molecular formula C16H36N2O7 B605469 Amino-PEG7-amine CAS No. 332941-25-0

Amino-PEG7-amine

カタログ番号: B605469
CAS番号: 332941-25-0
分子量: 368.47 g/mol
InChIキー: MWECBIRKDAZDRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amino-PEG7-Amine is a heterobifunctional crosslinking reagent featuring a reactive primary amine at each terminus of a polyethylene glycol (PEG) spacer. This structure is designed for the conjugation of biological molecules and the fabrication of advanced biomaterials, serving as a critical tool in therapeutic development and material science. Its primary research value lies in its role as a versatile building block and spacer. The PEG core provides a hydrophilic, flexible, and non-immunogenic linker that can improve the solubility and stability of conjugated constructs while reducing immunogenicity . The amine termini are readily functionalized using standard conjugation chemistry, such as amide coupling, enabling researchers to link carboxylic acid-containing molecules, create complex polymeric networks, or introduce functional handles for further modification . A key application demonstrated in recent research is the use of this compound as a coupling agent in the preparation of ultrasonic-assisted electrospun polylactic acid (PLA) nanofiber films loaded with perillaldehyde. In this context, the reagent facilitated the formation of a stable cross-linked network between polymer chains, which was crucial for enhancing the film's solvent resistance, improving its water-oxygen barrier properties, and achieving a controlled, prolonged release of the active antibacterial agent over six days . This underscores the compound's utility in developing sophisticated delivery systems and functional coatings. Furthermore, amino-PEG reagents are fundamental in the PEGylation of therapeutic proteins and peptides (TPPs), a well-established approach to prolong circulatory half-life, diminish proteolytic degradation, and reduce unwanted immune responses . The dual-amine functionality also makes it a precursor for synthesizing more complex heterobifunctional linkers or for incorporation into multi-armed PEG architectures, expanding its utility in creating targeted drug delivery vehicles and diagnostic agents .

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N2O7/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECBIRKDAZDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679818
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332941-25-0
Record name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG7-amine: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Amino-PEG7-amine, a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification applications. Detailed experimental protocols for its characterization and a representative workflow for its application are also presented to support researchers in its effective utilization.

Core Physical and Chemical Properties

This compound, also known by its systematic name 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine, is a polyethylene (B3416737) glycol (PEG) derivative featuring primary amine groups at both ends of a seven-unit ethylene (B1197577) glycol chain.[1][2] This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[2]
Synonyms O,O'-Bis(2-aminoethyl)hexaethylene Glycol, NH2-PEG7-NH2[1][2]
CAS Number 332941-25-0[3][4]
Molecular Formula C16H36N2O7[5]
Molecular Weight 368.47 g/mol [2][3]
Appearance Colorless or light yellow oil/liquid[3]
Purity ≥95% to ≥98% (typical)[1][4]
Solubility Soluble in water, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[3]
Storage Conditions Store at -20°C, protected from light and moisture.[4]

Chemical Reactivity and Applications

The terminal primary amine groups of this compound are the key to its functionality. These groups readily react with a variety of electrophilic functional groups to form stable covalent bonds. This reactivity makes it a versatile tool in a range of applications:

  • Crosslinking: The presence of two amine groups allows it to act as a homobifunctional crosslinker, connecting two molecules that possess amine-reactive functional groups.[1]

  • PEGylation: It can be used to introduce a hydrophilic PEG spacer onto a molecule, which can improve solubility, reduce immunogenicity, and enhance pharmacokinetic properties.[1]

  • Drug Delivery: In the development of Antibody-Drug Conjugates (ADCs) and other drug delivery systems, it serves as a flexible linker between the targeting moiety and the therapeutic payload.

  • Surface Functionalization: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and provide anchor points for further functionalization.[1]

The primary amine groups are reactive towards:

  • Carboxylic acids (-COOH): In the presence of a coupling agent such as EDC or HATU.

  • Activated esters (e.g., NHS esters): Forming a stable amide bond.[4]

  • Carbonyls (aldehydes and ketones): Through reductive amination.[4]

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for ensuring its purity and identity prior to its use in sensitive applications. The following are representative protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and purity of this compound. Both ¹H and ¹³C NMR are typically employed.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25°C.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Acquisition and Processing: Acquire the spectrum and process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation:

    • The protons of the ethylene glycol backbone will appear as a complex multiplet around 3.6 ppm.

    • The methylene (B1212753) protons adjacent to the amine groups will appear at a distinct chemical shift, typically downfield from the main PEG backbone signal.

    • The integration of the peaks should be consistent with the number of protons in the structure.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of a deuterated solvent.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Acquisition and Processing: Acquire and process the data similarly to the ¹H NMR experiment.

  • Spectral Interpretation:

    • The carbons of the ethylene glycol backbone will resonate around 70 ppm.[6]

    • The carbons adjacent to the terminal amine groups will have a distinct chemical shift, typically in the range of 40-73 ppm.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound. A reversed-phase method is commonly used.

Reversed-Phase HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 214 nm) if derivatized. Since PEGs lack a strong chromophore, ELSD is often preferred.[]

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent for infusion, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrument Setup:

    • Ionization Mode: Positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: Optimized for the specific instrument, usually around 100-150°C.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).

  • Data Analysis: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately 369.26 m/z. Other adducts, such as [M+Na]⁺, may also be observed.

Experimental Workflow and Signaling Pathways

As this compound is a synthetic linker, it is not involved in biological signaling pathways. Instead, its utility is demonstrated in experimental workflows. Below is a diagram illustrating a typical bioconjugation workflow using this compound to link a protein to a small molecule drug.

Bioconjugation_Workflow cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein Protein (with -COOH groups) ActivatedProtein Activated Protein (EDC/NHS) Protein->ActivatedProtein Activate Carboxyls PEG7 This compound Intermediate Protein-PEG7-Amine Intermediate PEG7->Intermediate one amine Drug Small Molecule Drug (with -COOH group) ActivatedDrug Activated Drug (EDC/NHS) Drug->ActivatedDrug Activate Carboxyl ActivatedProtein->Intermediate React with FinalConjugate Protein-PEG7-Drug Conjugate ActivatedDrug->FinalConjugate other amine Intermediate->FinalConjugate React with Purification Purification (e.g., SEC, IEX) FinalConjugate->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: A typical workflow for protein-drug conjugation using this compound.

This guide provides essential information for the effective use of this compound in research and development. By understanding its properties and employing robust analytical methods, scientists can confidently utilize this versatile crosslinker in a wide array of applications.

References

A Technical Guide to the Synthesis and Purification of Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG7-amine, a homobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines the detailed methodologies for its synthesis via a Boc-protected intermediate, subsequent purification, and characterization, and includes relevant applications and biological pathway interactions.

Introduction

This compound, also known as 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diamine, is a valuable crosslinking reagent featuring two primary amine groups at either end of a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The hydrophilic and flexible nature of the PEG chain enhances the solubility and bioavailability of conjugated molecules, making it an ideal linker for various applications in medicine and biotechnology.[2] Its primary utility lies in its ability to conjugate biomolecules, such as antibodies, to therapeutic payloads or imaging agents, thereby improving their pharmacokinetic profiles and enabling targeted delivery.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the protection of the amine groups of a suitable precursor with tert-butyloxycarbonyl (Boc) groups, followed by the deprotection to yield the final product. This strategy ensures controlled reactions and high purity of the final compound.

Step 1: Synthesis of Boc-NH-PEG7-NH-Boc (Boc Protection)

The first step involves the protection of the primary amine groups of a commercially available diamino-PEG precursor with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in the presence of a non-nucleophilic base to facilitate the formation of the carbamate.

Experimental Protocol: Boc Protection

  • Dissolution: Dissolve the starting diamino-PEG7 (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (typically 2-3 equivalents relative to the amine groups) to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents per amine group) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours.[]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[]

  • Work-up: Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[]

  • Characterization: Confirm the identity and purity of the product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Step 2: Synthesis of this compound (Boc Deprotection)

The final step in the synthesis is the removal of the Boc protecting groups to yield the free diamine. This is achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-NH-PEG7-NH-Boc intermediate in anhydrous dichloromethane (DCM).

  • TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is a 20-50% solution of TFA in DCM.[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[6]

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

  • Neutralization (Optional but Recommended): For complete removal of residual acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[6]

  • Final Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the final this compound product.[6]

Parameter Boc Protection Boc Deprotection
Key Reagents (Boc)₂O, DIPEA/TEATrifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 3 - 12 hours0.5 - 2 hours
Typical Yield >90%High (>95%)
Work-up Acid/Base WashesSolvent Removal, Optional Base Wash

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual reagents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying PEGylated compounds and peptides.[7]

Experimental Protocol: RP-HPLC Purification

  • Column: Utilize a C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes) is typically used to elute the product. The exact gradient should be optimized based on the specific separation.

  • Detection: Monitor the elution of the product using a UV detector, typically at 210-220 nm.[7]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a TFA salt. If the free amine is required, a subsequent salt-free purification or a base wash followed by extraction can be performed.

Parameter RP-HPLC Purification
Stationary Phase C18 Silica
Mobile Phase Water/Acetonitrile with 0.1% TFA
Elution Gradient
Detection UV at 210-220 nm
Final Product Form Typically a TFA salt

Characterization

The identity, purity, and integrity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR The proton NMR spectrum should show characteristic peaks for the ethylene (B1197577) glycol repeating units and the terminal aminoethyl groups. The absence of the Boc group's tert-butyl protons confirms complete deprotection.
Mass Spectrometry (ESI-MS) The mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of this compound (C₁₆H₃₆N₂O₇, MW: 368.47 g/mol ).
Analytical HPLC A single sharp peak under the optimized HPLC conditions indicates high purity of the final product.

Application in Antibody-Drug Conjugates (ADCs) and Targeted Therapy

This compound is frequently employed as a linker in the construction of antibody-drug conjugates (ADCs).[3] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.[]

A prominent example is the use of PEG linkers in ADCs targeting the HER2 receptor, which is overexpressed in certain types of breast cancer.[] The this compound linker can be used to attach a cytotoxic drug to the antibody. The resulting ADC circulates in the bloodstream until it encounters a HER2-expressing cancer cell.

Signaling Pathway and Mechanism of Action of a HER2-Targeted ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage Payload->DNA 5. Disruption of Cellular Processes Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC utilizing a PEG linker.

Conclusion

The synthesis and purification of this compound are well-established processes that are fundamental to the advancement of bioconjugation and targeted drug delivery. The protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for a variety of applications, from basic research to the development of next-generation therapeutics. Careful execution of the synthesis, purification, and characterization steps is paramount to ensuring the quality and efficacy of the final conjugated biomolecules.

References

An In-depth Technical Guide to Amino-PEG7-amine: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG7-amine (CAS Number: 332941-25-0), a homobifunctional crosslinker widely utilized in bioconjugation, PEGylation, and drug delivery systems. This document details its chemical and physical properties, lists key suppliers, and provides representative experimental protocols for its application in research and development.

Core Properties and Specifications

This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing two primary amine groups at each end of a seven-unit PEG chain. This structure allows for the covalent conjugation of two molecules, making it an invaluable tool for creating well-defined bioconjugates. The PEG spacer enhances the solubility and stability of the resulting conjugate while reducing potential immunogenicity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 332941-25-0
Molecular Formula C16H36N2O7
Molecular Weight 368.47 g/mol [1]
Appearance Colorless or light yellow oil[1]
Purity Typically ≥95%
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C[2]

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent in several scientific disciplines:

  • Bioconjugation: The primary amine groups readily react with various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This allows for the crosslinking of proteins, peptides, and other biomolecules.

  • PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can increase the hydrodynamic radius of a drug, reducing its renal clearance and extending its circulation half-life. It can also shield the molecule from proteolytic degradation and reduce its immunogenicity.

  • Drug Delivery: this compound can be used as a linker to conjugate drugs to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems like antibody-drug conjugates (ADCs). It can also be used to functionalize nanoparticles and liposomes for drug encapsulation and delivery.

Supplier Information

A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key suppliers.

Table 2: Prominent Suppliers of this compound

SupplierWebsite
BroadPharm --INVALID-LINK--
AxisPharm --INVALID-LINK--
Chem-Impex --INVALID-LINK--
Conju-Probe --INVALID-LINK--
DC Chemicals --INVALID-LINK--

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation reactions. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group with EDC and NHS to form a reactive NHS ester, which then readily reacts with the primary amines of this compound.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the carboxylic acid solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the this compound solution. A 10- to 20-fold molar excess of the activated molecule to this compound is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Protocol 2: Reaction of this compound with an NHS Ester-Activated Molecule

This protocol is a more direct approach when starting with a pre-activated NHS ester.

Materials:

  • NHS ester-activated molecule

  • This compound

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in Coupling Buffer.

  • Conjugation Reaction:

    • Add the NHS ester solution to the this compound solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

Visualizing Workflows and Concepts

The following diagrams illustrate a typical experimental workflow and a key concept related to the application of this compound.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification MoleculeA Carboxylic Acid (Molecule A) ActivatedA NHS Ester-Activated (Molecule A*) MoleculeA->ActivatedA Activation (pH 6.0) EDC_NHS EDC / NHS EDC_NHS->ActivatedA Conjugate Molecule A-PEG7-Molecule A (Dimeric Conjugate) ActivatedA->Conjugate Amide Bond Formation (pH 7.2-8.0) AminoPEG7 This compound AminoPEG7->Conjugate Purified Purified Conjugate Conjugate->Purified e.g., SEC, HPLC

Caption: Workflow for homobifunctional crosslinking using this compound.

PEGylation_Concept cluster_unmodified Unmodified Drug cluster_modified PEGylated Drug Drug Therapeutic Molecule Kidney Renal Clearance Drug->Kidney Rapid Excretion Protease Proteolytic Degradation Drug->Protease Degradation PEG_Drug PEGylated Therapeutic PEG_Drug->Kidney Reduced Excretion PEG_Drug->Protease Steric Hindrance

Caption: Conceptual diagram of PEGylation benefits for a therapeutic molecule.

References

Solubility of Amino-PEG7-amine in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG7-amine in aqueous and organic solvents. Due to the limited availability of precise quantitative solubility data for this specific molecule in public literature, this guide synthesizes available qualitative information, presents quantitative data from close structural analogs, and provides a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It consists of a seven-unit PEG chain flanked by primary amine groups at both termini. The hydrophilic and flexible PEG spacer enhances the solubility and biocompatibility of molecules to which it is conjugated, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[1] Understanding its solubility is critical for optimizing reaction conditions, formulation development, and purification processes.

Solubility Data

While specific quantitative solubility data for this compound is not widely published, its structural characteristics and information from suppliers provide a strong indication of its solubility profile. The presence of the hydrophilic PEG chain suggests good aqueous solubility, while the terminal amine groups can interact with a range of organic solvents.

Qualitative Solubility

Multiple suppliers of this compound report its solubility in a variety of organic solvents. This information is summarized in the table below.

SolventSolubilityReference
Dichloromethane (DCM)SolubleConju-Probe
Tetrahydrofuran (THF)SolubleConju-Probe
AcetonitrileSolubleConju-Probe
Dimethylformamide (DMF)SolubleConju-Probe
Dimethyl sulfoxide (B87167) (DMSO)SolubleConju-Probe
Aqueous MediaThe hydrophilic PEG spacer increases solubility in aqueous media.CD Bioparticles

Table 1: Qualitative Solubility of this compound

Quantitative Solubility of Structural Analogs

To provide a more quantitative insight, the following table presents solubility data for shorter-chain amino-PEG analogs. This data can serve as a reasonable estimate for the solubility of this compound, given their structural similarities.

CompoundSolventSolubility (mg/mL)
Amino-PEG4-C2-amineWater120
Amino-PEG4-C2-amineDMSO100
Amino-PEG6-amineDMSO100

Table 2: Quantitative Solubility of Amino-PEG Analogs

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol outlines the steps for determining the solubility of this compound.

Materials
  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline, DMSO, DMF, etc.)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The excess solid should be clearly visible.

    • To each vial, add a known volume of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required time should be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the solid phase.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a known volume of the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • From the calibration curve, determine the concentration of the amine in the diluted sample.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility = Concentration of diluted sample × Dilution factor

    • The solubility is typically expressed in mg/mL or mol/L.

Visualization of Application

This compound is frequently used as a homobifunctional linker to conjugate two molecules, such as proteins or a small molecule to a protein. The following diagram illustrates this general workflow.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Second Conjugation Molecule_A Molecule A (e.g., Protein with -COOH) Activated_A Activated Molecule A (e.g., NHS-ester) Molecule_A->Activated_A Activation Activator Activating Agent (e.g., EDC/NHS) Activator->Activated_A Conjugate_1 Molecule A-PEG7-amine Activated_A->Conjugate_1 First Amide Bond Formation PEG7 This compound PEG7->Conjugate_1 Final_Conjugate Molecule A-PEG7-Molecule B Conjugate_1->Final_Conjugate Second Amide Bond Formation Molecule_B Molecule B (e.g., Activated Small Molecule) Molecule_B->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, using personal protective equipment such as gloves and safety glasses. Store in a tightly sealed container in a cool, dry place.[1]

References

The Core Mechanism of Amino-PEG7-amine as a Homobifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-amine is a homobifunctional crosslinking reagent that plays a pivotal role in modern bioconjugation, drug delivery, and proteomics. Its structure, characterized by two primary amine groups separated by a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of reactivity, flexibility, and biocompatibility. This guide provides a comprehensive overview of the mechanism of action for this compound, detailed experimental protocols for its use, quantitative data on relevant reaction kinetics and stability, and visualizations to illustrate its application in biological research.

The core utility of this compound lies in its ability to covalently link two molecules that each possess a reactive group capable of forming a stable bond with a primary amine. The primary amine termini of this compound are nucleophilic and readily react with electrophilic functional groups such as N-hydroxysuccinimide (NHS) esters and carboxylic acids (in the presence of a carbodiimide (B86325) activator) to form highly stable amide bonds. The PEG7 spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity of the conjugated molecules.

Mechanism of Action

The fundamental principle behind the crosslinking action of this compound is the nucleophilic attack of its primary amine groups on electrophilic targets. The two most common and well-characterized reactions involve NHS esters and activated carboxylic acids.

Reaction with NHS Esters

N-hydroxysuccinimide esters are one of the most common amine-reactive functional groups used in bioconjugation. The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of this compound's primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.

NHS_Ester_Reaction AminoPEG7 H₂N-PEG₇-NH₂ This compound Intermediate Reaction Intermediate AminoPEG7->Intermediate Nucleophilic Attack NHSEster R-C(=O)-O-NHS NHS Ester-activated Molecule NHSEster->Intermediate AmideBond R-C(=O)-NH-PEG₇-NH-C(=O)-R' Crosslinked Product (Stable Amide Bonds) Intermediate->AmideBond Amide Bond Formation NHS NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release

Caption: Reaction of this compound with an NHS ester.

Reaction with Carboxylic Acids (EDC/NHS Chemistry)

This compound can also react with carboxylic acids, but this requires the activation of the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophilic attack from the primary amine of this compound to form an amide bond.

To increase the efficiency of the reaction and the stability of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. EDC reacts with the carboxylic acid and NHS to form a more stable NHS ester intermediate. This NHS ester then reacts with the amine group of this compound as described in the previous section. This two-step process is generally more efficient and allows for better control over the crosslinking reaction. The initial activation with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is favored at a pH of 7.2-8.5.

EDC_NHS_Reaction CarboxylicAcid R-COOH Carboxylic Acid Acylisourea O-acylisourea Intermediate (unstable) CarboxylicAcid->Acylisourea + EDC EDC EDC NHS NHS AminoPEG7 H₂N-PEG₇-NH₂ This compound NHSEster R-C(=O)-O-NHS NHS Ester Intermediate (more stable) Acylisourea->NHSEster + NHS AmideBond R-C(=O)-NH-PEG₇-NH₂ Amide Bond Formation NHSEster->AmideBond + this compound

Caption: EDC/NHS chemistry for amide bond formation.

Quantitative Data

Precise quantitative data for this compound specifically can be limited in publicly available literature. However, the following tables summarize representative data for the key reactions involving NHS esters and the stability of the resulting amide bonds, which are directly applicable to the use of this compound.

Table 1: Kinetics of NHS Ester Hydrolysis

The primary competing reaction for NHS ester crosslinking is hydrolysis. The rate of hydrolysis is highly dependent on pH and temperature. Understanding these kinetics is crucial for optimizing crosslinking efficiency.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours
8.6410 minutes
8.0Room Temperature~125-210 minutes
8.5Room Temperature~130-180 minutes
9.0Room Temperature~110-125 minutes

Data are representative and compiled from various sources for typical NHS esters.

Table 2: Amidation vs. Hydrolysis of NHS Esters

The efficiency of the crosslinking reaction depends on the relative rates of amidation (reaction with the amine) and hydrolysis. The following data illustrates this relationship for a model NHS ester reacting with an amino-PEG reagent.

pHNHS Ester ConcentrationAmidation Half-life (min)Hydrolysis Half-life (min)Amide Yield (%)
8.01.0 mM8021080-85
8.51.0 mM2018080-85
9.01.0 mM1012580-85
8.50.316 mM--~74
8.50.1 mM--~56

Data adapted from a study on porphyrin-NHS esters reacting with an amino-PEG reagent.

Table 3: Stability of Amide Bonds

The amide bond formed by the reaction of this compound with its target is exceptionally stable under physiological conditions.

ConditionHalf-life of Amide Bond Hydrolysis
Neutral pH (pH 7)> 100 years
Mildly Acidic/BasicExtremely slow
In the presence of proteasesCan be cleaved depending on the specific protease and recognition sequence

The inherent stability of the amide bond is a key advantage of using amine-reactive crosslinkers.

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using this compound. Optimization may be necessary for specific applications.

Protocol 1: Crosslinking with NHS Ester-activated Molecules

This protocol is suitable for crosslinking two proteins (Protein A and Protein B), where one is activated with an NHS ester.

Materials:

  • Protein A (to be activated) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • NHS ester activation reagent (e.g., a heterobifunctional crosslinker with an NHS ester group).

  • This compound.

  • Protein B in an amine-free buffer.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • Anhydrous DMSO or DMF.

  • Desalting columns.

Procedure:

  • Activation of Protein A: a. Prepare a stock solution of the NHS ester activation reagent in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the NHS ester solution to the Protein A solution. c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted NHS ester reagent using a desalting column equilibrated with the reaction buffer.

  • Crosslinking Reaction: a. Immediately add a desired molar ratio of this compound to the activated Protein A. b. Incubate for 30-60 minutes at room temperature. c. Add Protein B to the reaction mixture. The optimal molar ratio will depend on the desired final product. d. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: a. Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the resulting conjugate using size-exclusion chromatography or other appropriate chromatographic methods to separate the crosslinked product from unreacted components.

Protocol 2: Crosslinking of Carboxylic Acid-containing Molecules using EDC/NHS

This protocol describes the crosslinking of a molecule containing a carboxylic acid to an amine-containing molecule using this compound as a linker.

Materials:

  • Molecule with carboxylic acid (Molecule A) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS or Sulfo-NHS.

  • This compound.

  • Molecule with primary amines (Molecule B) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

  • Quenching buffer (e.g., hydroxylamine (B1172632) or 1 M Tris-HCl, pH 7.5).

  • Desalting columns.

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve Molecule A in the activation buffer. b. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the activation buffer or water. c. Add EDC and NHS/Sulfo-NHS to the solution of Molecule A. A typical molar ratio is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid. d. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Crosslinking Reaction: a. Optionally, remove excess EDC and byproducts using a desalting column equilibrated with a suitable reaction buffer (e.g., PBS, pH 7.2). b. Add this compound to the activated Molecule A solution and incubate for 30-60 minutes at room temperature. c. Add Molecule B to the reaction mixture and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: a. Add the quenching buffer to stop the reaction. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the final conjugate using appropriate chromatographic techniques.

Experimental_Workflow start Start prepare Prepare Reactants (e.g., Protein A, Protein B, this compound) start->prepare activate Activate Functional Group (e.g., Carboxyl with EDC/NHS or create NHS ester) prepare->activate crosslink1 React with this compound activate->crosslink1 crosslink2 React with Second Molecule crosslink1->crosslink2 quench Quench Reaction (e.g., with Tris or Hydroxylamine) crosslink2->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze end End analyze->end

Caption: A general experimental workflow for crosslinking.

Application in Studying Signaling Pathways

Homobifunctional crosslinkers like this compound are valuable tools for studying protein-protein interactions within signaling pathways. By covalently linking interacting proteins, these crosslinkers can "capture" transient or weak interactions, allowing for their identification and characterization.

For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, ligand binding induces receptor dimerization, a critical step for kinase activation and downstream signaling. A crosslinker can be used to stabilize this dimer for subsequent analysis.

Signaling_Pathway_Application cluster_membrane Cell Membrane EGF EGF Ligand EGFR1 EGFR Monomer 1 EGF->EGFR1 EGFR2 EGFR Monomer 2 EGF->EGFR2 Dimer EGFR Dimer EGFR1->Dimer Dimerization EGFR2->Dimer Dimerization Crosslinker This compound Dimer->Crosslinker Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) Dimer->Downstream StabilizedDimer Stabilized EGFR Dimer Crosslinker->StabilizedDimer Crosslinking Analysis Analysis (e.g., IP, MS) StabilizedDimer->Analysis

Caption: Use of this compound in studying EGFR dimerization.

Conclusion

This compound is a versatile and powerful homobifunctional crosslinker. Its mechanism of action, centered on the formation of stable amide bonds with electrophilic functional groups, makes it a reliable tool for a wide range of bioconjugation applications. The hydrophilic PEG7 spacer provides significant advantages in terms of solubility and biocompatibility. A thorough understanding of its reactivity, the kinetics of the coupling reactions, and appropriate experimental protocols is essential for its successful implementation in research and development. This guide provides the foundational knowledge and practical guidance to enable researchers to effectively utilize this compound to achieve their scientific goals.

An In-depth Technical Guide to the Role of the PEG7 Spacer in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of the discrete polyethylene (B3416737) glycol spacer with seven ethylene (B1197577) glycol units (PEG7) in the field of bioconjugation. PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, and small drugs, is a fundamental strategy in biopharmaceutical development. It aims to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] The PEG7 spacer, a monodisperse and defined-length linker, offers a precise tool to optimize the performance of complex bioconjugates.

Core Principles of PEGylation and Spacer Function

Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer. When used as a linker in bioconjugation, it imparts several beneficial properties to the target molecule.[2] Spacers act as molecular bridges, ensuring that the conjugated components are properly oriented and minimizing steric hindrance that could interfere with their biological function.[3]

Key Advantages of Using PEG Spacers:

  • Enhanced Solubility: The hydrophilic nature of PEG significantly increases the aqueous solubility of hydrophobic molecules, which is crucial for drug formulation and administration.[2][3]

  • Reduced Aggregation: By preventing non-specific interactions, PEG linkers decrease the tendency of proteins and other biomolecules to aggregate, thereby improving their stability during storage and in vivo.[4][5]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which reduces its clearance through the kidneys. This leads to a longer circulation half-life and allows for less frequent dosing.[2]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a therapeutic protein, making it less likely to be recognized by the immune system and trigger an immune response.[2][6]

  • Controlled Spatial Separation: Spacers provide distance between the conjugated molecules, which can be critical for maintaining the biological activity of each component.[7]

The choice of a discrete-length PEG spacer, such as PEG7, is important for creating homogeneous bioconjugates with consistent and predictable properties, a significant advantage over traditional polydisperse PEG mixtures.[8]

Physicochemical Properties of PEG7 Spacers

A PEG7 spacer consists of seven repeating ethylene glycol units. Its defined length and molecular weight are critical for applications where precise control over the final product's characteristics is necessary.

PropertyValue/DescriptionSource
Structure X-(OCH₂CH₂)₇-YGeneral Knowledge
Molecular Weight (Backbone) ~308 DaGeneral Knowledge
Nature Hydrophilic, flexible, non-immunogenic[2][4]
Solubility High solubility in water and many organic solvents[]
Key Feature Monodisperse (single, defined molecular weight)[8]

Quantitative Impact of PEG Spacers on Bioconjugates

The inclusion of PEG spacers can have a measurable impact on the stability, pharmacokinetics, and efficacy of a bioconjugate. While specific data for a PEG7 spacer is often embedded within broader studies, the general trends observed with short, discrete PEG linkers provide valuable insights.

Table 1: Influence of PEGylation on Pharmacokinetic Parameters (Illustrative)

BioconjugateLinker TypeHalf-life (t½)Clearance RateSource
Native Protein NoneShortHigh[2]
PEGylated Protein (General) PEG SpacerSignificantly IncreasedSignificantly Decreased[2]
ADC with Hydrophobic Payload Dipeptide LinkerLowerHigher[10][11]
ADC with Hydrophobic Payload PEGylated Dipeptide LinkerHigherLower[10][11]

Note: This table illustrates the general effects of PEGylation. Specific values are highly dependent on the parent molecule, PEG length, and conjugation site.

Studies on antibody-drug conjugates (ADCs) have shown that incorporating PEG spacers into the linker design can mitigate the aggregation and rapid clearance often caused by hydrophobic drug payloads.[10][11] The hydrophilic nature of the PEG chain helps to shield the hydrophobic drug, improving the overall properties of the ADC.[12][13]

Experimental Protocols for Bioconjugation with PEG7 Linkers

The covalent attachment of a PEG7 spacer is achieved using a variety of chemical reactions that target specific functional groups on the biomolecule. The choice of chemistry depends on the available reactive sites. The most common targets on proteins are the primary amines found in lysine (B10760008) residues and the N-terminus.[1]

Below are generalized protocols for two common conjugation chemistries. Note: These are representative protocols and must be optimized for the specific molecules being conjugated.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG7 Linker

This protocol is for labeling a protein with a molecule functionalized with an N-hydroxysuccinimide (NHS) ester via a PEG7 spacer.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-Ester-PEG7-Molecule (e.g., NHS-PEG7-Biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Methodology:

  • Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG7-Molecule in DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved PEG7 reagent to the protein solution. The reaction volume should be kept as small as practical to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Protect from light if using a fluorescent tag.[1]

  • Purification: Remove unreacted PEG7 reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, dialysis can be used.[14]

  • Characterization: Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG7 Linker

This protocol is for conjugating a molecule to a protein via a free sulfhydryl group (cysteine residue) using a maleimide-functionalized PEG7 linker.

Materials:

  • Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG7-Molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment

Methodology:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent. Ensure the protein is in a thiol-free buffer at a pH of 6.5-7.5.[1]

  • Reagent Preparation: Dissolve the Maleimide-PEG7-Molecule in DMSO to create a 10 mM stock solution.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved PEG7 reagent to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as cysteine or beta-mercaptoethanol, to quench any unreacted maleimide (B117702) groups.

  • Purification: Purify the conjugate from unreacted reagents using a desalting column or dialysis as described in the previous protocol.

  • Characterization: Analyze the final conjugate to confirm successful labeling and purity.

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize the complex processes and relationships in bioconjugation.

Bioconjugation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., NHS-Ester Chemistry) Biomolecule->Conjugation Payload Payload (e.g., Drug, Fluorophore) Linker PEG7 Linker (with reactive groups) Payload->Linker Linker->Conjugation Purification Purification (e.g., Size Exclusion) Conjugation->Purification Conjugate Final Bioconjugate Purification->Conjugate Analysis Characterization (MS, HPLC, SDS-PAGE) Conjugate->Analysis

Caption: General workflow for creating a bioconjugate using a PEG7 spacer.

PEG_Function_Diagram cluster_conjugate Bioconjugate Structure cluster_effects Physicochemical Effects Antibody Antibody PEG7 PEG7 Spacer Antibody->PEG7 Drug Hydrophobic Drug PEG7->Drug Solubility Increased Solubility PEG7->Solubility hydrophilic nature Stability Reduced Aggregation PEG7->Stability steric hindrance PK Longer Half-Life PEG7->PK increased size

Caption: Functional role of the PEG7 spacer in an Antibody-Drug Conjugate (ADC).

Linker_Selection_Logic Start Start: Design Bioconjugate Req1 Need to improve solubility/reduce aggregation? Start->Req1 UsePEG Use a PEG Spacer Req1->UsePEG Yes ConsiderOther Consider other linkers (e.g., Aliphatic, Peptide) Req1->ConsiderOther No Req2 Need precise distance between moieties? Req3 Is homogeneity of final product critical? Req2->Req3 No UseMonodisperse Select Monodisperse PEG (e.g., PEG7) Req2->UseMonodisperse Yes Req3->UsePEG No (Polydisperse OK) Req3->UseMonodisperse Yes UsePEG->Req2 Final Finalize Linker Choice UseMonodisperse->Final ConsiderOther->Req2

Caption: Decision logic for selecting a PEG7 spacer in bioconjugation.

Conclusion

The PEG7 spacer is a powerful tool in the design and synthesis of advanced bioconjugates. Its discrete length provides a level of precision that is essential for developing next-generation therapeutics with consistent and optimized properties. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, the PEG7 linker helps to overcome many of the challenges associated with drug development. A thorough understanding of its properties and the experimental methods for its use is crucial for researchers and scientists working to create more effective and safer biopharmaceuticals.

References

Homobifunctional vs. heterobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Homobifunctional and Heterobifunctional PEG Linkers

Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in biotechnology and drug development, serving as versatile spacers to connect various molecular entities.[1] Their ability to enhance the stability, solubility, and pharmacokinetic profiles of bioconjugates has revolutionized the design of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide provides a detailed comparison between two primary classes of PEG linkers: homobifunctional and heterobifunctional, offering insights into their structures, reaction chemistries, and applications to equip researchers in making informed decisions for their specific bioconjugation needs.

Core Concepts: Defining the Linkers

The fundamental distinction between these two types of linkers lies in the reactivity of their terminal functional groups.

Homobifunctional PEG Linkers are characterized by having the same reactive functional group at both ends of the polyethylene glycol chain.[][5] This symmetrical structure makes them ideal for crosslinking identical molecules or for polymerization reactions.[6] Common functional groups include NHS esters, maleimides, amines, and alkynes.[]

Heterobifunctional PEG Linkers possess two different reactive functional groups at their termini.[][8] This dual and specific reactivity allows for the controlled, sequential conjugation of two distinct molecular entities, such as a drug and a targeting antibody.[9] This orthogonal chemistry is a significant advantage in complex bioconjugate design, minimizing the formation of undesirable side products.[10]

G cluster_homo Homobifunctional PEG Linker cluster_hetero Heterobifunctional PEG Linker X1 Functional Group X PEG_homo PEG Chain X1->PEG_homo X2 Functional Group X PEG_homo->X2 Y1 Functional Group Y PEG_hetero PEG Chain Y1->PEG_hetero Z1 Functional Group Z PEG_hetero->Z1

Caption: Basic structures of homobifunctional and heterobifunctional PEG linkers.

The Role of the PEG Spacer

Regardless of the functional end groups, the polyethylene glycol chain itself imparts several highly beneficial properties to the resulting conjugate:

  • Enhanced Hydrophilicity: PEG is highly water-soluble, which helps to solubilize hydrophobic drugs or proteins, reducing aggregation and improving their suitability for intravenous administration.[1][3]

  • Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a prolonged circulation half-life in the bloodstream.[11][12]

  • Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking the conjugated molecule from the host's immune system and thereby reducing antigenicity and immunogenicity.[11][13]

  • Biocompatibility: PEG is non-toxic and has been approved by regulatory agencies for numerous biomedical applications.[1]

Functional Groups and Reaction Chemistries

The choice of functional groups determines the conjugation strategy. A wide array of reactive groups are available for both linker types, enabling precise targeting of specific amino acid residues or other chemical moieties.

Functional GroupTargetsResulting BondLinker Type(s)
N-hydroxysuccinimide (NHS) ester Primary amines (-NH₂) (e.g., Lysine, N-terminus)AmideHomo & Hetero
Maleimide (B117702) (MAL) Thiols/Sulfhydryls (-SH) (e.g., Cysteine)ThioetherHomo & Hetero
Azide (N₃) AlkynesTriazole (via Click Chemistry)Homo & Hetero
Alkyne AzidesTriazole (via Click Chemistry)Homo & Hetero
Carboxyl (-COOH) Primary amines (-NH₂) (with activator like EDC)AmideHomo & Hetero
Amine (-NH₂) Carboxylic acids, NHS estersAmideHomo & Hetero
Aldehyde (-CHO) Amines, HydrazidesImine (reducible to stable amine)Homo & Hetero
Orthopyridyl disulfide (OPSS) Thiols (-SH)Disulfide (cleavable)Homo & Hetero

Table 1: Common functional groups and their targets in bioconjugation.[14]

Head-to-Head Comparison: Conjugation Strategies

The primary difference in application between homobifunctional and heterobifunctional linkers stems from their conjugation workflow. Homobifunctional linkers typically involve a one-pot reaction, which can lead to a mixture of products, including undesirable cross-linking and polymerization.[10] Heterobifunctional linkers enable a more controlled, two-step sequential conjugation, resulting in a more homogenous and well-defined final product.[9][10]

G cluster_homo Homobifunctional Strategy (One-Pot) cluster_hetero Heterobifunctional Strategy (Two-Step) A1 Molecule A B1 Molecule B Linker1 X-PEG-X Reaction1 Mix A, B, and Linker Products1 Desired A-PEG-B + A-PEG-A + B-PEG-B + Polymers Purify1 Complex Purification A2 Molecule A Linker2 Y-PEG-Z Reaction2 Step 1: React A + Linker Intermediate A-Y-PEG-Z B2 Molecule B Reaction3 Step 2: Add B Product2 Desired A-PEG-B Purify2 Simpler Purification

Caption: Workflow comparison of homobifunctional vs. heterobifunctional linkers.

Quantitative Performance Data

The controlled nature of heterobifunctional linkers generally leads to higher yields and purity of the desired conjugate. The length of the PEG chain is also a critical parameter that can be tuned to optimize biological activity and pharmacokinetics.

ParameterHomobifunctional Linker (e.g., NHS-PEG-NHS)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Conjugation Strategy One-stepTwo-step, sequential
Typical Yield of Desired Conjugate 20-40%60-80%
Purity of Final Product Moderate (often contains side products)High (more homogenous)
Primary Application Crosslinking, PolymerizationLinking two different molecules (e.g., ADC)
Control over Reaction LowHigh

Table 2: Typical performance comparison in a model protein-small molecule conjugation.[10]

The length of the PEG linker can significantly impact the in vivo performance of a bioconjugate. Longer PEG chains generally lead to improved circulation times but can sometimes reduce binding affinity or cytotoxic activity if the linker is too long.

ConjugatePEG Chain Length (kDa)Circulation Half-Life (t½)In Vitro Cytotoxicity (IC₅₀)
Affibody-Drug Conjugate (ADC)0 (No PEG)~2.5 hours~1.0 nM
ADC with PEG Linker4~6.25 hours (2.5x increase)~4.5 nM (4.5x decrease)
ADC with PEG Linker10~28 hours (11.2x increase)~22 nM (22x decrease)

Table 3: Impact of PEG linker length on the properties of an Affibody-based drug conjugate.[15] This data illustrates the critical trade-off between extending half-life and maintaining potency, which must be optimized for each specific therapeutic.

Key Applications in Drug Development

While both linker types are valuable, heterobifunctional PEGs are often preferred for developing targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells.[16] Heterobifunctional PEG linkers are ideal for ADC construction, with one end attaching to the antibody (e.g., via a thiol on a cysteine residue) and the other to the drug (e.g., via an amine).[] The PEG component improves the ADC's solubility and stability, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[18][19]

G

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, often containing a PEG element, is a critical component, as its length and flexibility are crucial for enabling the formation of a stable and effective ternary complex.[9]

G

Caption: The role of a PROTAC linker in mediating protein degradation.

Experimental Protocols

General Protocol for Two-Step Heterobifunctional Conjugation (Antibody to Small Molecule)

This protocol outlines a general method for conjugating a thiol-reactive small molecule to an antibody using a Maleimide-PEG-NHS ester linker.

Materials:

  • Antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).

  • Heterobifunctional Linker (e.g., MAL-PEG-NHS).

  • Small molecule drug with a free thiol group (Drug-SH).

  • Reaction Buffers: PBS (pH 7.4), HEPES buffer (pH 8.0).

  • Reducing agent (e.g., DTT or TCEP) for antibody hinge disulfide reduction (optional, for site-specific conjugation).

  • Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Characterization instruments: UV-Vis Spectrophotometer, HPLC, Mass Spectrometry (MS).

Methodology:

Step 1: Antibody Modification (Reaction with NHS Ester)

  • Preparation: Prepare an antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 100 mM HEPES, pH 8.0).[20]

  • Linker Addition: Dissolve the MAL-PEG-NHS ester linker in a compatible organic solvent (e.g., DMSO) and add it to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C with gentle stirring. The NHS ester will react with primary amines (lysine residues) on the antibody.

  • Purification: Remove the excess, unreacted linker from the maleimide-activated antibody intermediate using Size Exclusion Chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Step 2: Conjugation to Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug (Drug-SH) in a minimal amount of organic solvent and dilute into an aqueous buffer.

  • Conjugation: Add the Drug-SH solution to the purified maleimide-activated antibody at a molar excess (e.g., 1.5-fold excess per maleimide group).

  • Incubation: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation. The maleimide group will react specifically with the thiol group on the drug to form a stable thioether bond.

  • Final Purification: Purify the final ADC conjugate to remove unreacted drug and other impurities using SEC or TFF. The final product is exchanged into a formulation buffer.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and at a specific wavelength for the drug) and/or Mass Spectrometry (ESI-QToF MS).[20]

  • Purity and Aggregation: Assessed using Size Exclusion HPLC (SE-HPLC).

  • Confirmation of Conjugation: Verified by SDS-PAGE and Mass Spectrometry (MALDI-ToF or LC-MS).[21]

Conclusion

Both homobifunctional and heterobifunctional PEG linkers are powerful tools in bioconjugation. Homobifunctional linkers are well-suited for applications requiring the crosslinking of similar molecules. However, for the construction of complex, targeted therapeutics like ADCs and PROTACs, the superior control and efficiency of heterobifunctional linkers make them the preferred choice.[10] Their ability to enable sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. The careful selection of the linker's functional groups and the length of the PEG chain are critical design considerations that directly impact the stability, efficacy, and pharmacokinetic properties of the final product.[18]

References

An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive chemistry, a cornerstone of bioconjugation for research, diagnostics, and therapeutic development. We will delve into the fundamental principles, compare common reagents, provide detailed experimental protocols, and offer quantitative data to inform your bioconjugation strategies.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule.[1] Amine-reactive chemistry is a widely used strategy that targets primary amines (-NH₂), which are abundantly available on biomolecules. These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues, making them accessible targets for modification.[1][2]

The fundamental principle of amine-reactive bioconjugation is the nucleophilic attack of the electron-rich amine on an electrophilic functional group of a crosslinker or label.[3] This reaction forms a stable covalent bond, creating a new conjugate with desired properties. This approach is central to numerous applications, including the development of antibody-drug conjugates (ADCs), protein immobilization on surfaces, and the attachment of fluorescent labels for imaging.[3][4]

Core Chemistries for Targeting Amines

Several classes of reagents have been developed to efficiently react with primary amines. The most prominent among these are N-hydroxysuccinimide (NHS) esters, isothiocyanates, and imidoesters. Each of these reagents possesses distinct reactivity profiles, leading to the formation of different covalent linkages.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable, irreversible amide bond under physiological conditions.[5]

Reaction Mechanism:

NHS ester reaction with a primary amine.

A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[6] Reactions are typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[6]

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage.[7] This chemistry is commonly used for attaching fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC), to proteins.[8] The reaction is pH-dependent, with optimal labeling of lysine residues occurring at a pH range of 9.0-9.5.[9] While the thiourea bond is generally stable, it has been reported to be less stable over time compared to the amide bond formed by NHS esters.[7]

Reaction Mechanism:

Isothiocyanate reaction with a primary amine.

Imidoesters

Imidoesters react with primary amines to form amidine bonds.[10] A key advantage of this chemistry is that the resulting amidine linkage retains the positive charge of the original amine at physiological pH, which can be important for preserving the native structure and function of the protein.[10] Imidoester reactions are most efficient at alkaline pH, typically between 8 and 10.[6] However, these reagents have shorter half-lives and are prone to hydrolysis.[10]

Reaction Mechanism:

Imidoester reaction with a primary amine.

Quantitative Data for Amine-Reactive Reagents

The efficiency and outcome of a bioconjugation reaction are highly dependent on the reaction conditions. The following tables summarize key quantitative data for NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours[11]~1-2 hours[4]
8.0-~1 hour[12]
8.5--
8.610 minutes[11]-

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar Excess
> 5 mg/mL5-10 fold[13]
1-5 mg/mL10-20 fold[13]
< 1 mg/mL20-50 fold[13]

Comparison of Amine-Reactive Chemistries

Choosing the right amine-reactive chemistry is crucial for a successful bioconjugation experiment. The table below provides a comparison of the major chemistries.

Table 3: Comparison of NHS Esters, Isothiocyanates, and Imidoesters

FeatureNHS EstersIsothiocyanatesImidoesters
Reactive Group N-hydroxysuccinimide esterIsothiocyanateImidoester
Target Primary aminesPrimary aminesPrimary amines
Resulting Bond AmideThioureaAmidine
Bond Stability Very highHigh, but can be less stable than amides[7]Reversible at high pH
Optimal pH 7.2 - 8.5[11]9.0 - 9.5[9]8 - 10[6]
Advantages High reactivity, stable bond, well-established chemistry[5]Commonly used for fluorescent labeling[8]Preserves charge of the original amine[10]
Disadvantages Susceptible to hydrolysis, especially at higher pH[6]Higher pH requirement can be detrimental to some proteins, less stable bond than amide[7]Reagent instability (hydrolysis), potential for side reactions[10]

Experimental Protocols

This section provides detailed methodologies for common bioconjugation applications using amine-reactive chemistry.

Protocol for Antibody Labeling with an NHS Ester

This protocol describes a general procedure for labeling an antibody with a fluorescent dye or other molecule functionalized with an NHS ester.

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer like PBS)

  • NHS ester of the label (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Workflow:

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody Solution (1-10 mg/mL in PBS) C Add NHS Ester to Antibody (Molar excess 10-20x) A->C B Prepare NHS Ester Stock Solution (10 mg/mL in DMSO/DMF) B->C D Incubate for 1 hour at Room Temperature C->D E Quench Reaction (Add Tris-HCl) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize Conjugate (Spectrophotometry) F->G

Workflow for antibody labeling with an NHS ester.

Procedure:

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into PBS. Adjust the pH to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare NHS Ester: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]

  • Reaction: While gently vortexing the antibody solution, add the desired molar excess of the NHS ester solution.[13] Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Separate the labeled antibody from unreacted label and byproducts using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.

Protocol for Protein-Protein Crosslinking with DSS (Disuccinimidyl Suberate)

This protocol outlines the use of DSS, a homobifunctional NHS ester crosslinker, to study protein-protein interactions.

Materials:

  • Protein sample in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.5[3]

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer at the desired concentration.

  • Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 25 mM.[6]

  • Crosslinking Reaction: Add the DSS solution to the protein sample to achieve a final concentration of 0.25-5 mM. The optimal concentration should be determined empirically. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[6]

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.[6]

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

Protocol for Protein Immobilization on an Amine-Reactive Surface

This protocol describes the covalent immobilization of a protein onto a surface pre-activated with NHS esters.

Materials:

  • NHS-ester activated surface (e.g., microplate, biosensor chip)

  • Protein to be immobilized (0.1-1 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • Blocking buffer: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5

  • Wash buffer: PBS with 0.05% Tween-20

Procedure:

  • Protein Incubation: Add the protein solution to the NHS-ester activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Gently wash the surface three times with wash buffer to remove non-covalently bound protein.

  • Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS esters.

  • Final Washing: Wash the surface three times with wash buffer. The surface is now ready for downstream applications.

Troubleshooting Guide

Table 4: Common Problems and Solutions in Amine-Reactive Bioconjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling/Conjugation Efficiency - pH of the reaction buffer is too low. - Competing amines in the buffer (e.g., Tris, glycine). - Hydrolysis of the reactive group. - Insufficient molar excess of the labeling reagent.- Adjust the pH to the optimal range for the specific reagent. - Perform a buffer exchange into an amine-free buffer. - Prepare the reactive reagent solution immediately before use. - Increase the molar excess of the labeling reagent.[14]
Protein Precipitation - High degree of labeling leading to changes in protein solubility. - Inappropriate buffer conditions.- Reduce the molar excess of the labeling reagent. - Optimize buffer conditions (e.g., add stabilizing agents like glycerol). - Perform the reaction at a lower temperature (e.g., 4°C).
Loss of Protein Activity - Modification of amino acids in the active or binding site.- Reduce the molar excess of the labeling reagent. - Consider site-specific conjugation methods.
High Background Signal - Incomplete removal of unreacted label.- Improve the purification method (e.g., use a longer size-exclusion column, perform dialysis).

Conclusion

Amine-reactive chemistry provides a robust and versatile toolkit for bioconjugation. A thorough understanding of the different reactive groups, their reaction mechanisms, and the factors influencing their efficiency is paramount for designing and executing successful bioconjugation experiments. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can generate well-defined and functional biomolecular conjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

Stability and Storage of Amino-PEG7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for Amino-PEG7-amine, a bifunctional polyethylene (B3416737) glycol (PEG) linker. Understanding the factors that influence the integrity of this reagent is paramount for its successful application in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs). While specific public stability data for this compound is limited, this document synthesizes established principles of PEGylation chemistry and provides a framework for ensuring its optimal performance.

Introduction to this compound

This compound is a heterobifunctional linker featuring a seven-unit polyethylene glycol chain flanked by primary amine groups at both ends. The PEG component enhances the solubility, biocompatibility, and pharmacokinetic profile of the resulting conjugate, while the terminal amine groups provide reactive handles for conjugation to various functional groups.[1][2] The stability of this linker is a critical determinant of the final bioconjugate's efficacy and safety profile.[3]

Recommended Storage and Handling

Proper storage is the first line of defense against degradation. The following conditions are recommended to maximize the shelf-life of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or lowerMinimizes the rate of chemical degradation reactions.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the polyether backbone.[4]
Light Protect from lightLight, especially UV, can catalyze the formation of radicals, initiating degradation.[5]
Moisture Store in a desiccated environmentMinimizes hydrolysis of the ether linkages and prevents clumping of the solid material.

Handling Precautions:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • Use dedicated and clean spatulas and glassware to avoid cross-contamination.

  • For preparing solutions, use anhydrous solvents when possible and consider purging the solution with an inert gas.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily influenced by the polyether backbone and the terminal amine groups. The primary degradation pathways are oxidation and hydrolysis.

Oxidative Degradation

The polyethylene glycol chain is susceptible to oxidative degradation, which is often initiated by heat, light, or the presence of transition metals.[5] This process can lead to chain scission, resulting in the formation of various impurities, including formaldehyde (B43269) and formic acid.[5] These byproducts can, in turn, react with the amine groups, leading to N-methylation and N-formylation, which can compromise the integrity and reactivity of the linker.[5]

This compound This compound Radical Formation Radical Formation This compound->Radical Formation Initiators Initiators Initiators->Radical Formation Heat, Light, Metals Peroxy Radical Peroxy Radical Radical Formation->Peroxy Radical + O2 Oxygen Oxygen Oxygen->Peroxy Radical Chain Scission Chain Scission Peroxy Radical->Chain Scission Degradation Products Degradation Products Chain Scission->Degradation Products Formaldehyde, Formic Acid, etc.

Caption: Oxidative degradation pathway of the PEG backbone.

Hydrolytic Degradation

While the ether linkages of the PEG backbone are generally stable to hydrolysis, the presence of acidic or basic conditions, especially at elevated temperatures, can promote cleavage. For PEG-based hydrogels, the ester linkages at the termini are susceptible to hydrolysis.[6][7] Although this compound lacks these ester groups, it is crucial to control the pH during conjugation and storage of solutions to prevent any potential degradation.

Analytical Methods for Stability Assessment

A robust analytical strategy is essential for monitoring the stability of this compound and its conjugates.

Table 2: Analytical Techniques for Stability Monitoring

Analytical MethodInformation ProvidedReference
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of parent molecule and degradation products. Reverse-phase HPLC is commonly used.[8][9][10][11][12]
Size-Exclusion Chromatography (SEC) Detection of aggregation or fragmentation (chain scission) of the PEG linker or its conjugates.[8][11]
Mass Spectrometry (MS) Identification of degradation products by providing molecular weight information. Often coupled with LC (LC-MS).[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of impurities and confirmation of the primary structure.[5]

Experimental Protocols for Stability Assessment

The following are generalized protocols that can be adapted to perform stability studies on this compound.

Protocol for Long-Term Stability Study

This study aims to evaluate the stability of this compound under recommended storage conditions.

cluster_prep Sample Preparation cluster_storage Storage cluster_testing Testing Prep Prepare multiple aliquots of This compound in desired format (solid or solution) Store Store samples at recommended long-term conditions (e.g., -20°C, protected from light) Prep->Store T0 Time 0 Analysis (HPLC, MS) Store->T0 T_interim Interim Time Points (e.g., 3, 6, 12 months) T0->T_interim T_final Final Time Point (e.g., 24 months) T_interim->T_final Analysis Analyze samples by - HPLC (Purity) - MS (Degradants) T_interim->Analysis T_final->Analysis

Caption: Workflow for a long-term stability study.

Methodology:

  • Sample Preparation: Aliquot this compound into several vials to avoid multiple freeze-thaw cycles. For solutions, use a buffer system relevant to the intended application.

  • Storage: Store the vials under the recommended long-term conditions (e.g., -20°C, protected from light).

  • Testing Schedule: Analyze the samples at predetermined time points. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]

  • Analysis: At each time point, analyze the samples for purity using HPLC and for the presence of degradation products using LC-MS.

Protocol for Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[14][15]

cluster_conditions Stress Conditions Start This compound Solution Acid Acidic (e.g., 0.1 M HCl) Start->Acid Base Basic (e.g., 0.1 M NaOH) Start->Base Oxidative Oxidative (e.g., 3% H2O2) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (UV/Vis light) Start->Photolytic Analysis Analyze all samples by LC-MS to identify degradation products Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions as outlined in the diagram.

  • Incubation: Incubate the samples for a defined period (e.g., 24-48 hours), monitoring for significant degradation.

  • Analysis: Analyze the stressed samples, along with a control sample, by LC-MS to identify and characterize any degradation products.

Conclusion

The stability of this compound is a critical factor that underpins its performance in a wide range of applications. By adhering to appropriate storage and handling procedures, and by understanding the potential degradation pathways, researchers can ensure the integrity and reactivity of this versatile linker. The implementation of robust analytical methods and well-designed stability studies will further guarantee the reliability and reproducibility of experimental outcomes, ultimately contributing to the successful development of novel bioconjugates and therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using Amino-PEG7-amine and EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of proteins to other molecules using a homobifunctional Amino-PEG7-amine linker and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method is widely employed in bioconjugation to link therapeutic proteins, antibodies, and other biomolecules. The defined-length polyethylene (B3416737) glycol (PEG) spacer arm of this compound offers improved solubility and reduced steric hindrance. The use of a diamine linker allows for the crosslinking of two carboxyl-containing molecules or the introduction of a primary amine for further functionalization.

The two-step EDC/NHS chemistry first activates the carboxyl groups on a protein to form a semi-stable NHS ester, which then reacts with the primary amine of the this compound linker to form a stable amide bond. This approach minimizes protein-protein crosslinking by activating the carboxyl groups on the first protein before introducing the amine-containing linker. Careful control of reaction conditions, particularly pH and molar ratios of reagents, is crucial for efficient and specific conjugation.

Data Presentation

The following table summarizes the key quantitative parameters for the protein conjugation protocol. These values represent typical starting points and should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Activation Step
Protein Concentration1-10 mg/mLHigher concentrations can improve conjugation efficiency but may also increase aggregation.
EDC to Protein Carboxyl Groups Molar Ratio2-10 fold excessA higher excess can increase activation but also hydrolysis. Start with a 5-fold excess.
NHS to Protein Carboxyl Groups Molar Ratio2-10 fold excessTypically used in equimolar or slight excess to EDC to improve NHS-ester stability.
Activation Buffer pH4.5 - 6.0MES buffer is recommended as it lacks amines and carboxyls.
Activation Time15 - 30 minutesLonger times can lead to hydrolysis of the O-acylisourea intermediate.
Activation TemperatureRoom Temperature
Conjugation Step
This compound to Protein Molar Ratio10-50 fold excessA large excess of the diamine linker is used to favor the reaction with the activated protein and minimize protein-protein crosslinking.
Conjugation Buffer pH7.2 - 8.5PBS or Borate buffer is recommended. The primary amine of the PEG linker is more reactive at this pH.
Conjugation Time2 - 4 hoursCan be extended overnight at 4°C for sensitive proteins.
Conjugation TemperatureRoom Temperature or 4°C
Quenching
Quenching Reagent Concentration10-50 mMHydroxylamine, Tris, or Glycine can be used.
Quenching Time15 - 30 minutes
Expected Outcome
Conjugation Efficiency30-70%Highly dependent on the protein, number of accessible carboxyl groups, and reaction conditions.
Yield of Purified Conjugate20-60%Dependent on the purification method and efficiency.

Experimental Protocols

Materials and Reagents
  • Protein of interest (with accessible carboxyl groups)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Reaction tubes

  • Standard laboratory equipment (pipettes, centrifuge, etc.)

Protocol for Protein Conjugation with this compound

This protocol is a general guideline and may require optimization for your specific protein.

Step 1: Preparation of Reagents

  • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation of moisture.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Dissolve the this compound in Conjugation Buffer to the desired stock concentration.

  • Prepare the protein solution in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.

Step 2: Activation of Protein Carboxyl Groups

  • To the protein solution in Activation Buffer, add the freshly prepared EDC solution to achieve a 5-fold molar excess over the estimated number of carboxyl groups on the protein.

  • Immediately add the freshly prepared NHS or Sulfo-NHS solution to the same final molar excess as EDC.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation with this compound

  • Immediately following the activation step, add the this compound solution to the activated protein solution. A 20 to 50-fold molar excess of this compound over the protein is recommended to minimize protein-protein crosslinking.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of a non-amine base or by buffer exchange into the Conjugation Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching of the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS-esters.

Step 5: Purification of the Conjugate

  • Remove excess unconjugated this compound, EDC, NHS, and quenching reagents by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • For higher purity, further purification steps such as ion-exchange chromatography or hydrophobic interaction chromatography may be necessary to separate unconjugated protein from the PEGylated protein.[1]

Step 6: Characterization of the Conjugate

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm the degree of PEGylation.

  • HPLC: Use size-exclusion or reversed-phase HPLC to assess the purity of the conjugate.[2]

Mandatory Visualizations

Signaling Pathway Diagram

EDC_NHS_Chemistry Protein_COOH Protein-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea Activation (pH 4.5-6.0) EDC EDC EDC->O_Acylisourea O_Acylisourea->Protein_COOH NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester Stabilization Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS / Sulfo-NHS NHS->NHS_Ester NHS_Ester->Protein_COOH Conjugate Protein-CO-NH-PEG7-NH2 (Stable Amide Bond) NHS_Ester->Conjugate Conjugation (pH 7.2-8.5) Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amino_PEG7_amine H2N-PEG7-NH2 Amino_PEG7_amine->Conjugate

Caption: Chemical reaction pathway for EDC/NHS-mediated protein conjugation.

Experimental Workflow Diagram

Conjugation_Workflow start Start: Prepare Protein and Reagents activation Step 1: Activate Protein Carboxyls (EDC/NHS, pH 4.5-6.0, 15-30 min) start->activation conjugation Step 2: Add this compound (pH 7.2-8.5, 2-4 hours) activation->conjugation quenching Step 3: Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Step 4: Purify Conjugate (Desalting/Chromatography) quenching->purification characterization Step 5: Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization end End: Purified Protein-PEG Conjugate characterization->end

References

Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with Amino-PEG7-Thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical applications, including targeted drug delivery, advanced diagnostics, and high-resolution imaging. Their utility is largely dictated by the precise control of their surface chemistry. This document provides detailed application notes and protocols for the surface functionalization of gold nanoparticles using a hetero-bifunctional, short-chain polyethylene (B3416737) glycol (PEG) linker, specifically Amino-PEG7-Thiol (HS-(CH2)2-(O(CH2)2)7-NH2).

The incorporation of a PEG linker is crucial for enhancing the stability of AuNPs in biological media by preventing aggregation and reducing non-specific protein adsorption, thereby increasing their systemic circulation time.[1] The thiol group at one end of the linker forms a strong, stable dative bond with the gold surface, while the terminal primary amine group provides a reactive handle for the covalent conjugation of various biomolecules such as proteins, peptides, antibodies, nucleic acids, and small-molecule drugs.[2][3] This dual functionality makes Amino-PEG7-Thiol an ideal choice for creating highly stable and versatile nanocarriers for therapeutic and diagnostic agents.

These protocols will guide the user through the synthesis of citrate-capped AuNPs, their subsequent functionalization via ligand exchange with Amino-PEG7-Thiol, comprehensive characterization of the resulting nanoparticles, and a standard procedure for conjugating biomolecules to the amine-functionalized surface.

I. Synthesis of Citrate-Capped Gold Nanoparticles (~20 nm)

This protocol is based on the well-established Turkevich-Frens method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.

Materials:

Procedure:

  • In a clean Erlenmeyer flask, bring 50 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate with a magnetic stir bar.

  • Rapidly inject 5 mL of 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.

  • Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized citrate-capped AuNPs can be stored at 4°C for several weeks.

II. Surface Functionalization with Amino-PEG7-Thiol via Ligand Exchange

This protocol describes the displacement of citrate ions from the AuNP surface and the formation of a self-assembled monolayer of Amino-PEG7-Thiol.

Materials:

  • Citrate-capped gold nanoparticle solution (from Part I)

  • Amino-PEG7-Thiol

  • Ultrapure water or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Prepare Amino-PEG7-Thiol Stock Solution: Prepare a 1 mM stock solution of Amino-PEG7-Thiol in ultrapure water.

  • Ligand Exchange Reaction: In a microcentrifuge tube, add the citrate-capped AuNP solution. To this, add the Amino-PEG7-Thiol stock solution to achieve a final concentration that provides a significant molar excess of the thiol linker (e.g., a 10,000-fold molar excess relative to the AuNPs).

  • Incubation: Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate complete ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size (for ~20 nm AuNPs, a typical starting point is ~12,000 x g for 20-30 minutes).

    • Carefully remove the supernatant, which contains excess Amino-PEG7-Thiol and displaced citrate ions.

    • Resuspend the nanoparticle pellet in ultrapure water or a suitable buffer.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.

  • Final Resuspension: Resuspend the purified Amino-PEG7-Thiol functionalized AuNPs in the desired buffer for storage (at 4°C) and subsequent applications.

III. Characterization of Functionalized Gold Nanoparticles

It is essential to characterize the AuNPs before and after functionalization to confirm the success of the surface modification.

ParameterCitrate-Stabilized AuNPsAmino-PEG7-Thiol Functionalized AuNPsCharacterization Technique
Hydrodynamic Diameter ~20-25 nm~25-35 nmDynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV+20 to +40 mV (in neutral pH water)Dynamic Light Scattering (DLS)
Surface Plasmon Resonance (λmax) ~520 nm~522-525 nm (slight red-shift)UV-Vis Spectroscopy
Core Diameter ~20 nm~20 nmTransmission Electron Microscopy (TEM)

IV. Quantification of Surface Amine Groups

The number of available primary amine groups on the surface of the functionalized AuNPs can be quantified using a fluorescamine (B152294) assay. Fluorescamine reacts with primary amines to produce a fluorescent product, allowing for their quantification.

Materials:

  • Amino-PEG7-Thiol functionalized AuNPs

  • Fluorescamine solution (e.g., 1 mg/mL in acetone)

  • Amine-free buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • A standard amine-containing molecule for calibration (e.g., aminocaproic acid)

  • Fluorometer

Procedure:

  • Prepare a standard curve using known concentrations of the standard amine-containing molecule.

  • In a microplate, add a known concentration of the amine-functionalized AuNPs to the amine-free buffer.

  • Add the fluorescamine solution to each well and mix quickly.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).

  • Calculate the concentration of amine groups on the AuNPs by comparing the fluorescence intensity to the standard curve.

V. Bioconjugation to Amine-Functionalized AuNPs using EDC/NHS Chemistry

This protocol outlines a general procedure for covalently conjugating a carboxylate-containing molecule (e.g., a protein, antibody, or drug) to the amine-functionalized AuNPs.

Materials:

  • Amino-PEG7-Thiol functionalized AuNPs

  • Molecule to be conjugated (containing a carboxyl group)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES buffer, pH 5.5-6.0)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the molecule to be conjugated in the activation buffer.

    • Add a molar excess of EDC and NHS (typically a 2-5 fold molar excess over the molecule).

    • Incubate for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.

  • Conjugation to Amine-Functionalized AuNPs:

    • Add the activated molecule solution to the amine-functionalized AuNPs suspended in the conjugation buffer.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction and deactivate any remaining NHS-esters.

  • Purification: Purify the conjugated AuNPs by centrifugation to remove unreacted molecules, EDC, NHS, and byproducts. Repeat the washing steps with the desired storage buffer.

Visualizations

experimental_workflow cluster_synthesis Part I: AuNP Synthesis cluster_functionalization Part II: Functionalization cluster_conjugation Part V: Bioconjugation s1 HAuCl4 Solution s3 Boiling & Mixing s1->s3 s2 Trisodium Citrate s2->s3 s4 Citrate-Capped AuNPs s3->s4 f2 Ligand Exchange s4->f2 f1 Amino-PEG7-Thiol f1->f2 f3 Purification (Centrifugation) f2->f3 f4 Amine-PEG7-AuNPs f3->f4 c3 Conjugation f4->c3 c1 Carboxyl-Molecule (Drug/Protein) c2 EDC/NHS Activation c1->c2 c2->c3 c4 Quenching & Purification c3->c4 c5 Bioconjugated AuNPs c4->c5

Caption: Experimental workflow for the synthesis and bioconjugation of AuNPs.

signaling_pathway cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule Molecule-COOH (e.g., Protein, Drug) Activated_Molecule Molecule-CO-NHS (Reactive NHS Ester) Molecule->Activated_Molecule Activation (MES Buffer, pH 5.5-6.0) EDC_NHS EDC + NHS Conjugated_AuNP AuNP-PEG-NH-CO-Molecule (Stable Amide Bond) Activated_Molecule->Conjugated_AuNP Conjugation (PBS, pH 7.4) Amine_AuNP AuNP-PEG-NH2 Amine_AuNP->Conjugated_AuNP

Caption: EDC/NHS chemistry for bioconjugation to amine-functionalized AuNPs.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) using Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, such as Amino-PEG7-amine, have gained prominence in ADC development due to their ability to enhance hydrophilicity, improve solubility, and prolong circulation half-life.[1][2]

This compound is a homobifunctional linker featuring a seven-unit PEG chain with a primary amine at each terminus. This symmetrical structure allows for a two-step conjugation strategy, providing a flexible and hydrophilic spacer between the antibody and the cytotoxic payload. The PEG7 chain can help mitigate aggregation often associated with hydrophobic payloads and improve the overall developability of the ADC.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of ADCs using this compound as a linker.

Data Presentation: Illustrative Performance of a PEG7-Linked ADC

The following table summarizes hypothetical yet representative data for an ADC constructed using an this compound linker compared to a similar ADC with a shorter PEG linker and one with a non-PEG linker. This data illustrates the potential impact of the PEG7 linker on key ADC characteristics.

Parameter ADC with Non-PEG Linker ADC with Amino-PEG3-amine Linker ADC with this compound Linker
Average Drug-to-Antibody Ratio (DAR) 3.53.84.2
Aggregation (%) by SEC-HPLC 8.54.21.5
In Vitro Cytotoxicity (IC50, nM) 0.50.81.2
Plasma Half-life (t1/2) in Mice (hours) 150200250
In Vivo Efficacy (% Tumor Growth Inhibition) 758595

This table presents illustrative data for comparative purposes and actual results will vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of ADC using this compound

This protocol outlines the synthesis of an ADC using a homobifunctional this compound linker. It involves a two-step process: first, the activation of the cytotoxic payload and its reaction with one amine of the linker, followed by the conjugation of the linker-payload intermediate to the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Cytotoxic payload with a reactive carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • This compound

  • N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification columns (e.g., size-exclusion chromatography (SEC), reversed-phase HPLC)[3]

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for conjugation)

  • Quenching reagent (e.g., Tris buffer)

Step 1: Synthesis of NHS-activated Payload-PEG7-amine Intermediate

  • Payload Activation: In an anhydrous solvent (e.g., DMF), dissolve the cytotoxic payload containing a carboxylic acid. Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.

  • Linker Addition: In a separate flask, dissolve a 10-fold molar excess of this compound in anhydrous DMF.

  • Conjugation to Linker: Slowly add the activated payload solution to the this compound solution. Let the reaction proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the resulting Payload-PEG7-amine intermediate using reversed-phase HPLC to remove unreacted payload and excess linker.[3] Lyophilize the purified product.

Step 2: Conjugation of Payload-PEG7-amine to Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., borate buffer, pH 8.5).

  • Linker-Payload Activation (if necessary): If the remaining amine on the Payload-PEG7-amine is to be conjugated to the antibody's carboxyl groups, the antibody will need to be activated with EDC/NHS. Alternatively, and more commonly for lysine (B10760008) conjugation, the amine on the linker-payload can be converted to an NHS ester. For this protocol, we will assume conjugation to the antibody's lysine residues.

  • Conjugation Reaction: Dissolve the purified Payload-PEG7-amine intermediate in DMSO to create a stock solution. Add a 5-10 fold molar excess of the intermediate to the antibody solution.

  • Incubation: Gently rock the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 4°C for 16-24 hours to minimize potential antibody degradation.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 50 mM to consume any unreacted intermediate.

  • Purification of ADC: Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using an appropriate buffer (e.g., PBS).[]

Protocol 2: Characterization of the this compound ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance for the cytotoxic payload.

  • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

  • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[5]

  • Inject the purified ADC and monitor the elution profile at 280 nm.

  • The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks can indicate fragments.[6][7]

  • Calculate the percentage of monomer, aggregates, and fragments by integrating the peak areas.

3. DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

  • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.0).[8]

  • Inject the ADC and elute with a decreasing salt gradient.

  • Different drug-loaded species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.[9][10]

  • Calculate the weighted average DAR from the peak areas of the different species.

4. Molecular Weight Confirmation by Mass Spectrometry (MS)

  • For intact mass analysis, the ADC can be analyzed by LC-MS using a reversed-phase column with a gradient of increasing organic solvent or by native MS after buffer exchange into a volatile buffer like ammonium acetate.[11][12][13]

  • Deconvolute the resulting mass spectrum to determine the molecular weights of the different drug-loaded species.

  • The observed mass increase for each drug addition should correspond to the molecular weight of the Payload-PEG7-amine.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[15][16]

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a dose-response curve.[15]

Visualizations

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: ADC Conjugation & Purification Payload Payload Activate_Payload Activate Carboxyl (EDC/NHS) Payload->Activate_Payload Conjugate_Linker Conjugate to Linker Activate_Payload->Conjugate_Linker Amino_PEG7_amine This compound Amino_PEG7_amine->Conjugate_Linker Purify_Intermediate Purify Intermediate (RP-HPLC) Conjugate_Linker->Purify_Intermediate Linker_Payload Payload-PEG7-amine Purify_Intermediate->Linker_Payload Conjugate_to_Ab Conjugate to Antibody (Lysine residues) Linker_Payload->Conjugate_to_Ab Antibody Antibody Antibody->Conjugate_to_Ab Quench Quench Reaction Conjugate_to_Ab->Quench Purify_ADC Purify ADC (SEC) Quench->Purify_ADC Final_ADC Final ADC Purify_ADC->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_cell Cancer Cell Receptor Target Antigen Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation DNA DNA Damage Payload_Release->DNA Cell_Death Apoptosis DNA->Cell_Death ADC Antibody-Drug Conjugate (this compound linked) ADC->Receptor Binding

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Amino-PEG7-amine as a Linker in Targeted Cancer Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-amine is a hydrophilic, flexible, and bifunctional linker increasingly utilized in the development of targeted drug delivery systems for cancer therapy. Its discrete polyethylene (B3416737) glycol (PEG) chain, consisting of seven ethylene (B1197577) glycol units, imparts favorable pharmacokinetic properties to the drug conjugate, such as enhanced solubility, reduced immunogenicity, and prolonged circulation half-life. The terminal amine groups on both ends of the PEG chain allow for versatile conjugation chemistry, enabling the attachment of a targeting moiety (e.g., an antibody or a small molecule ligand) at one end and a potent cytotoxic drug at the other. This targeted approach aims to maximize the therapeutic efficacy of the drug at the tumor site while minimizing off-target toxicity to healthy tissues.

These application notes provide an overview of the utility of this compound in targeted drug delivery, along with detailed protocols for conjugation and evaluation of the resulting drug delivery system.

Key Advantages of this compound Linker

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility and stability of hydrophobic drug molecules and antibody-drug conjugates (ADCs), preventing aggregation.[]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius, which reduces renal clearance.[2]

  • Reduced Immunogenicity: The PEG linker can shield the drug and targeting ligand from the immune system, thereby reducing the potential for an immune response.

  • Controlled Drug Release: Depending on the conjugation chemistry employed, the linker can be designed to be stable in circulation and release the drug payload under specific conditions within the tumor microenvironment or inside the cancer cell.

  • Versatile Conjugation: The terminal amine groups can be readily conjugated to various functional groups on drugs and targeting ligands, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters.

Applications in Targeted Drug Delivery

This compound can be employed as a linker in various targeted drug delivery platforms, including:

  • Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody that targets a tumor-specific antigen to a highly potent cytotoxic drug.

  • Small Molecule-Drug Conjugates (SMDCs): A small molecule ligand that binds to a receptor overexpressed on cancer cells is used to deliver a cytotoxic payload.

  • Nanoparticle-Based Drug Delivery: The linker can be used to functionalize the surface of nanoparticles with targeting ligands and drugs for enhanced tumor accumulation.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing PEG linkers in targeted drug delivery systems. While specific data for this compound is limited in publicly available literature, the presented data from similar PEG linkers provide valuable insights into the expected performance.

Table 1: Drug-to-Antibody Ratio (DAR) of ADCs with PEG Linkers

Targeting AntibodyPayloadLinker TypeAverage DARReference
TrastuzumabMMAFThiol-reactive PEG linker3.8[3]
Anti-Trop-2MMAEDipeptide linker with mPEG244 or 8[4]
AtezolizumabPemetrexedAmine-reactive PEG linkerNot specified[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with PEG Linkers in Cancer Cell Lines

ADCCancer Cell LineTargetIC50 (nM)Reference
7300-LP3004SHP-77 (Small Cell Lung Cancer)DLL339.74[6]
7300-LP2004SHP-77 (Small Cell Lung Cancer)DLL332.17[6]
ZHER2-PEG10K-MMAENCI-N87 (Gastric Cancer)HER2~50-fold higher than non-PEGylated[7]
ZHER2-PEG10K-MMAEBT-474 (Breast Cancer)HER2~22-fold reduction vs non-PEGylated[7]

Table 3: Pharmacokinetic Parameters of ADCs with PEG Linkers in Animal Models

ADCAnimal ModelHalf-life (t1/2)ClearanceReference
RS7-DL11 (mPEG24 linker)MiceProlongedReduced[4]
ZHER2-PEG10K-MMAEBALB/c mice11.2-fold increase vs non-PEGylatedNot specified[2]
Amide-linked ADCs (pendant PEG)MiceSlower clearanceSlower[8]

Signaling Pathway in Targeted Cancer Therapy

Targeted drug delivery systems often aim to disrupt key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the HER2 signaling pathway, a common target in breast and gastric cancers. An ADC utilizing an this compound linker could deliver a potent inhibitor to HER2-overexpressing cancer cells, thereby blocking downstream signaling.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Targeting Ligand Targeting Ligand HER2 Receptor HER2 Receptor Targeting Ligand->HER2 Receptor Binding HER2 Dimerization HER2 Dimerization HER2 Receptor->HER2 Dimerization Internalization Drug Release Drug Release HER2 Receptor->Drug Release Endocytosis TKD Activation Tyrosine Kinase Domain Activation HER2 Dimerization->TKD Activation PI3K/Akt Pathway PI3K/Akt Pathway TKD Activation->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway TKD Activation->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Angiogenesis Angiogenesis RAS/MAPK Pathway->Angiogenesis Cytotoxic Drug Cytotoxic Drug Drug Release->Cytotoxic Drug Cleavage Cytotoxic Drug->Cell Proliferation Inhibition Cytotoxic Drug->Cell Survival Inhibition

Caption: Simplified HER2 signaling pathway and ADC mechanism of action.

Experimental Workflow

The development and evaluation of a targeted drug delivery system using an this compound linker typically follows the workflow illustrated below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A 1. Conjugation of Drug to This compound Linker B 2. Conjugation of Targeting Ligand to Drug-Linker Intermediate A->B C 3. Purification and Characterization (HPLC, MS, SDS-PAGE) B->C D 4. Binding Affinity Assay (ELISA, SPR) C->D E 5. Cytotoxicity Assay (MTT, CellTiter-Glo) D->E F 6. Internalization Study (Confocal Microscopy) E->F G 7. Pharmacokinetic Study (Animal Model) F->G H 8. Biodistribution Study (Imaging, Ex vivo analysis) G->H I 9. Anti-tumor Efficacy Study (Xenograft Model) H->I

Caption: General experimental workflow for targeted drug delivery systems.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Drug using EDC/NHS Chemistry

This protocol describes the two-step conjugation of an amine-terminated PEG linker to a drug containing a carboxylic acid group.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis tubing or centrifugal filters for purification

Procedure:

  • Activation of the Carboxylic Acid on the Drug: a. Dissolve the carboxylic acid-containing drug in anhydrous DMF or DMSO. b. Add a 1.5 to 5-fold molar excess of EDC and NHS to the drug solution. c. Stir the reaction mixture at room temperature for 15-60 minutes in the Activation Buffer.

  • Conjugation to this compound: a. Dissolve this compound in Coupling Buffer. b. Add the activated drug solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated drug to linker is recommended as a starting point. c. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS. d. Stir the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: a. Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: a. Purify the drug-linker conjugate by dialysis against PBS or using centrifugal filters to remove unreacted reagents. b. Characterize the purified conjugate by HPLC and Mass Spectrometry.

Protocol 2: Conjugation of a Drug-Linker Intermediate to a Targeting Ligand (e.g., Antibody)

This protocol describes the conjugation of a drug-linker construct (with a remaining terminal amine on the PEG) to a targeting antibody via its carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.

Materials:

  • Purified drug-Amino-PEG7-amine conjugate

  • Targeting antibody

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Antibody Carboxyl Groups: a. Prepare the antibody in Activation Buffer. b. Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Drug-Linker: a. Immediately after activation, remove excess EDC and NHS by buffer exchange into Coupling Buffer using a desalting column. b. Add the drug-Amino-PEG7-amine conjugate to the activated antibody solution. A 5- to 20-fold molar excess of the drug-linker conjugate over the antibody is a typical starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification and Characterization: a. Purify the resulting ADC by size-exclusion chromatography to remove unconjugated drug-linker and other small molecules. b. Characterize the purified ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry, and for aggregation using SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the targeted drug conjugate required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • Targeted drug conjugate, unconjugated drug, and control antibody

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: a. Prepare serial dilutions of the targeted drug conjugate, unconjugated drug, and control antibody in complete medium. b. Remove the medium from the wells and add 100 µL of the different treatment solutions. Include wells with untreated cells as a control. c. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Protocol 4: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of the targeted drug conjugate.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line of interest

  • Targeted drug conjugate, vehicle control, and relevant control groups (e.g., unconjugated drug, control antibody)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: a. Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse. b. Monitor the mice for tumor growth.

  • Treatment: a. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group). b. Administer the targeted drug conjugate and control treatments via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the pharmacokinetic properties of the conjugate.

  • Monitoring and Data Collection: a. Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume over time for each treatment group. b. Compare the tumor growth inhibition between the different treatment groups to evaluate the efficacy of the targeted drug conjugate.

Conclusion

This compound is a valuable and versatile linker for the development of targeted drug delivery systems in cancer therapy. Its favorable physicochemical and pharmacokinetic properties contribute to the improved therapeutic index of the resulting conjugates. The protocols provided herein offer a foundation for the synthesis, characterization, and evaluation of drug delivery systems incorporating this promising linker. Further optimization of the linker chemistry, drug payload, and targeting moiety will continue to advance the development of more effective and safer cancer treatments.

References

Application Notes and Protocols: Enhancing Peptide Pharmacokinetics with Amino-PEG7-Amine PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-life due to rapid renal clearance and enzymatic degradation.[1][2][3] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to overcome these limitations.[4][5][6][7] This document provides detailed application notes and protocols for the PEGylation of peptides using Amino-PEG7-amine, a short, discrete PEG linker, to improve their pharmacokinetic (PK) profile.

The addition of even short PEG chains can significantly alter a peptide's hydrodynamic radius, effectively increasing its size to reduce renal filtration and shield it from proteolytic enzymes.[8][9] This leads to a longer circulation half-life, reduced dosing frequency, and potentially improved therapeutic efficacy.[7][8] this compound is a bifunctional linker with terminal amine groups, allowing for versatile conjugation strategies.

Advantages of Peptide PEGylation

The covalent attachment of PEG to a peptide can confer several significant advantages, leading to an improved pharmacokinetic and pharmacodynamic profile.

Key benefits include:

  • Extended Plasma Half-Life: By increasing the hydrodynamic volume of the peptide, PEGylation slows its clearance by the kidneys, a primary route of elimination for small molecules.[8][9]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.[5][6]

  • Enhanced Proteolytic Resistance: The PEG molecule provides a steric shield, protecting the peptide from degradation by proteases in the bloodstream.[8][9]

  • Improved Solubility: PEG is a highly soluble polymer, and its conjugation can enhance the solubility of hydrophobic peptides.[8]

  • Altered Biodistribution: PEGylation can modify the tissue distribution of a peptide, potentially leading to increased accumulation at the target site.[4]

Quantitative Impact of PEGylation on Peptide Pharmacokinetics

While specific data for peptides conjugated with this compound is limited in publicly available literature, the following table summarizes representative data from studies on peptides PEGylated with various PEG chains. This data illustrates the general trends and magnitudes of pharmacokinetic improvements that can be expected.

ParameterNative PeptidePEGylated PeptideFold ImprovementReference
Half-life (t½) ~5-10 minutesSeveral hours to days>100-fold[10][11]
Clearance (CL) High (e.g., >100 mL/hr/kg)Low (e.g., <10 mL/hr/kg)>10-fold decrease[4]
Volume of Distribution (Vd) Large (distributes widely)Smaller (often confined to plasma)Variable[4]
Bioavailability (Oral) <1-2%Generally low, but can be improved with specific formulationsVariable[12]

Experimental Protocols

PEGylation of a Peptide with a C-terminal Carboxylic Acid using this compound

This protocol describes the conjugation of a peptide's C-terminal carboxyl group to one of the amine groups of this compound using carbodiimide (B86325) chemistry.

Materials:

  • Peptide with a C-terminal carboxylic acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., RP-HPLC)

Protocol:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Add a 5 to 10-fold molar excess of EDC to the peptide solution.

    • Immediately add a 5 to 10-fold molar excess of NHS.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • PEGylation Reaction:

    • Dissolve this compound in Reaction Buffer.

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from unreacted peptide, PEG reagent, and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Pharmacokinetic Analysis of PEGylated Peptides in a Rodent Model

This protocol provides a general workflow for evaluating the pharmacokinetic profile of a PEGylated peptide in a rodent model (e.g., rats or mice).

Materials:

  • PEGylated peptide

  • Native (unmodified) peptide as a control

  • Sterile vehicle for injection (e.g., saline or PBS)

  • Rodent model (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling

  • Analytical method for quantifying the peptide in plasma (e.g., LC-MS/MS or ELISA)

  • Pharmacokinetic analysis software

Protocol:

  • Dosing Solution Preparation: Prepare sterile dosing solutions of the native and PEGylated peptides in the appropriate vehicle at the desired concentration.

  • Animal Dosing:

    • Acclimate the animals to the housing conditions for at least 3 days prior to the study.

    • Administer a single intravenous (IV) bolus dose of the native or PEGylated peptide to each animal via the tail vein. A typical dose might range from 1 to 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points.

    • Example time points for a native peptide: 0, 2, 5, 15, 30, 60, and 120 minutes.

    • Example time points for a PEGylated peptide: 0, 15, 30 minutes, 1, 2, 4, 8, 12, 24, and 48 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the native and PEGylated peptide in the plasma samples using a validated analytical method such as LC-MS/MS or an ELISA.[13][14][]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data for each peptide.

    • Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to determine key PK parameters, including:

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Area under the curve (AUC)

Visualizations

PEGylation_Workflow cluster_synthesis Peptide PEGylation Peptide Peptide Activation Carbodiimide Activation (EDC/NHS) Peptide->Activation PEG This compound Reaction Conjugation Reaction PEG->Reaction Activation->Reaction Purification Purification (RP-HPLC) Reaction->Purification Characterization Characterization (MS, HPLC) Purification->Characterization PEG_Peptide PEGylated Peptide Characterization->PEG_Peptide

Caption: Workflow for the synthesis and purification of a PEGylated peptide.

PK_Analysis_Workflow cluster_pk Pharmacokinetic Analysis Dosing IV Dosing (Rodent Model) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis Bioanalysis (LC-MS/MS or ELISA) Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Workflow for in vivo pharmacokinetic analysis of a PEGylated peptide.

PK_Improvement_Pathway cluster_pathway Mechanism of Pharmacokinetic Improvement PEGylation Peptide PEGylation Hydro_Radius Increased Hydrodynamic Radius PEGylation->Hydro_Radius Steric_Hindrance Steric Hindrance PEGylation->Steric_Hindrance Renal_Clearance Decreased Renal Clearance Hydro_Radius->Renal_Clearance Proteolytic_Deg Decreased Proteolytic Degradation Steric_Hindrance->Proteolytic_Deg Half_Life Increased Half-Life Renal_Clearance->Half_Life Proteolytic_Deg->Half_Life Efficacy Improved Therapeutic Efficacy Half_Life->Efficacy

Caption: Logical pathway illustrating how PEGylation improves peptide pharmacokinetics.

References

Application Notes and Protocols for Crosslinking Proteins with Amino-PEG7-amine for Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking is a powerful technique to study protein-protein interactions, providing valuable insights into the spatial arrangement and composition of protein complexes. Amino-PEG7-amine is a homobifunctional crosslinking reagent that contains two primary amine groups separated by a flexible, hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. This reagent is particularly useful for covalently linking two proteins through their carboxyl groups (e.g., on aspartic and glutamic acid residues) in the presence of a carboxyl-activating agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The PEG spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and minimizes steric hindrance, making it an excellent choice for studying protein interactions in aqueous environments.[1] These application notes provide a detailed protocol for using this compound to crosslink interacting proteins and methodologies for analyzing the results.

Principle of the Reaction

Crosslinking proteins with this compound is a two-step process:

  • Activation of Carboxyl Groups: The carboxyl groups on one protein (Protein A) are first activated using EDC and an N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable amine-reactive NHS ester intermediate. The activation step is most efficient at a slightly acidic pH (4.5-6.0).[2]

  • Crosslinking with this compound: The this compound is then added to the activated protein. The primary amine groups of the crosslinker react with the NHS esters on Protein A to form stable amide bonds. The second primary amine on the this compound is then available to react with an activated carboxyl group on a second, interacting protein (Protein B), resulting in a covalent crosslink between the two proteins. This second step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[2]

Materials and Reagents

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Protein A (purified)

  • Protein B (purified)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl buffers, glycerol, bromophenol blue, Coomassie Brilliant Blue or silver stain.

  • Mass spectrometer and reagents for protein digestion and analysis (e.g., trypsin, dithiothreitol, iodoacetamide, formic acid, acetonitrile).

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Two Interacting Proteins

This protocol is designed for crosslinking two purified proteins where one protein is first activated and then incubated with the second protein in the presence of the this compound crosslinker.

1. Preparation of Proteins:

  • Dissolve Protein A and Protein B in the appropriate buffers. Protein A should be in the Activation Buffer at a concentration of 1-5 mg/mL. Protein B should be in the Coupling Buffer at a similar concentration.
  • It is recommended to dialyze both proteins against their respective buffers to remove any amine-containing contaminants.

2. Activation of Carboxyl Groups on Protein A:

  • To 1 mL of Protein A solution, add EDC to a final concentration of 2-10 mM and NHS (or Sulfo-NHS) to a final concentration of 5-25 mM. The optimal molar ratio of Protein:EDC:NHS should be determined empirically, but a good starting point is a 1:10:25 molar excess of EDC and NHS to the protein.[3]
  • Incubate the reaction mixture for 15-30 minutes at room temperature.

3. Quenching of Excess EDC (Optional but Recommended):

  • To quench the EDC activation reaction, add 2-mercaptoethanol (B42355) to a final concentration of 20 mM and incubate for 15 minutes at room temperature.[4]
  • Alternatively, remove excess EDC and NHS by buffer exchange using a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the subsequent coupling reaction.

4. Crosslinking Reaction:

  • Immediately add Protein B to the activated Protein A solution.
  • Add this compound to the protein mixture. The optimal molar ratio of Protein A to this compound to Protein B should be determined empirically. A starting point is a 1:20:1 molar ratio.
  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

5. Quenching of the Crosslinking Reaction:

  • Add the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.
  • Incubate for 15 minutes at room temperature.

6. Analysis of Crosslinked Products:

  • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight complexes.[5]
  • For detailed interaction site mapping, proceed with in-gel digestion of the crosslinked bands followed by mass spectrometry analysis.[6]

Quantitative Data Presentation
Molar Excess of this compound to Protein AExpected Crosslinking Efficiency (%)Observations
1:1LowInefficient crosslinking due to insufficient crosslinker concentration.
10:1ModerateIncreased formation of crosslinked dimers and higher-order oligomers.
50:1HighSignificant increase in crosslinked products, with potential for increased non-specific crosslinking.
200:1Very HighNear-complete crosslinking of interacting proteins, but with a higher risk of forming large, insoluble aggregates.

Note: This table is illustrative and the optimal molar excess should be determined empirically for each specific protein system.

Studies have also shown that PEG-based crosslinkers can be more efficient at capturing protein dynamics compared to traditional hydrocarbon-based crosslinkers. For example, a study comparing a bis-succinimidyl-(PEG)2 crosslinker to DSS/BS3 found that the PEGylated version identified a greater number of cross-linked sites, suggesting it can better probe different conformational states of proteins.[7]

Analysis of Results

SDS-PAGE Analysis

Successful crosslinking will result in the formation of higher molecular weight species. When the reaction mixture is analyzed by SDS-PAGE, new bands corresponding to the molecular weight of the crosslinked protein complex (Protein A + Protein B + crosslinker) should be visible.[8]

  • Lane 1: Molecular weight marker

  • Lane 2: Protein A alone (control)

  • Lane 3: Protein B alone (control)

  • Lane 4: Protein A + Protein B (no crosslinker)

  • Lane 5: Crosslinking reaction mixture

The appearance of a band at the expected size of the heterodimer (and potentially higher-order oligomers) in Lane 5, which is absent in the control lanes, indicates a successful crosslinking reaction. The intensity of this band can provide a qualitative measure of the crosslinking efficiency.[5]

Mass Spectrometry Analysis

For a more detailed analysis of the protein-protein interaction, the crosslinked bands can be excised from the gel, subjected to in-gel digestion with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry.[6]

The goal of the mass spectrometry analysis is to identify the specific peptides that are covalently linked by the this compound crosslinker. This provides information about the regions of the proteins that are in close proximity. The identification of crosslinked peptides can be challenging due to their lower abundance and more complex fragmentation patterns.[9] Specialized software is often used to analyze the mass spectrometry data and identify the crosslinked peptide pairs.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Step 1: Activation cluster_crosslinking Step 2: Crosslinking cluster_analysis Step 3: Analysis protein_a Protein A (in Activation Buffer) edc_nhs Add EDC + NHS/Sulfo-NHS protein_a->edc_nhs incubation1 Incubate 15-30 min at Room Temp edc_nhs->incubation1 activated_protein Activated Protein A (NHS Ester) incubation1->activated_protein add_reagents Add Protein B and This compound activated_protein->add_reagents incubation2 Incubate 2h at RT or overnight at 4°C add_reagents->incubation2 crosslinked_complex Covalently Crosslinked Protein Complex incubation2->crosslinked_complex quenching Quench Reaction crosslinked_complex->quenching sds_page SDS-PAGE Analysis quenching->sds_page ms_analysis Mass Spectrometry sds_page->ms_analysis

Caption: Workflow for two-step protein crosslinking.

Signaling Pathway of the Chemical Reaction

chemical_reaction proteinA Protein A -COOH activated_proteinA Activated Protein A -CO-NHS proteinA->activated_proteinA + EDC/NHS (pH 4.5-6.0) edc_nhs EDC + NHS intermediate Protein A-CO-NH-PEG7-NH2 activated_proteinA->intermediate + this compound (pH 7.2-8.0) peg_amine H2N-PEG7-NH2 crosslinked_product Protein A-CO-NH-PEG7-NH-CO-Protein B intermediate->crosslinked_product + Activated Protein B (pH 7.2-8.0) activated_proteinB Activated Protein B -CO-NHS

Caption: Chemical reaction pathway for crosslinking.

Troubleshooting

IssuePossible CauseSuggestion
No or low crosslinking efficiency Inactive EDC (hydrolyzed)Use fresh EDC and keep it desiccated.
Suboptimal pH for activation or couplingEnsure the correct pH is used for each step of the reaction.
Presence of amine-containing buffers (e.g., Tris)Use non-amine containing buffers like MES and PBS.
Insufficient molar excess of crosslinkerOptimize the molar ratio of this compound to proteins.
Formation of large protein aggregates High protein concentrationReduce the protein concentration.
Excessive crosslinker concentrationDecrease the molar excess of the crosslinker.
Non-specific crosslinkingOptimize reaction time and temperature.
Difficulty in identifying crosslinked peptides by MS Low abundance of crosslinked peptidesEnrich for crosslinked peptides using size exclusion chromatography.
Complex fragmentation spectraUse specialized software for crosslink identification and high-resolution mass spectrometry.[1]

References

Application of Amino-PEG7-amine in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG7-amine is a bifunctional, hydrophilic linker molecule increasingly utilized in the biomedical field for the formation of hydrogels. Its defined chain length, biocompatibility, and the presence of terminal primary amine groups make it an ideal building block for creating crosslinked polymer networks. These hydrogels are excellent candidates for a variety of applications, including controlled drug delivery, tissue engineering scaffolds, and as matrices for 3D cell culture. The primary amine groups provide reactive sites for crosslinking with a variety of reagents, such as N-hydroxysuccinimide (NHS) esters, aldehydes (e.g., glutaraldehyde), and isothiocyanates, allowing for the formation of hydrogels with tunable properties. This document provides detailed application notes and protocols for the formation and characterization of hydrogels using this compound.

Key Applications

  • Controlled Drug Delivery: The porous and hydrophilic nature of this compound based hydrogels allows for the encapsulation and sustained release of therapeutic agents, from small molecules to large biologics.[1][2] The release kinetics can be tuned by altering the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can serve as biocompatible scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[3] Their tunable mechanical properties allow for matching the characteristics of specific tissues.

  • 3D Cell Culture: The three-dimensional network of the hydrogel provides a more physiologically relevant environment for cell culture compared to traditional 2D systems, enabling studies on cell behavior, differentiation, and response to stimuli.

Experimental Protocols

Protocol 1: Hydrogel Formation using this compound and an NHS-Ester Crosslinker

This protocol describes the formation of a hydrogel by reacting the primary amine groups of this compound with a bifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The reaction forms stable amide bonds, resulting in a crosslinked hydrogel network.

Materials:

  • This compound

  • Bifunctional NHS-ester crosslinker (e.g., PEG-bis-NHS ester of similar molecular weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Small glass vials or molds

  • Vortex mixer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Dissolve the bifunctional NHS-ester crosslinker in anhydrous DMSO to a final concentration of 20% (w/v). Note: NHS esters are moisture-sensitive; handle the solid and stock solution accordingly.[4][5]

  • Hydrogel Formation:

    • In a glass vial, add the this compound solution.

    • To initiate crosslinking, add the NHS-ester crosslinker solution to the this compound solution at a 1:1 molar ratio of amine to NHS ester groups.

    • Immediately and thoroughly mix the solution using a vortex mixer for 10-15 seconds.

    • Allow the mixture to stand at room temperature (25°C) or at 37°C to facilitate gelation. Gelation time will vary depending on the concentration of reactants and temperature. Monitor for gel formation by tilting the vial.

  • Washing:

    • Once the hydrogel has formed, gently wash it with an excess of PBS (pH 7.4) to remove any unreacted reagents and DMSO.

    • Replace the PBS wash solution 2-3 times over a period of 24 hours to ensure complete removal of any residual small molecules.

Protocol 2: Hydrogel Formation using this compound and Glutaraldehyde (B144438)

This protocol outlines the formation of a hydrogel via Schiff base formation between the primary amines of this compound and the aldehyde groups of glutaraldehyde.

Materials:

  • This compound

  • Glutaraldehyde solution (e.g., 25% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials or molds

  • Vortex mixer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Prepare a 2.5% (w/v) glutaraldehyde solution in PBS (pH 7.4) from the stock solution.

  • Hydrogel Formation:

    • In a glass vial, combine the this compound solution and the glutaraldehyde solution. A common starting point is a 2:1 molar ratio of amine groups to aldehyde groups.

    • Immediately vortex the solution for 15-20 seconds to ensure homogeneity.

    • Allow the solution to stand at room temperature. Gelation is typically rapid and can occur within minutes.[3][6]

  • Washing:

    • After gelation, wash the hydrogel extensively with PBS (pH 7.4) to remove any unreacted glutaraldehyde, which can be cytotoxic. Consider using a quenching agent like glycine (B1666218) in the wash buffer to react with and neutralize any remaining aldehyde groups.

Characterization of this compound Hydrogels

Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water, which influences its mechanical properties and drug release profile.

Protocol:

  • Prepare a hydrogel disc of known dimensions.

  • Lyophilize the hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C and allow it to swell to equilibrium (typically 24 hours).

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and record its swollen weight (W_s).

  • Calculate the swelling ratio (Q) using the formula: Q = (W_s - W_d) / W_d.[7]

Mechanical Properties

The mechanical properties, such as compressive modulus, determine the hydrogel's stiffness and suitability for specific applications.

Protocol:

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% per minute).

  • Record the stress-strain curve.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

In Vitro Degradation

The degradation rate of the hydrogel is crucial for applications like drug delivery and tissue engineering.

Protocol:

  • Prepare and weigh hydrogel samples (W_initial).

  • Incubate the hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time points, remove the hydrogels, lyophilize them, and record their dry weight (W_t).

  • The percentage of weight loss can be calculated as: Weight Loss (%) = [(W_initial - W_t) / W_initial] x 100.

Drug Loading and Release

Drug Loading:

  • In situ loading: Dissolve the drug in the this compound solution before adding the crosslinker. This method entraps the drug within the hydrogel matrix as it forms.[1][8]

  • Post-loading (swelling-diffusion method): Immerse a pre-formed hydrogel in a concentrated drug solution and allow it to swell. The drug will diffuse into the hydrogel network.[1][8]

Drug Release Protocol:

  • Place a drug-loaded hydrogel of known weight and drug concentration into a known volume of release buffer (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release over time.

Quantitative Data Summary

The following tables provide representative data for PEG-based hydrogels. Note that the exact values for this compound hydrogels will depend on the specific crosslinker, concentration, and reaction conditions used.

Table 1: Representative Mechanical Properties and Swelling Ratios of PEG-based Hydrogels

PEG DerivativeCrosslinker ConcentrationCompressive Modulus (kPa)Swelling Ratio (Q)
10% (w/v) PEG-diamineLow5 - 2015 - 25
10% (w/v) PEG-diamineMedium20 - 5010 - 15
10% (w/v) PEG-diamineHigh50 - 1505 - 10
20% (w/v) PEG-diamineLow30 - 8010 - 18
20% (w/v) PEG-diamineMedium80 - 2007 - 12
20% (w/v) PEG-diamineHigh200 - 5004 - 7

Data are illustrative and based on typical values reported for similar PEG hydrogels.[9][10]

Table 2: Representative In Vitro Degradation of PEG-based Hydrogels

Hydrogel CompositionDegradation Time (Days to 50% Weight Loss)
PEG-Amide Hydrogel (NHS crosslinker)> 28
PEG-Ester Hydrogel (for comparison)7 - 21
PEG-Schiff Base Hydrogel (Glutaraldehyde)3 - 14 (pH dependent)

Degradation rates are highly dependent on the type of crosslinking bond and the surrounding environment.

Visualizations

Hydrogel_Formation_NHS cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Mixing in PBS (pH 7.4) A->C B NHS-Ester Crosslinker B->C D Crosslinked Hydrogel C->D Amide Bond Formation Hydrogel_Formation_Aldehyde cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Mixing in PBS (pH 7.4) A->C B Glutaraldehyde B->C D Crosslinked Hydrogel C->D Schiff Base Formation Drug_Delivery_Workflow A Drug Loading B In situ Loading (Drug + PEG solution -> Crosslink) A->B C Post-loading (Swell pre-formed hydrogel in drug solution) A->C D Drug-Loaded Hydrogel B->D C->D E Drug Release Study D->E F Incubate in Release Buffer (37°C) E->F G Sample and Analyze Supernatant F->G H Determine Release Kinetics G->H

References

Troubleshooting & Optimization

How to improve the efficiency of Amino-PEG7-amine conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG7-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound is a homobifunctional crosslinker, meaning it has two reactive amine groups. To achieve conjugation to a biomolecule (e.g., a protein, antibody, or peptide), it typically requires a two-step process involving an amine-reactive crosslinker. The most common method utilizes N-hydroxysuccinimide (NHS) esters. The process involves:

  • Activation: A molecule with a carboxyl group is activated using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester.

  • Conjugation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[1]

Alternatively, if your target molecule already possesses an activated group (like an NHS ester), the this compound can be directly conjugated.

Q2: What are the critical parameters to control for a successful conjugation reaction?

The efficiency of the conjugation reaction is highly dependent on several environmental factors:

  • pH: This is arguably the most critical parameter. The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2).[2][3] However, the subsequent reaction of the NHS ester with a primary amine is most efficient at a neutral to slightly basic pH (7.0-8.5).[1][4][5] This is because the primary amine needs to be deprotonated to be nucleophilic.[5]

  • Buffer Choice: It is crucial to use a non-amine, non-carboxylate buffer for the reaction.[5] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[4][6]

  • Temperature and Time: Most conjugation reactions are performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours or overnight.[7][8] The optimal time and temperature may need to be determined empirically for each specific application.

  • Reagent Concentration: The molar ratio of the PEG linker to the target molecule will influence the degree of labeling. A higher molar excess of the linker will generally result in a higher degree of conjugation, but may also increase the risk of multiple PEGs attaching to a single molecule.[7]

Q3: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to characterize the PEGylated product:

  • SDS-PAGE: A noticeable shift in the apparent molecular weight of the protein after conjugation is a good initial indicator of successful PEGylation.[9]

  • HPLC: Size-exclusion chromatography (SEC-HPLC) can be used to separate the PEGylated conjugate from the unreacted protein and PEG reagent.[9][10] Reverse-phase HPLC (RP-HPLC) can also be used for analysis and purification.[9]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide precise molecular weight information, confirming the addition of the PEG linker.[11]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Potential Cause Recommended Solution
Incorrect pH Ensure a two-step pH protocol is followed if starting from a carboxyl group: pH 4.5-6.0 for the EDC/NHS activation step and then raising the pH to 7.2-8.0 for the conjugation to the amine.[5] For direct NHS-ester to amine reactions, maintain a pH between 7.2 and 8.5.[4]
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH.[12][13] Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly. Avoid storing NHS ester solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6][12]
Incompatible Buffer Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[4] Use recommended buffers such as PBS, HEPES, or borate.[4][6]
Poor Reagent Solubility Some non-sulfonated NHS esters have poor water solubility.[4][6] Dissolve the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[4][6] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[14]
Inactive Reagents NHS esters are moisture-sensitive.[7][14] Store them desiccated at the recommended temperature. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][14]

Problem 2: Formation of Undesired Byproducts or Aggregates

Potential Cause Recommended Solution
Cross-linking and Polymerization If your target molecule has multiple amine groups, using a high concentration of a homobifunctional linker can lead to intermolecular cross-linking and aggregation. Optimize the molar ratio of the PEG linker to your target molecule. Consider using a lower concentration of the linker.
"Charge Shielding" Effect in Purification The neutral PEG chain can mask the surface charges of the protein, affecting its behavior during ion-exchange chromatography.[9][10] This may require optimizing the pH and salt gradient for elution.[10]
Hydrophobic Interactions PEG can have hydrophobic properties that may lead to non-specific binding during purification.[9] Consider adding agents like arginine to the mobile phase to suppress these interactions.[10]

Problem 3: Difficulty in Purifying the PEGylated Product

Potential Cause Recommended Solution
Poor Separation of Conjugate and Unreacted Protein/PEG For size-exclusion chromatography (SEC), ensure the column has the appropriate pore size to effectively separate the larger PEGylated conjugate from the smaller unreacted components.[10] A longer column or a resin with smaller particle size can improve resolution.[9] For ion-exchange chromatography (IEX), a shallow salt gradient is often more effective than a step elution for separating species with small charge differences.[10]
Low Recovery from Chromatography Column Non-specific binding to the column matrix can reduce recovery.[10] Ensure the column is thoroughly equilibrated. Adjusting the pH or ionic strength of the mobile phase might be necessary to improve the solubility of your PEGylated protein and prevent precipitation on the column.[10]
Sample Overloading For optimal resolution in SEC, the sample volume should not exceed 2-5% of the total column volume.[9][10]

Quantitative Data Summary

Table 1: pH Optimization for NHS Ester Reactions

Reaction Step pH Range Optimal pH Rationale
Carboxyl Activation (with EDC/NHS) 4.5 - 7.25.0 - 6.0Maximizes the formation of the amine-reactive NHS ester.[2][3][5]
NHS Ester Conjugation to Amine 7.0 - 9.07.2 - 8.5The primary amine is deprotonated and nucleophilic, leading to efficient amide bond formation.[1][4][5]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Temperature Half-life Reference
7.00°C4 - 5 hours[6][12]
7.4N/A> 120 minutes[15]
8.64°C10 minutes[6][12]
9.0N/A< 9 minutes[15]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Carboxyl-Containing Molecule to this compound

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of your carboxyl-containing molecule in an activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).

    • Prepare a stock solution of this compound in a conjugation buffer (e.g., 0.1 M PBS, pH 7.2-7.5).[16]

  • Activation:

    • Add EDC and Sulfo-NHS to the solution of your carboxyl-containing molecule. A molar excess of EDC and Sulfo-NHS over the carboxyl groups is recommended.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Conjugation:

    • Immediately add the activated molecule solution to the this compound solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[16]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3][4] Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.[16]

Visualizations

General Workflow for this compound Conjugation cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification Carboxyl_Molecule Carboxyl-containing Molecule Activated_Molecule NHS-activated Molecule Carboxyl_Molecule->Activated_Molecule Activation EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Molecule PEG_Conjugate PEGylated Conjugate Activated_Molecule->PEG_Conjugate Conjugation Amino_PEG This compound Amino_PEG->PEG_Conjugate Purification Purification (SEC or IEX) PEG_Conjugate->Purification Pure_Product Pure PEGylated Product Purification->Pure_Product

Caption: Workflow for a two-step this compound conjugation.

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_pH Is the pH optimal for each step? Start->Check_pH Check_Buffer Is the buffer free of primary amines? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH: Activation: 4.5-6.0 Conjugation: 7.2-8.0 Check_pH->Adjust_pH No Check_Reagents Are the reagents fresh and non-hydrolyzed? Check_Buffer->Check_Reagents Yes Change_Buffer Use PBS, HEPES, or Borate buffer Check_Buffer->Change_Buffer No Use_Fresh_Reagents Use fresh, anhydrous reagents. Prepare NHS ester solution just before use. Check_Reagents->Use_Fresh_Reagents No Success Improved Yield Check_Reagents->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagents Use_Fresh_Reagents->Success

Caption: A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Protein Aggregation with Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments with Amino-PEG7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during labeling is a multifaceted issue that can arise from a combination of factors related to the protein itself, the labeling reagent, and the experimental conditions. Key causes include:

  • Hydrophobic Interactions: The introduction of the PEG linker can alter the surface hydrophobicity of the protein, leading to an increased tendency for self-association and aggregation.[1]

  • Electrostatic Mismatches: Modification of primary amines (like lysine (B10760008) residues) with this compound alters the protein's surface charge. This can disrupt the electrostatic repulsion between protein molecules, promoting aggregation.[1]

  • Conformational Changes: The covalent attachment of the PEG linker can induce local or global conformational changes in the protein. This may expose previously buried hydrophobic regions, which can act as nucleation sites for aggregation.[1]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases, enhancing the likelihood of intermolecular interactions and aggregation.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing agents in the labeling buffer can compromise the stability of the protein.[1]

  • Presence of Impurities: The initial protein sample may contain small amounts of aggregates that can act as seeds, accelerating the aggregation process during the labeling reaction.[1]

  • Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and subsequent aggregation.[1]

Q2: How does the stoichiometry of the labeling reaction affect protein aggregation?

The molar ratio of this compound to the protein is a critical parameter. An excessive molar ratio can lead to over-labeling, where multiple PEG chains are attached to a single protein molecule. This can significantly alter the protein's surface properties, leading to increased hydrophobicity and a higher propensity for aggregation.[2] It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.

Q3: What are the ideal buffer conditions for a labeling reaction with this compound?

The optimal buffer conditions are protein-dependent, but some general guidelines can be followed. The reaction between an NHS ester (as is commonly used to activate this compound for reaction with primary amines) and a primary amine is most efficient at a slightly basic pH.[3][4][5]

  • pH: The optimal pH range for the labeling reaction is typically between 8.3 and 8.5.[1][3][4][5][6] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the NHS ester is more susceptible to hydrolysis.

  • Buffer Composition: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[1][4] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester.[7]

  • Ionic Strength: Maintaining an appropriate ionic strength can help to prevent aggregation. A common starting point is 150 mM NaCl.[8]

Q4: What analytical techniques can be used to detect and quantify protein aggregation?

Several techniques are available to monitor protein aggregation before, during, and after the labeling reaction:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[9][10] It is a powerful tool for detecting and quantifying soluble aggregates, such as dimers and oligomers.[3][6]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution.[11][12] It is highly sensitive for detecting the presence of large aggregates.[13]

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize aggregates, especially those that are disulfide-linked, by comparing reduced and non-reduced samples.[14]

  • Visual Inspection: Visible precipitation or cloudiness in the reaction mixture is a clear indicator of significant protein aggregation.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitation or cloudiness during/after labeling High protein concentrationDecrease the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then concentrate the purified product.[15]
Suboptimal buffer conditions (pH, ionic strength)Optimize the buffer pH to be within the 7.0-8.5 range, depending on protein stability.[4] Adjust the ionic strength, for example, by adding 150 mM NaCl.[8]
Excessive molar ratio of labeling reagentReduce the molar excess of this compound to protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing aggregation.
High temperaturePerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[15]
Increased soluble aggregates detected by SEC or DLS Over-labelingDecrease the molar ratio of the labeling reagent to the protein.
Unfavorable buffer compositionScreen different buffer additives and excipients to enhance protein stability.[16]
Protein instabilityAdd stabilizing excipients such as glycerol (B35011) (5-20%) or arginine (50-100 mM) to the labeling and storage buffers.[14][17]
Loss of biological activity after labeling Conformational changes induced by labelingTry labeling at a different site on the protein if possible. Reduce the degree of labeling.
Aggregation of the active proteinFollow the troubleshooting steps for preventing aggregation. Purify the monomeric labeled protein from aggregates using SEC.

Experimental Protocols

Protocol 1: Protein Labeling with this compound (via NHS Ester Chemistry)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound, activated with an N-hydroxysuccinimide (NHS) ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Centrifuge the protein solution at 10,000 x g for 15 minutes to remove any pre-existing aggregates.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

  • Labeling Reaction:

    • Slowly add the desired molar excess of the dissolved labeling reagent to the protein solution while gently stirring. A starting point is a 5- to 20-fold molar excess.[4]

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours, protected from light.[4]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[18]

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Immediately purify the labeled protein from unreacted labeling reagent and any aggregates using a size exclusion chromatography (SEC) column equilibrated with a suitable storage buffer.[19]

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified, labeled protein.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • SEC column with an appropriate molecular weight range for the protein of interest

  • HPLC or FPLC system

  • Mobile phase (e.g., PBS, pH 7.4, with 150 mM NaCl)

  • Protein sample (labeled and unlabeled control)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with at least two column volumes of the filtered and degassed mobile phase until a stable baseline is achieved.[8]

  • Sample Preparation:

    • Filter the protein samples through a 0.22 µm syringe filter to remove any large particulates.[8]

  • Injection and Elution:

    • Inject a defined volume of the protein sample onto the column.

    • Elute the sample isocratically with the mobile phase at a constant flow rate.[8]

  • Data Acquisition and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm.

    • Analyze the resulting chromatogram. The appearance of peaks eluting earlier than the monomeric protein indicates the presence of soluble aggregates (e.g., dimers, trimers, or higher-order oligomers).

    • Quantify the percentage of monomer and aggregates by integrating the peak areas.

Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Protein sample (labeled and unlabeled control)

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the appropriate parameters for the protein and buffer, including viscosity and refractive index.

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[20]

  • Measurement:

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of the particles in the sample.

    • The presence of a population of particles with a larger hydrodynamic radius than the monomeric protein is indicative of aggregation.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI value can suggest the presence of aggregates.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Labeling Labeling Reaction (Controlled Stoichiometry, Temp, pH) Protein_Prep->Labeling Reagent_Prep This compound-NHS Ester Preparation Reagent_Prep->Labeling Quenching Quenching (e.g., Tris buffer) Labeling->Quenching Purification Purification (Size Exclusion Chromatography) Quenching->Purification Analysis Analysis (SEC, DLS, Activity Assay) Purification->Analysis Final_Product Purified Labeled Protein Analysis->Final_Product

Caption: Experimental workflow for protein labeling with this compound.

protein_aggregation_pathway Native Native Protein Misfolded Misfolded/Unfolded Intermediate Native->Misfolded unfolding Misfolded->Native refolding Oligomers Soluble Oligomers Misfolded->Oligomers self-association Aggregates Insoluble Aggregates (Precipitate) Oligomers->Aggregates growth Stress Stressors (Labeling, pH, Temp, Conc.) Stress->Native destabilization

Caption: Simplified pathway of protein aggregation induced by external stressors.

References

Technical Support Center: Optimizing Amino-PEG7-amine Reactions with Carboxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Amino-PEG7-amine to carboxyl groups using the popular EDC/NHS chemistry. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a carboxyl group using EDC/NHS chemistry?

A1: The reaction proceeds in two distinct steps, each with its own optimal pH range. The first step, the activation of the carboxyl group with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog Sulfo-NHS, is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2 .[1][2] The second step, the reaction of the activated NHS-ester with the primary amine of the this compound, is most efficient at a neutral to slightly basic pH, in the range of pH 7.0 to 8.5 .[1] For optimal results, a two-step reaction is recommended where the pH is adjusted between the steps.[1][3]

Q2: What are the recommended buffers for this two-step reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.[2]

  • Activation Step (pH 4.5 - 7.2): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and highly recommended choice for this step.[1][3][4]

  • Coupling Step (pH 7.0 - 8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is frequently used for the conjugation of the amine-containing molecule.[1][3] Other suitable buffers include HEPES, borate, or carbonate/bicarbonate buffers.[1][4]

Q3: Why is a two-step reaction protocol often recommended?

A3: A two-step protocol allows for the optimization of each reaction step by controlling the pH. The initial activation of the carboxyl group is performed at a lower pH (4.5-7.2) for maximal efficiency. Subsequently, the pH is raised to the optimal range for the amine coupling (7.0-8.5). This approach minimizes the hydrolysis of the NHS-ester and maximizes the yield of the final conjugate.[1][3]

Q4: How stable are the EDC and NHS reagents and the activated NHS-ester?

A4: Both EDC and NHS are moisture-sensitive and should be stored in a desiccated environment at -20°C.[5] It is crucial to allow the vials to warm to room temperature before opening to prevent condensation. The NHS-ester intermediate has limited stability in aqueous solutions, and its hydrolysis is highly pH-dependent. At a higher pH, the rate of hydrolysis increases significantly.[1][6]

Data Presentation

The following tables summarize key quantitative data for optimizing your reaction conditions.

Table 1: Recommended pH and Buffer Conditions for a Two-Step EDC/NHS Coupling Reaction

Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Activation (Carboxyl Group)4.5 - 7.2[1][2]0.1 M MES[1][3][4]Tris, Glycine, Acetate
Coupling (Amine Reaction)7.0 - 8.5[1]PBS (pH 7.2-7.5)[1][3], HEPES, Borate[1][4]Tris, Glycine

Table 2: pH-Dependent Stability of EDC and NHS-Ester in Aqueous Solution

Reagent/IntermediatepHTemperatureHalf-life
EDC 5.025°C3.9 hours[7]
6.025°C20 hours[7]
7.025°C37 hours[7]
NHS-Ester 7.00°C4 - 5 hours[5][8]
8.0Room Temp.~1 hour[1][9]
8.64°C10 minutes[5][8]

Experimental Protocols

This section provides a detailed methodology for a typical two-step coupling reaction of this compound to a carboxylated surface or molecule.

Materials:

  • Carboxylated molecule/surface

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for preparing stock solutions)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC and Sulfo-NHS to the carboxyl-containing solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups.[2]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling of this compound:

    • Immediately after activation, add the this compound solution to the activated molecule mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS-esters. A final concentration of 10-50 mM is typically sufficient.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis, size-exclusion chromatography (e.g., a desalting column), or another appropriate purification method.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_activation 2. Activation Step cluster_coupling 3. Coupling Step cluster_quenching 4. Quenching cluster_purification 5. Purification reagent_prep Equilibrate and dissolve reagents activation Activate Carboxyl Groups with EDC/Sulfo-NHS in MES Buffer (pH 6.0) reagent_prep->activation 15-30 min @ RT coupling Add this compound and adjust pH to 7.4 with PBS activation->coupling Immediately quenching Add Quenching Buffer (e.g., Tris-HCl) coupling->quenching 2h @ RT or overnight @ 4°C purification Purify conjugate (Dialysis/SEC) quenching->purification 15-30 min @ RT

Caption: Experimental workflow for the two-step EDC/NHS coupling of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound with carboxyl groups.

Issue 1: Low or No Conjugation Yield

  • Q: My final yield is very low. What are the likely causes?

    • A: Several factors can contribute to low yield. The most common culprits are inactive reagents, inappropriate buffer composition, incorrect pH, or hydrolysis of the NHS-ester intermediate.

  • Q: How can I check if my EDC and NHS are still active?

    • A: EDC and NHS are moisture-sensitive. Ensure they have been stored properly in a desiccator at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation. It is best to use fresh reagents or prepare solutions immediately before use.

  • Q: I used a Tris-based buffer and got poor results. Why?

    • A: Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for reaction with the activated carboxyl groups, thereby significantly reducing your conjugation efficiency. Always use non-amine, non-carboxylate buffers like MES for activation and PBS or HEPES for coupling.[1][2]

  • Q: Could the pH of my reaction be the problem?

    • A: Yes, pH is critical. Ensure the activation step is performed in the optimal acidic range (pH 4.5-7.2) and the coupling step in the neutral to slightly basic range (pH 7.0-8.5).[1] Failure to maintain the correct pH at each stage can drastically reduce the efficiency.

  • Q: How quickly do I need to perform the coupling step after activation?

    • A: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. You should proceed with the amine coupling step immediately after the 15-30 minute activation period to maximize the reaction with the this compound before the ester hydrolyzes.

troubleshooting_tree cluster_reagents Reagent Issues cluster_buffer Buffer Issues cluster_ph pH Issues cluster_hydrolysis Hydrolysis Issues start Low/No Conjugation Yield reagent_check Are EDC/NHS fresh and stored properly? start->reagent_check reagent_solution Use fresh reagents. Allow to warm to RT before opening. reagent_check->reagent_solution No buffer_check Is the buffer amine-free (e.g., MES, PBS)? reagent_check->buffer_check Yes buffer_solution Switch to non-amine buffers. Avoid Tris and Glycine. buffer_check->buffer_solution No ph_check Is the pH optimized for both reaction steps? buffer_check->ph_check Yes ph_solution Use a two-step protocol: Activation at pH 4.5-7.2, Coupling at pH 7.0-8.5. ph_check->ph_solution No hydrolysis_check Was the coupling step performed immediately after activation? ph_check->hydrolysis_check Yes hydrolysis_solution Minimize time between activation and coupling. hydrolysis_check->hydrolysis_solution No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Removal of unreacted Amino-PEG7-amine from a conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted Amino-PEG7-amine from a conjugation mixture.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a homobifunctional PEG linker containing two primary amine groups, often used to conjugate molecules. A critical step following the conjugation reaction is the removal of unreacted PEG linkers to ensure the purity, safety, and efficacy of the final product. This guide focuses on the most common purification techniques: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

Unreacted this compound in the final product can lead to several issues. It can interfere with downstream analytical characterization, making it difficult to accurately determine the concentration and purity of the conjugate. In a therapeutic context, the presence of unreacted PEG can lead to inaccurate dosing and potentially elicit an unwanted immune response. Therefore, its removal is a critical step to ensure product quality and safety.

Q2: What are the primary methods for removing small, unreacted PEG linkers?

The most effective methods for removing small molecules like this compound from larger conjugated products are based on size differences. The three most common techniques are:

  • Size Exclusion Chromatography (SEC): A high-resolution chromatography technique that separates molecules based on their hydrodynamic radius.[][2]

  • Dialysis: A process that involves the selective diffusion of molecules across a semi-permeable membrane.[3][4]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on size using a semi-permeable membrane and tangential flow.[3]

Q3: How do I choose the best purification method for my needs?

The choice of method depends on several factors, including the scale of your experiment, the required purity of your final product, the properties of your conjugate, and the available equipment. The table below provides a comparison of the key features of each technique.

Data Presentation: Comparison of Purification Methods

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.[][2]Diffusion of small molecules across a semi-permeable membrane down a concentration gradient.Size-based separation using a semi-permeable membrane with a cross-flow to prevent fouling.
Typical Purity >95%[5]High, but may require multiple buffer changes to reach >99% removal.>99% removal of small molecules is achievable.[6][7]
Typical Yield 85-95%>90%>95%
Processing Time 1-4 hours12-48 hours (including multiple buffer changes)0.5-3 hours
Scalability Limited by column size; suitable for lab to pilot scale.Easily scalable for various volumes.Highly scalable from lab to manufacturing scale.
Key Advantage High resolution, can separate different PEGylated species.Simple setup, gentle on molecules.Fast, scalable, and allows for simultaneous concentration and buffer exchange.
Key Disadvantage Potential for product dilution, more complex setup.Slow, requires large volumes of buffer.[3]Higher initial equipment cost, potential for shear stress on molecules.

Note: The values presented in this table are typical and can vary depending on the specific application, the nature of the conjugate, and the optimization of the protocol.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the efficient removal of unreacted this compound from a PEGylated protein or other large molecule conjugate.

Materials:

  • SEC column with an appropriate fractionation range (e.g., Superdex 75, Superdex 200, or equivalent)

  • HPLC or FPLC chromatography system

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Conjugation reaction mixture

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the sample with the SEC running buffer at a constant flow rate recommended for the column. The larger PEGylated conjugate will elute first, followed by the smaller unreacted protein/molecule, and finally the small unreacted this compound.

  • Fraction Collection: Collect fractions as the sample elutes. The elution can be monitored by UV absorbance at 280 nm (for proteins) or another appropriate wavelength for your molecule.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to identify the fractions containing the purified conjugate, free of unreacted linker.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Dialysis

This protocol is suitable for removing small molecules like this compound and for buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of your conjugate.

  • Dialysis clips

  • Large beaker or container

  • Stir plate and stir bar

  • Dialysis buffer (at least 100-200 times the volume of your sample)

  • Conjugation reaction mixture

Procedure:

  • Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes. If using a cassette, follow the manufacturer's instructions for preparation.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette the conjugation reaction mixture into the tubing, leaving some space at the top to allow for potential sample dilution. Remove any air bubbles and seal the other end with a second clip.

  • Dialysis: Immerse the sealed dialysis bag in a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for 3-4 hours. For efficient removal, change the dialysis buffer at least three to four times. The final dialysis can be left overnight.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the excess buffer from the outside of the bag. Open one end and carefully pipette the purified conjugate into a clean tube.

Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for rapid and scalable purification and can also be used to concentrate the sample.

Materials:

  • TFF system with a pump and reservoir

  • TFF cassette or hollow fiber filter with an appropriate MWCO (typically 3-6 times smaller than the molecular weight of the conjugate)

  • Diafiltration buffer (e.g., PBS, pH 7.4)

  • Conjugation reaction mixture

Procedure:

  • System Setup and Equilibration: Install the TFF cassette according to the manufacturer's instructions. Equilibrate the system by flushing with diafiltration buffer.

  • Sample Loading: Load the conjugation reaction mixture into the reservoir.

  • Concentration (Optional): If desired, concentrate the sample to a smaller volume by running the TFF system and directing the permeate to waste.

  • Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume while washing away the unreacted this compound and other small molecules. A common practice is to perform 5-10 diavolumes (a diavolume is the volume of the sample in the reservoir) to ensure complete removal of small molecules.

  • Final Concentration: After diafiltration, the purified conjugate can be concentrated to the desired final volume.

  • Sample Recovery: Recover the concentrated and purified product from the system.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
ProblemPotential CauseSuggested Solution
Poor separation of conjugate and unreacted PEG Inappropriate column choice (pore size).Select a column with a fractionation range that provides good separation between your conjugate and the small PEG linker.
Flow rate is too high.Reduce the flow rate to increase the interaction time with the resin, which can improve resolution.
Low recovery of the conjugate Adsorption of the conjugate to the column matrix.Modify the mobile phase by increasing the ionic strength (e.g., add 150 mM NaCl) or adding a small amount of organic solvent (e.g., isopropanol) if compatible with your molecule.
Precipitation of the conjugate on the column.Decrease the sample concentration before loading. Ensure the buffer conditions (pH, ionic strength) are optimal for your conjugate's solubility.
Peak tailing Secondary interactions with the column matrix.Increase the salt concentration in the mobile phase.
Column is overloaded.Reduce the sample injection volume or concentration.
Dialysis Troubleshooting
ProblemPotential CauseSuggested Solution
Unreacted PEG still present after dialysis Insufficient dialysis time or buffer volume.Increase the dialysis time and perform more frequent buffer changes with a larger volume of fresh buffer (aim for a buffer to sample volume ratio of at least 200:1 for each change).
MWCO of the membrane is too large.Ensure the MWCO is significantly smaller than your conjugate to prevent product loss, but large enough for the unreacted PEG to pass through.
Sample volume significantly increased Osmotic pressure difference.If the sample has a high salt or solute concentration, water will move into the dialysis bag. If this is an issue, consider a pre-dilution step or use TFF.
Product loss MWCO of the membrane is too large or the membrane is damaged.Use a membrane with a smaller MWCO. Inspect the dialysis tubing/cassette for leaks before use.
Tangential Flow Filtration (TFF) Troubleshooting
ProblemPotential CauseSuggested Solution
Low flux (slow filtration rate) High sample viscosity.Dilute the sample or gently warm it if the product is stable at higher temperatures. Optimize the transmembrane pressure (TMP) and cross-flow rate.
Membrane fouling.Clean the membrane according to the manufacturer's protocol. If fouling persists, consider a membrane with a larger pore size or a different material.
Low recovery of the conjugate Adsorption of the conjugate to the membrane.Select a membrane material with low protein binding (e.g., polyethersulfone (PES)). Pre-condition the membrane with a blocking agent if compatible with your process.
Unreacted PEG still present Insufficient diafiltration volumes.Increase the number of diavolumes (typically 7-10 diavolumes are sufficient for >99.5% removal of small molecules).

Mandatory Visualizations

experimental_workflow_sec cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis & Pooling start Conjugation Mixture filter Filter Sample (0.22 µm) start->filter inject Inject Sample filter->inject equilibrate Equilibrate SEC Column equilibrate->inject elute Elute with Buffer inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions (SDS-PAGE/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool end Purified Conjugate pool->end

Caption: Experimental workflow for purification using Size Exclusion Chromatography (SEC).

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery start Conjugation Mixture load_sample Load Sample into Membrane start->load_sample prep_membrane Prepare Dialysis Membrane prep_membrane->load_sample immerse Immerse in Buffer 1 load_sample->immerse change_buffer1 Change Buffer 2 immerse->change_buffer1 change_buffer2 Change Buffer 3 change_buffer1->change_buffer2 overnight Overnight Dialysis change_buffer2->overnight recover Recover Sample overnight->recover end Purified Conjugate recover->end

Caption: Experimental workflow for purification using Dialysis.

experimental_workflow_tff cluster_prep System Preparation cluster_tff TFF Process cluster_recovery Recovery start Conjugation Mixture load Load Sample start->load setup Setup & Equilibrate TFF System setup->load concentrate1 Concentrate (Optional) load->concentrate1 diafilter Diafilter (5-10 Diavolumes) concentrate1->diafilter concentrate2 Final Concentration diafilter->concentrate2 recover Recover Product concentrate2->recover end Purified Conjugate recover->end

Caption: Experimental workflow for purification using Tangential Flow Filtration (TFF).

troubleshooting_logic start Unreacted PEG Detected in Final Product method Which purification method was used? start->method sec SEC method->sec SEC dialysis Dialysis method->dialysis Dialysis tff TFF method->tff TFF sec_q1 Was the column resolution adequate? sec->sec_q1 dialysis_q1 Were sufficient buffer changes performed? dialysis->dialysis_q1 tff_q1 Were enough diavolumes used? tff->tff_q1 sec_a1_no Select column with appropriate pore size Decrease flow rate sec_q1->sec_a1_no No sec_a1_yes Was the sample load appropriate? sec_q1->sec_a1_yes Yes dialysis_a1_no Increase number and volume of buffer changes dialysis_q1->dialysis_a1_no No dialysis_a1_yes Was the MWCO appropriate? dialysis_q1->dialysis_a1_yes Yes tff_a1_no Increase to 7-10 diavolumes tff_q1->tff_a1_no No tff_a1_yes Is the membrane integrity compromised? tff_q1->tff_a1_yes Yes

Caption: Troubleshooting logic for the presence of unreacted PEG in the final product.

References

Side reactions to consider when using Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG7-amine. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a hydrophilic, bifunctional crosslinking reagent featuring a seven-unit polyethylene (B3416737) glycol (PEG) spacer terminated by a primary amine at each end. These primary amine groups are nucleophilic and can react with various functional groups, most commonly:

  • Activated Esters (e.g., NHS esters): Reacts efficiently at pH 7-9 to form stable amide bonds.[1][2]

  • Carboxylic Acids (-COOH): Requires the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with N-hydroxysuccinimide (NHS) to improve efficiency, to form an amide bond.[3][4]

  • Carbonyls (Aldehydes and Ketones): Reacts via reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.[1][5]

  • Isocyanates and Isothiocyanates: Reacts to form stable urea (B33335) or thiourea (B124793) linkages, respectively.[5][6]

Q2: How should I store and handle this compound and other PEG reagents?

Proper storage is critical to maintain the reactivity of PEG reagents.[7]

  • Storage Temperature: Store desiccated at -20°C for long-term stability.[1][8][9]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[7] After use, backfill the container with inert gas before resealing.[7]

  • Moisture and Light: PEG derivatives are sensitive to moisture and light.[7][9] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][10] Keep the product protected from light.[7]

  • Solutions: If you must store the product in a solution, use a dry, degassed solvent. However, for long-term storage, the dry powder form is recommended.[9] For reagents like NHS esters, which are highly sensitive to moisture, it is best to prepare solutions immediately before use.[11]

Q3: In what solvents can I dissolve this compound?

This compound is soluble in water and many common organic solvents such as DMSO, DMF, and dichloromethane.[12] When preparing stock solutions, especially for moisture-sensitive reactions, it is crucial to use an anhydrous (dry) solvent.[8][13]

Q4: What reaction buffer should I use for conjugating this compound?

The choice of buffer is critical and depends on the reaction chemistry. A common mistake is using a buffer that contains competing nucleophiles.

  • For reactions with NHS esters: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[14][15]

  • Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the crosslinker.[8][15]

Troubleshooting Guide

This guide addresses common problems encountered during bioconjugation experiments with this compound.

Problem 1: Low or No Reaction Yield

Q: I am seeing very little or none of my desired conjugate. What could be the cause?

A: Low yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the target molecule itself.

  • Reagent Inactivity: The most common cause is the hydrolysis of the reactive group (e.g., an NHS ester) on your target molecule or the degradation of the this compound itself. Always use fresh or properly stored reagents.[11] You can test the activity of an NHS ester reagent by intentionally hydrolyzing it with a strong base and measuring the absorbance of the released NHS at 260 nm.[10][11]

  • Incorrect pH: The pH of the reaction buffer is crucial. For reactions with NHS esters, the optimal range is typically 7.2-8.5.[14][16] At lower pH, the primary amines of the PEG linker are protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester is significantly accelerated, reducing the amount available to react with the amine.[14][17]

  • Competing Nucleophiles: As mentioned in the FAQs, ensure your buffer does not contain primary amines like Tris or glycine.[15] Other nucleophiles in your sample, such as high concentrations of sodium azide, can also interfere.

  • Steric Hindrance: The reactive site on your target molecule may be sterically hindered, preventing the this compound from accessing it.

G

Problem 2: Multiple Products and Purification Challenges

Q: My analysis (e.g., by HPLC or SDS-PAGE) shows multiple product peaks. How do I interpret this and purify my desired product?

A: The presence of multiple products is common when using a homobifunctional crosslinker like this compound.

  • Source of Heterogeneity:

    • Oligomerization/Polymerization: Since this compound has two reactive ends, it can link multiple target molecules together, leading to dimers, trimers, and larger aggregates. This is especially prevalent at high concentrations or when using a high molar excess of the PEG linker.[18]

    • Intramolecular Crosslinking: If your target molecule has multiple reactive sites, the PEG linker could potentially link two sites within the same molecule.[18]

    • Incomplete Reaction: Your sample may contain unreacted starting material.

  • Purification Strategies: Separating these different species is key.

    • Size Exclusion Chromatography (SEC): This is a very effective method for separating molecules based on their hydrodynamic radius. It can efficiently separate PEGylated proteins from unreacted native proteins and remove low molecular weight by-products.[19][] It is also useful for separating monomers from dimers and larger oligomers.[21]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[19][] This property can be exploited to separate species with different degrees of PEGylation and even positional isomers.[21]

    • Reverse Phase HPLC (RP-HPLC): Can be used for analytical characterization and small-scale purification, particularly for separating positional isomers.[22]

Purification MethodPrincipleBest For Separating
Size Exclusion (SEC) Molecular SizeMonomer vs. Oligomers, PEGylated vs. Unreacted Protein[19][]
Ion Exchange (IEX) Net ChargeSpecies with different degrees of PEGylation, Positional Isomers[19][21]
Hydrophobic Interaction (HIC) HydrophobicityAlternative to IEX, but PEGs can also bind to HIC media[21]

Key Side Reactions to Consider

Understanding potential side reactions is crucial for optimizing your experimental design and interpreting results.

1. Hydrolysis of Activated Esters

When reacting this compound with an NHS-activated molecule, the primary competing reaction is the hydrolysis of the NHS ester by water.[14][23] This reaction is highly pH-dependent, with the rate increasing significantly at higher pH.[14]

G

The half-life of an NHS ester decreases dramatically as the pH increases, underscoring the need for careful pH control.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[14]
8.64°C10 minutes[14]
8.0Room Temp~36-210 minutes[24]
9.0Room Temp~5-125 minutes[24]

2. Oligomerization and Intramolecular Cyclization

As a homobifunctional reagent, this compound can lead to several products beyond a simple 1:1 conjugation.

G

To favor the desired 1:1 conjugate, use the target molecule in molar excess relative to the this compound linker.

3. Reaction with Other Nucleophiles

While primary amines are the main targets for reactive groups like NHS esters, side reactions with other nucleophilic residues on a protein (serine, threonine, tyrosine) can occur, although this is less common.[25] These reactions are generally less efficient than the reaction with primary amines and may be more prevalent under specific pH conditions or with highly accessible residues.[25]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS-Activated Molecule

This protocol provides a general workflow for coupling this compound to a molecule containing an N-Hydroxysuccinimide (NHS) ester.

  • Reagent Preparation:

    • Equilibrate the this compound and the NHS-activated molecule to room temperature before opening the vials.[8]

    • Prepare a stock solution of the NHS-activated molecule in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[6]

    • Dissolve the this compound in the reaction buffer.

  • Reaction Buffer:

    • Prepare a non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[8] Degas the buffer to minimize oxidation.

  • Conjugation Reaction:

    • Add the dissolved this compound to your target molecule (which should be in the reaction buffer).

    • To start the reaction, add the NHS-activated molecule stock solution to the reaction mixture. The final concentration of the organic solvent should typically be less than 10%.[6]

    • The optimal molar ratio of reagents should be determined empirically, but a common starting point is a 5- to 20-fold molar excess of the NHS-activated molecule over the amine groups of the PEG linker to favor modification at both ends.[13] If you want to link two different molecules, you would perform this sequentially.

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14] Reaction progress can be monitored by HPLC.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS esters.[26]

  • Purification:

    • Purify the resulting conjugate from excess reagents and by-products using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.[19][]

  • Characterization:

    • Confirm the success of the conjugation using techniques like HPLC, SDS-PAGE, and Mass Spectrometry.[22][27]

G

References

Impact of buffer choice on Amino-PEG7-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer choice on the reaction kinetics of Amino-PEG7-amine. It is intended for researchers, scientists, and drug development professionals utilizing this homobifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions involving the primary amine groups of this compound?

The optimal pH for conjugating this compound with amine-reactive reagents like N-hydroxysuccinimide (NHS) esters is in the slightly alkaline range of 7.2 to 9.[1] The ideal pH is often between 8.3 and 8.5.[2][3] At a lower pH, the primary amine groups become protonated, which reduces their nucleophilicity and slows the reaction rate.[2][3] Conversely, at a higher pH, the competing hydrolysis reaction of the conjugation partner (e.g., NHS ester) accelerates significantly, which can lower the overall yield of the desired conjugate.[1][2]

Q2: Are there any buffers that should be avoided when working with this compound?

Yes. You must avoid buffers that contain primary amines.[4] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][5] The primary amines in these buffers will compete with the this compound for reaction with your activated molecule (e.g., an NHS ester), leading to significantly lower conjugation efficiency and the formation of unwanted side products.[2][5]

Q3: What are the recommended buffers for this compound conjugation reactions?

Non-amine-containing buffers are essential for successful conjugation. The most commonly recommended buffers for reactions with amine-reactive compounds are:

  • Phosphate-Buffered Saline (PBS), typically at pH 7.2-7.4.[6]

  • Borate buffer, often used at a pH of 8.0 or higher.[7]

  • Carbonate-Bicarbonate buffer, effective in the pH 8.0-9.0 range.[1][7]

  • HEPES buffer, which has a useful buffering range of pH 6.8-8.2.[7][8]

For some applications, such as labeling oligonucleotides, tetraborate (B1243019) buffer at pH 8.5 is specifically recommended.[4]

Q4: How can I stop (quench) the conjugation reaction?

The reaction can be effectively stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5][9] These primary amines will react with and consume any remaining unreacted amine-reactive molecules, preventing further conjugation with the this compound.[9]

Q5: Why is my reaction yield low, and how can I troubleshoot it?

Low yield is a common issue often linked to buffer conditions and reaction kinetics. The primary cause is typically the hydrolysis of the amine-reactive ester, which competes with the desired aminolysis reaction.[1][10] The rate of hydrolysis increases significantly with pH.[1][7]

To troubleshoot low yield:

  • Verify Buffer pH: Ensure your buffer is within the optimal pH range of 7.2-8.5.[1][7]

  • Use Amine-Free Buffers: Confirm that your reaction buffer does not contain primary amines like Tris or glycine.[5]

  • Prepare Reagents Fresh: Amine-reactive reagents like NHS esters are moisture-sensitive and hydrolyze over time in solution. Always prepare these solutions immediately before use.[6][9]

  • Optimize Concentrations: Low concentrations of the amine-containing molecule can favor hydrolysis over the desired conjugation.[10][11] Increasing the concentration of your target molecule or the this compound may improve efficiency.[4]

Data Presentation

Table 1: Recommended Buffers for this compound Conjugation

This table summarizes common non-amine buffers suitable for bioconjugation reactions involving primary amines.

Buffer NamepKa (at 25°C)Effective pH RangeNotes
Phosphate (PBS) 7.21 (pK2)5.8 - 8.0Widely used, physiologically compatible.[1][12]
HEPES 7.486.8 - 8.2A common "Good's" buffer used in cell culture.[7][8]
Borate 9.238.5 - 10.2Effective at higher pH, but can interact with carbohydrates.[7][13]
Bicarbonate/Carbonate 10.33 (pK2)9.2 - 11.0Useful for maintaining a higher pH.[1][13]
Tetraborate Not specifiedRecommended at pH 8.5Specifically recommended for oligonucleotide conjugation.[4]

Table 2: Impact of pH on NHS Ester Stability

This table illustrates the critical relationship between pH and the rate of hydrolysis for a typical NHS ester, which competes with the desired reaction with this compound.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[1][7]
8.6410 minutes[1][5][7]

Mandatory Visualizations

TroubleshootingWorkflow start Problem: Low Conjugation Yield check_buffer_type Is the buffer amine-free? (e.g., PBS, Borate, HEPES) start->check_buffer_type check_ph Is the pH optimal? (pH 7.2 - 8.5) check_buffer_type->check_ph Yes sol_buffer Solution: Switch to a non-amine buffer like PBS, Borate, or HEPES. check_buffer_type->sol_buffer No check_reagent_freshness Was the amine-reactive reagent prepared fresh? check_ph->check_reagent_freshness Yes sol_ph Solution: Adjust pH to 8.0 - 8.5 for optimal balance. check_ph->sol_ph No check_concentration Are reactant concentrations adequate? check_reagent_freshness->check_concentration Yes sol_reagent Solution: Always prepare NHS ester and other reagents immediately before use. check_reagent_freshness->sol_reagent No sol_concentration Solution: Increase reactant concentration to favor aminolysis over hydrolysis. check_concentration->sol_concentration No success Yield Improved check_concentration->success Yes sol_buffer->check_ph sol_ph->check_reagent_freshness sol_reagent->check_concentration sol_concentration->success

Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.

CompetingReactions cluster_0 Reactants This compound + NHS-Ester Aminolysis Desired Reaction (Aminolysis) Product Stable Amide Bond (Conjugate) Aminolysis->Product Hydrolysis Competing Reaction (Hydrolysis) Byproduct Inactive Acid (Hydrolyzed Ester) Hydrolysis->Byproduct H2O H₂O (Buffer) H2O->Hydrolysis p1->Aminolysis Optimal pH (7.2-8.5) p1->Hydrolysis High pH (> 9.0)

References

Technical Support Center: Purification of Amino-PEG7-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Amino-PEG7-amine conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures involving Size Exclusion Chromatography (SEC) and dialysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The purification of PEGylated compounds, such as this compound conjugates, presents several challenges due to the nature of the PEGylation reaction. The reaction mixture is often heterogeneous and can contain the following:

  • Desired Product: The mono-PEGylated conjugate.

  • Unreacted Protein/Molecule: The original, unmodified biomolecule.

  • Excess PEG Reagent: Unreacted this compound.

  • Multi-PEGylated Species: Molecules with more than one PEG chain attached.

  • Positional Isomers: Molecules with the PEG chain attached at different sites.

  • Hydrolysis Products: Degraded PEG reagents.

Separating these components can be difficult because the addition of the neutral, hydrophilic PEG chain may only cause slight differences in the physicochemical properties used for separation.[1][]

Q2: Which purification method, SEC or dialysis, is more suitable for my this compound conjugate?

The choice between SEC and dialysis depends on several factors, including the size of your conjugate, the nature of the impurities, the required purity, sample volume, and processing time.

  • Size Exclusion Chromatography (SEC) is a high-resolution technique that separates molecules based on their size (hydrodynamic radius).[][3] It is highly effective at removing unreacted PEG and smaller molecules from the larger PEGylated conjugate.[1][]

  • Dialysis is a size-based separation method that uses a semi-permeable membrane to separate molecules.[4] It is effective for removing small molecule impurities and for buffer exchange.[5][6]

The following table and decision tree can help you choose the most appropriate method for your needs.

Comparison of SEC and Dialysis for Purification

FeatureSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on hydrodynamic radius as molecules pass through a porous resin.[][3]Separation based on selective diffusion across a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[4]
Resolution High resolution, capable of separating species with small size differences.[3]Lower resolution, primarily for removing small molecules significantly smaller than the MWCO.[4]
Speed Relatively fast, with typical run times from minutes to a few hours.[6]Slow process, often requiring several hours to overnight with multiple buffer changes.[5]
Sample Volume Limited by the column size; optimal resolution is achieved with sample volumes of 2-5% of the total column volume.[1]Versatile, can accommodate a wide range of sample volumes from microliters to liters.
Purity Achievable High purity can be achieved, effectively separating mono-PEGylated from non-PEGylated and multi-PEGylated species.Good for removing small molecule impurities (e.g., salts, unreacted PEG reagent), but less effective at separating protein species of similar size.[4]
Potential Issues Non-specific binding to the column matrix, protein precipitation, and potential for aggregation under high pressure.[1][7]Sample loss if the MWCO is too large, membrane fouling, and potential for sample dilution or concentration depending on osmotic pressures.

Decision-Making Tool for Purification Method Selection

DecisionTree start Start: Need to purify This compound conjugate q1 What is the primary impurity to remove? start->q1 q2 Is high resolution separation of PEGylated species required? q1->q2 Unreacted protein and multi-PEGylated species q3 Is processing time a critical factor? q1->q3 Small molecules (salts, excess PEG reagent) q2->q3 No sec Use Size Exclusion Chromatography (SEC) q2->sec Yes q4 What is your sample volume? q3->q4 No (Slow) q3->sec Yes (Fast) dialysis Use Dialysis q4->dialysis Large Volume sec_or_dialysis Both SEC and Dialysis are viable options q4->sec_or_dialysis Small to Medium Volume

Choosing a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of PEGylated Conjugate - Non-specific binding: The conjugate is adsorbing to the column matrix.- Precipitation: The conjugate is precipitating on the column.- Add agents like arginine (e.g., 300 mM) to the mobile phase to reduce hydrophobic interactions.[8]- Ensure the column is thoroughly equilibrated with the mobile phase.[1]- Check the solubility of your conjugate in the chosen mobile phase and consider using a different buffer system.[1]
Poor Separation of Conjugate and Unreacted Protein/PEG - Inappropriate column choice: The pore size of the column is not optimal for the size of your molecules.- Sample volume too large: Overloading the column reduces resolution.- Select a column with a pore size that allows the larger conjugate to be well-separated from the smaller unreacted species.[1]- Ensure the sample volume does not exceed 2-5% of the total column volume.[1]
Peak Broadening or Tailing - Polydispersity of PEG: The inherent size variation in the PEG chain can cause broader peaks.[1]- Slow mass transfer: Interactions with the stationary phase can slow down the molecule's movement.- This may be an inherent property of the PEG reagent.[1]- Increase the column temperature (e.g., to 40-45°C) to improve peak shape.[1]- Optimize the flow rate; a slower flow rate often improves resolution.
Protein Aggregation - High protein concentration: Can promote intermolecular interactions.- Harsh purification conditions: High pressure from high flow rates can induce aggregation.- Reduce the protein concentration of the sample being loaded.[7][9]- Lower the flow rate to reduce the backpressure on the column.
Dialysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of PEGylated Conjugate - Incorrect MWCO: The molecular weight cut-off of the dialysis membrane is too large, allowing the conjugate to leak out.- Membrane damage: The dialysis membrane may have a tear or hole.- Use a dialysis membrane with an MWCO that is significantly smaller than your conjugate. For small PEG conjugates, a 1-3 kDa MWCO may be appropriate, but this needs to be empirically determined.[5]- Inspect the membrane for any damage before use.
Inefficient Removal of Small Molecules - Insufficient dialysis time: The time allowed for diffusion is not long enough.- Insufficient dialysis buffer volume: The concentration gradient is not maintained.- Increase the dialysis time and perform multiple changes of the dialysis buffer.[5]- Use a large volume of dialysis buffer (at least 100-200 times the sample volume) and stir gently to facilitate diffusion.
Sample Volume Increase - Osmotic pressure: If the solute concentration inside the dialysis bag is much higher than the buffer, water will move into the bag.- Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.
Sample Precipitation - Buffer incompatibility: The dialysis buffer may not be optimal for the solubility of your conjugate.- Ensure the pH and ionic strength of the dialysis buffer are suitable for maintaining the solubility of your PEGylated product.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate using SEC

This protocol provides a general guideline for purifying a PEGylated protein from unreacted PEG and protein.

Materials:

  • SEC Column (e.g., Superdex 75 or similar, with an appropriate fractionation range for your conjugate)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable buffer. Consider adding 300 mM Arginine to reduce non-specific binding.[8]

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation:

    • If the reaction has not been quenched, add a primary amine like Tris or glycine (B1666218) to consume excess reactive groups.[1]

    • Filter the crude conjugation reaction mixture through a 0.22 µm filter to remove any particulates.[1]

  • System Equilibration:

    • Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector.

  • Sample Injection:

    • Inject the filtered sample onto the column. The injection volume should be between 0.5% and 2% of the total column volume for optimal resolution.[10]

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at the same flow rate used for equilibration.

    • Monitor the elution profile using UV absorbance at 280 nm (for proteins).

    • Collect fractions corresponding to the different peaks. The larger PEGylated conjugate will elute before the smaller unreacted protein and much smaller unreacted PEG.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE or other appropriate methods to identify the pure fractions containing the desired conjugate.

SEC_Workflow cluster_prep Preparation cluster_sec SEC Purification cluster_analysis Analysis quench Quench Reaction (e.g., Tris, Glycine) filter Filter Sample (0.22 µm) quench->filter inject Inject Sample (<2% of CV) filter->inject equilibrate Equilibrate Column (2-3 CVs) equilibrate->inject elute Isocratic Elution & Fraction Collection inject->elute analyze Analyze Fractions (e.g., SDS-PAGE) elute->analyze

SEC purification workflow.
Protocol 2: Purification of this compound Conjugate using Dialysis

This protocol is suitable for removing small molecule impurities like salts and excess, unreacted this compound.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa, to be determined empirically).

  • Dialysis Buffer: A buffer suitable for the stability of your conjugate (e.g., PBS, pH 7.4).

  • Large beaker or container.

  • Stir plate and stir bar.

Procedure:

  • Membrane Preparation:

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or ethanol.

  • Sample Loading:

    • Load the crude conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.

    • Securely close the ends of the tubing or the cassette cap.

  • Dialysis:

    • Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).

    • Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis bag). Stir gently to facilitate diffusion.

    • Allow dialysis to proceed for 2-4 hours or overnight at 4°C.

  • Buffer Exchange:

    • Change the dialysis buffer at least 3-4 times to ensure complete removal of small molecules. A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then leave it overnight.[5]

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer.

    • Transfer the purified sample from the dialysis tubing/cassette to a clean tube.

  • Analysis:

    • Analyze the purified sample to confirm the removal of impurities.

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery & Analysis prep_membrane Prepare Dialysis Membrane load_sample Load Sample into Dialysis Device prep_membrane->load_sample dialyze1 Dialyze in Buffer 1 (2-4 hours, 4°C, stirring) load_sample->dialyze1 change_buffer1 Change Buffer dialyze1->change_buffer1 dialyze2 Dialyze in Buffer 2 (2-4 hours, 4°C, stirring) change_buffer1->dialyze2 change_buffer2 Change Buffer dialyze2->change_buffer2 dialyze3 Dialyze in Buffer 3 (Overnight, 4°C, stirring) change_buffer2->dialyze3 recover Recover Purified Sample dialyze3->recover analyze Analyze Sample Purity recover->analyze

Dialysis purification workflow.

References

Technical Support Center: Controlling Degree of Labeling with Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG7-amine labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively control the degree of labeling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound activated as an NHS ester?

The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester-activated this compound with primary amines on a target molecule (e.g., protein, antibody) is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal starting point.[3][4][5]

  • Below pH 7.2: The reaction rate significantly decreases because the target primary amines are predominantly protonated (-NH3+) and thus, non-nucleophilic.[6]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and can reduce efficiency.[1][2][6]

Q2: What type of buffer should I use for the labeling reaction?

It is critical to use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1]

Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)[3][4]

  • Borate (B1201080) buffer[2]

  • HEPES buffer[2]

Q3: How do I control the degree of labeling (DOL)?

The degree of labeling can be controlled by several factors:

  • Molar Ratio: Adjusting the molar ratio of the activated this compound to the target molecule is the primary method for controlling the DOL. A higher molar excess of the PEG reagent will generally result in a higher degree of labeling.[7][8] A 5 to 20-fold molar excess is a common starting point for optimization.[8][9]

  • Reaction Time: The incubation time of the conjugation reaction can be varied. Shorter reaction times will lead to lower DOL, while longer times will increase it.[8] Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C.[1]

  • Temperature: Lower temperatures (e.g., 4°C) can help minimize hydrolysis of the NHS ester, potentially requiring a longer incubation time to achieve the desired labeling.[1]

  • Protein Concentration: Using a higher concentration of the target protein (ideally ≥ 2 mg/mL) can improve labeling efficiency by favoring the reaction with the protein over the competing hydrolysis reaction.[1]

Q4: How can I determine the degree of labeling?

Several analytical methods can be used to determine the degree of PEGylation:

  • Spectrophotometry: For molecules with known extinction coefficients, UV-Vis spectrophotometry can be used to measure the absorbance of the labeled protein and the PEG label if it contains a chromophore.[1]

  • Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS can determine the molecular mass of the PEGylated species, allowing for the calculation of the average number of PEG chains attached.[]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC) can separate PEGylated products from unreacted protein and excess PEG reagent.[7][] Reversed-phase HPLC (RP-HPLC) can also be used, sometimes in combination with other detectors like charged aerosol detectors (CAD).[7][][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Inefficient activation of this compound: If using a two-step process with EDC/NHS, the activating agents may be old or inactive.Ensure the use of fresh and appropriate activating agents like EDC and NHS. The activation reaction is most effective at pH 4.5-7.2.[8]
Inactive this compound reagent: Improper storage can lead to degradation.Store the this compound desiccated at -20°C. Prepare stock solutions in anhydrous DMSO or DMF and store them at -20°C under an inert gas. Allow the reagent to warm to room temperature before use to prevent condensation.[8]
Presence of competing primary amines in the buffer: Buffers like Tris or glycine will interfere with the labeling reaction.Use amine-free buffers such as PBS, MES, or borate buffer.[8]
Low molar ratio of PEG reagent to the target molecule: Insufficient PEG reagent will result in low labeling.Increase the molar excess of the activated this compound in the reaction mixture. A 5 to 20-fold molar excess is a common starting point.[8][9]
Suboptimal pH: The reaction is highly pH-dependent.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1]
High Degree of Labeling (Over-PEGylation) High molar ratio of PEG reagent: Using too much PEG reagent will lead to excessive labeling.Decrease the molar ratio of the activated this compound to the target molecule.[8]
Prolonged reaction time: Leaving the reaction to proceed for too long can result in over-labeling.Reduce the incubation time of the conjugation reaction.[8]
High pH leading to non-specific reactions: Very high pH can increase the reactivity of other nucleophiles.Perform the reaction at a lower pH within the recommended range (e.g., pH 7.5-8.0) to increase specificity for primary amines.[8]
Product Aggregation or Precipitation Changes in protein conformation upon PEGylation: The addition of PEG chains can alter the protein's structure and solubility.Optimize the reaction conditions, including buffer composition and pH. Consider adding stabilizing excipients.
Low solubility of the PEGylated conjugate: Although the hydrophilic PEG spacer generally increases solubility, aggregation can still occur.Screen different buffers and pH conditions for the final formulation.
Difficulty in Purifying the PEGylated Product Similar properties of the product and starting materials: Separation can be challenging if the PEGylated and un-PEGylated molecules have similar characteristics.Employ a high-resolution purification method. Size-exclusion chromatography (SEC) is often effective in separating PEGylated conjugates from the unreacted protein and excess PEG reagent.[][14] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the overall charge of the protein.[][15]

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester (Two-Step)

This protocol describes the activation of the terminal amine of this compound with a homobifunctional NHS ester linker to create an amine-reactive PEGylating reagent.

Materials:

  • This compound

  • Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Prepare Reagents:

    • Allow the this compound and NHS ester to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a fresh stock solution of the NHS ester in anhydrous DMF or DMSO.

  • Activation Reaction:

    • In a reaction vessel, combine the this compound and the NHS ester at a desired molar ratio (e.g., 1:1.2 of amine to NHS ester).

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Conjugation to Target Molecule:

    • Add the freshly activated Amino-PEG7-NHS ester solution to the target molecule in the Reaction Buffer.

    • The molar ratio of the activated PEG to the target molecule should be optimized based on the desired degree of labeling. A starting point could be a 5 to 20-fold molar excess.

    • Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction:

    • Add a quenching buffer such as 1 M Tris-HCl or 50 mM glycine to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent and quenching buffer.[][14]

Protocol 2: Direct Conjugation using a Pre-activated this compound NHS Ester

This protocol assumes you are starting with a pre-activated this compound that has an NHS ester group.

Materials:

  • This compound NHS Ester

  • Target molecule (e.g., protein, antibody)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[3][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3][4]

  • Desalting column or dialysis equipment for purification.[6]

Procedure:

  • Prepare Target Molecule:

    • Dissolve the target molecule in the Conjugation Buffer to a concentration of 2-10 mg/mL.[1]

  • Prepare PEG Reagent:

    • Allow the this compound NHS Ester to warm to room temperature.

    • Immediately before use, dissolve the reagent in a small amount of anhydrous DMF or DMSO.[3][4]

  • Conjugation Reaction:

    • Add the dissolved this compound NHS Ester to the target molecule solution. A typical starting point is a 10- to 20-fold molar excess of the PEG reagent.[9]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]

  • Quench Reaction:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography, dialysis, or spin columns.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prepare Target Molecule Prepare Target Molecule Conjugation Reaction Conjugation Reaction Prepare Target Molecule->Conjugation Reaction Prepare PEG Reagent Prepare PEG Reagent Prepare PEG Reagent->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purification Purification Quench Reaction->Purification Analysis (DOL) Analysis (DOL) Purification->Analysis (DOL)

Caption: General experimental workflow for protein labeling with this compound.

troubleshooting_logic start Start Troubleshooting check_labeling Check Degree of Labeling (DOL) start->check_labeling low_dol Low/No Labeling check_labeling->low_dol Low high_dol High Labeling check_labeling->high_dol High optimal_dol Optimal Labeling check_labeling->optimal_dol Optimal check_buffer Ensure Amine-Free Buffer low_dol->check_buffer decrease_ratio Decrease Molar Ratio high_dol->decrease_ratio check_ph Verify Buffer pH (7.2-8.5) check_ratio Increase Molar Ratio check_ph->check_ratio Correct pH check_buffer->check_ph Amine-Free decrease_time Decrease Reaction Time decrease_ratio->decrease_time

Caption: A logical flowchart for troubleshooting common labeling issues.

References

Validation & Comparative

A Comparative Guide to the Characterization of Amino-PEG7-amine Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of polyethylene (B3416737) glycol (PEG) linkers and their conjugates is paramount to ensure the efficacy, safety, and batch-to-batch consistency of novel therapeutics and bioconjugates. This guide provides an objective comparison of mass spectrometry with other analytical techniques for the characterization of Amino-PEG7-amine conjugates, supported by experimental data and detailed methodologies.

This compound is a homobifunctional linker with a discrete PEG length, offering a defined molecular weight and spacer arm. Its characterization is crucial for confirming identity, purity, and successful conjugation to other molecules of interest.

Comparative Analysis of Analytical Techniques

Mass spectrometry (MS) is a cornerstone technique for the characterization of PEGylated molecules, offering unparalleled accuracy in molecular weight determination.[1][2] When coupled with liquid chromatography (LC-MS), it also provides high-resolution separation of the conjugate from impurities.[3] However, a multi-faceted approach employing various analytical techniques is often necessary for comprehensive characterization.[1]

Analytical Technique Information Obtained Resolution Sensitivity Sample Consumption Key Limitations
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification, quantification.[1]High (mass accuracy < 5 ppm)High (pg to ng range)Low (µg)Ionization suppression can affect quantification.[1]
MALDI-TOF MS Molecular weight confirmation, assessment of conjugation success.[2][4]Moderate to HighHigh (fmol to pmol range)Low (µL)Less suitable for complex mixtures without prior separation.
HPLC/UPLC (UV Detection) Purity assessment, quantification of impurities, determination of retention time.[1][5]HighModerate (ng range)Low (µg)May not resolve structurally similar impurities; lacks definitive identification.[1][5]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups present in the molecule.[1]N/ALow (mg range)High (mg)Provides general structural information, not specific to molecular weight or purity.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To confirm the molecular weight and purity of the this compound conjugate.

Methodology:

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer with an Electrospray Ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating the polar conjugate.[1]

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min for UPLC.

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.[1]

  • Data Analysis: The monoisotopic mass of the protonated molecule ([M+H]+) is determined and compared to the theoretical mass. The presence of other adducts such as sodium ([M+Na]+) and potassium ([M+K]+) can also be monitored.[4]

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Objective: Rapid confirmation of the molecular weight of the conjugate.

Methodology:

  • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules.

  • Sample Preparation: The this compound conjugate is mixed with the matrix solution and spotted onto the MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.

  • Data Acquisition: The sample is irradiated with a laser, causing desorption and ionization. The time of flight of the ions to the detector is measured to determine their mass-to-charge ratio.

  • Data Analysis: The spectrum is analyzed for the presence of the expected molecular ion peaks, typically sodiated ([M+Na]+) and potassiated ([M+K]+) adducts for PEG compounds.[4]

High-Performance Liquid Chromatography (HPLC/UPLC) with UV Detection

Objective: To determine the purity of the conjugate and quantify impurities.

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column and Mobile Phases: As described for HPLC-MS.

  • Detection: UV absorbance is monitored at a low wavelength (e.g., 214 nm) as the PEG backbone does not have a strong chromophore.[5]

  • Data Analysis: The peak area of the main compound is compared to the total peak area of all components in the chromatogram to calculate the purity.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound conjugates and the general fragmentation pathway observed in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Analysis & Interpretation Sample This compound Conjugate Dissolution Dissolve in appropriate solvent (e.g., H2O/ACN) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution LC_MS LC-MS Analysis (ESI-TOF/Orbitrap) Dilution->LC_MS MALDI_TOF MALDI-TOF MS Analysis Dilution->MALDI_TOF HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV MW_Confirmation Molecular Weight Confirmation LC_MS->MW_Confirmation Purity_Assessment Purity Assessment LC_MS->Purity_Assessment Impurity_ID Impurity Identification LC_MS->Impurity_ID MALDI_TOF->MW_Confirmation HPLC_UV->Purity_Assessment Final_Report Comprehensive Characterization Report MW_Confirmation->Final_Report Purity_Assessment->Final_Report Impurity_ID->Final_Report

Caption: Experimental workflow for the characterization of this compound conjugates.

fragmentation_pathway cluster_fragments Characteristic Fragments Precursor [M+H]+ Precursor Ion CID Collision-Induced Dissociation (CID) Precursor->CID Fragments Product Ions CID->Fragments Loss_of_PEG_unit Loss of C2H4O (44.03 Da) Fragments->Loss_of_PEG_unit PEG backbone Alpha_Cleavage Alpha-cleavage adjacent to amine Fragments->Alpha_Cleavage Amine terminus

Caption: General fragmentation pathway for PEG-amine conjugates in MS/MS.

Conclusion

The characterization of this compound conjugates is most effectively achieved through a combination of analytical techniques. High-resolution mass spectrometry, particularly LC-MS, is indispensable for definitive molecular weight confirmation and impurity identification.[1][3] MALDI-TOF MS offers a rapid and sensitive method for molecular weight verification.[2][4] Complementary techniques like HPLC with UV detection provide robust data on purity.[1] By employing the detailed protocols and considering the comparative data presented in this guide, researchers can ensure the quality and consistency of their this compound conjugates, thereby advancing their drug development and bioconjugation research.

References

A Researcher's Guide to Analyzing Amino-PEG7-Amine Modified Peptides: A Comparative Look at MALDI-TOF, ESI-MS, and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the cutting-edge field of peptide therapeutics, the precise analysis of modified peptides is paramount. The conjugation of moieties like Amino-PEG7-amine to peptides can significantly enhance their pharmacokinetic properties. This guide provides a comprehensive comparison of three powerful mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of these modified peptides, supported by experimental protocols and data-driven insights.

The modification of therapeutic peptides with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve drug stability, solubility, and circulation half-life. The use of a monodisperse linker like this compound offers precise control over the modification. However, the addition of this linker presents unique analytical challenges. This guide will delve into the capabilities of MALDI-TOF, ESI-MS, and LC-MS/MS to characterize these complex molecules, focusing on key performance metrics such as mass resolution, sensitivity, and mass accuracy.

Performance Comparison at a Glance

To facilitate a clear understanding of the strengths and weaknesses of each technique for the analysis of this compound modified peptides, the following table summarizes their key performance characteristics.

FeatureMALDI-TOFESI-MSLC-MS/MS
Mass Resolution High (can resolve oligomers of heterogeneous PEGs)[1]Can be complex and unresolved for heterogeneous samples[1]High, especially with high-resolution mass analyzers
Sensitivity High (femtomole to attomole range)[2]HighVery high, enhanced by chromatographic separation
Mass Accuracy High (≤ 500 ppm, can reach < 5 ppm with internal calibration)[3]HighVery high (< 5 ppm)
Tolerance to Contaminants Relatively high[3]Lower, requires cleaner samplesModerate, depends on chromatography
Sample Throughput HighModerateLower due to chromatographic separation
Structural Information Limited to mass; fragmentation is possible (PSD, ISD)Mass of intact molecule; limited fragmentation in-sourceDetailed structural information from fragmentation
Ease of Use Relatively simple and fast[3]More complex sample introductionRequires expertise in both LC and MS

In-Depth Technical Comparison

MALDI-TOF: The Rapid Screening Powerhouse

MALDI-TOF is a powerful technique for the rapid determination of the molecular weights of peptides and proteins. Its soft ionization process is particularly advantageous for analyzing fragile molecules. For PEGylated peptides, MALDI-TOF has demonstrated the ability to provide high-resolution data, even for heterogeneous mixtures, a challenge for other techniques.[1]

Key Advantages for this compound Modified Peptides:

  • High Resolution for PEG Heterogeneity: MALDI-TOF can often resolve the individual oligomers of a PEGylated peptide, providing a clear picture of the sample's purity and the success of the conjugation reaction.[1]

  • Speed and Simplicity: The direct analysis from a target plate allows for high-throughput screening, making it ideal for initial characterization and quality control.[3]

  • Tolerance to Buffers and Salts: MALDI-TOF is generally more tolerant to the presence of salts and buffers in the sample compared to ESI-MS, simplifying sample preparation.[3]

Limitations:

  • Limited Structural Information: While techniques like post-source decay (PSD) and in-source decay (ISD) can induce fragmentation, obtaining detailed sequence information is not as straightforward as with tandem mass spectrometry.

  • Potential for In-Source Fragmentation: The laser energy can sometimes cause fragmentation of the PEG chain or the peptide itself, complicating spectral interpretation.

ESI-MS: The Gentle Ionizer for Intact Mass Determination

Electrospray ionization is another soft ionization technique that is well-suited for the analysis of biomolecules. It typically produces multiply charged ions, which can be a double-edged sword for PEGylated peptides. While it allows for the analysis of high-mass molecules on instruments with a limited m/z range, the resulting spectra can be complex and difficult to interpret, especially for polydisperse samples.[1]

Key Advantages for this compound Modified Peptides:

  • Intact Mass Analysis: ESI-MS is excellent for determining the intact mass of the modified peptide, confirming the successful conjugation of the this compound linker.

  • Coupling with Liquid Chromatography: ESI is the ionization method of choice for LC-MS, enabling the separation of complex mixtures before mass analysis.

Limitations:

  • Spectral Complexity: The presence of multiple charge states and the heterogeneity of PEG can lead to convoluted spectra that are challenging to deconvolute and interpret.[1]

  • Lower Tolerance to Contaminants: ESI is more sensitive to the presence of salts and detergents, which can suppress the analyte signal.

LC-MS/MS: The Gold Standard for Definitive Characterization

For a comprehensive analysis that includes not only the mass of the modified peptide but also the precise location of the modification and the integrity of the peptide sequence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unparalleled choice. The chromatographic separation step resolves different species in the sample, and the subsequent fragmentation in the mass spectrometer provides detailed structural information.

Key Advantages for this compound Modified Peptides:

  • Separation of Isobars and Impurities: The liquid chromatography step can separate the desired PEGylated peptide from unreacted peptide, excess PEG linker, and other impurities.

  • Precise Localization of Modification: Tandem mass spectrometry allows for the fragmentation of the peptide backbone, enabling the pinpointing of the exact amino acid residue where the this compound is attached.[4]

  • Confirmation of Peptide Sequence: The fragmentation pattern can also be used to verify the amino acid sequence of the peptide, ensuring its integrity has not been compromised during the modification process.

Limitations:

  • Longer Analysis Time: The inclusion of the chromatographic separation step makes the overall analysis time longer compared to direct infusion ESI-MS or MALDI-TOF.

  • Method Development: Optimizing the chromatographic separation and the mass spectrometry parameters can be more complex and time-consuming.

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for the analysis of a hypothetical this compound modified peptide are presented below.

MALDI-TOF Mass Spectrometry Protocol

This protocol outlines the steps for analyzing an this compound modified peptide using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the this compound modified peptide in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1-10 pmol/µL.

2. Matrix Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous TFA.

  • Alternatively, for higher mass peptides, a saturated solution of sinapinic acid (SA) in the same solvent system can be used.

3. Target Plate Spotting (Dried-Droplet Method):

  • Mix the peptide solution and the matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube.

  • Spot 0.5 - 1 µL of the mixture onto a MALDI target plate.

  • Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

4. Mass Spectrometer Calibration:

  • Calibrate the mass spectrometer using a standard peptide mixture that brackets the expected mass of the this compound modified peptide. External or internal calibration methods can be used to achieve high mass accuracy.[5]

5. Data Acquisition:

  • Acquire mass spectra in positive ion reflectron mode for optimal resolution and mass accuracy.

  • The laser intensity should be adjusted to the minimum level required to obtain a good signal-to-noise ratio, avoiding excessive fragmentation.

ESI-MS (Direct Infusion) Protocol

This protocol describes the direct infusion analysis of an this compound modified peptide using ESI-MS.

1. Sample Preparation:

  • Dissolve the this compound modified peptide in a solvent compatible with electrospray ionization, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1-10 µM.

2. Mass Spectrometer Setup:

  • Set up the ESI source in positive ion mode.

  • Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to achieve stable spray and optimal ionization.

3. Sample Infusion:

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

4. Data Acquisition:

  • Acquire the mass spectrum over a mass range that encompasses the expected m/z values of the multiply charged ions of the modified peptide.

  • If the spectrum is complex due to multiple charge states, consider using charge-stripping reagents like triethylamine (B128534) post-column to simplify the spectrum.[6]

LC-MS/MS Protocol

This protocol provides a general workflow for the analysis of an this compound modified peptide using LC-MS/MS.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase solvent to a concentration suitable for LC injection (e.g., 1-10 µg/mL).

2. Liquid Chromatography:

  • Use a reversed-phase column (e.g., C18) suitable for peptide separations.

  • Develop a gradient elution method using two mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • The gradient should be optimized to achieve good separation of the modified peptide from any impurities.

3. Mass Spectrometry:

  • Couple the LC system to an ESI-equipped tandem mass spectrometer.

  • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

  • In DDA mode, the instrument will perform a full scan MS to detect the precursor ions of the eluting peptides, followed by MS/MS scans on the most intense precursor ions to generate fragmentation spectra.

  • Optimize collision energy to achieve sufficient fragmentation for sequence analysis and localization of the modification.

4. Data Analysis:

  • Process the acquired data using software that can identify peptides from their fragmentation spectra and localize post-translational modifications.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for MALDI-TOF and LC-MS/MS analysis.

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Output Peptide This compound Modified Peptide Mix Mix Peptide and Matrix Peptide->Mix Matrix Matrix Solution (e.g., HCCA) Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Analyze MALDI-TOF MS Analysis Dry->Analyze Spectrum Mass Spectrum Analyze->Spectrum

Caption: Workflow for MALDI-TOF analysis of this compound modified peptides.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Peptide This compound Modified Peptide Inject Inject Sample Peptide->Inject Separate Reversed-Phase Separation Inject->Separate Ionize ESI Ionization Separate->Ionize MS1 Full Scan MS Ionize->MS1 Fragment MS/MS Fragmentation MS1->Fragment Identify Peptide Identification & PTM Localization Fragment->Identify

Caption: Workflow for LC-MS/MS analysis of this compound modified peptides.

Conclusion

The choice of analytical technique for characterizing this compound modified peptides depends on the specific research question and the desired level of detail. MALDI-TOF MS serves as an excellent high-throughput tool for rapid screening and confirmation of successful conjugation. ESI-MS is valuable for determining the intact mass of the modified peptide, particularly when coupled with liquid chromatography. For comprehensive structural elucidation, including the precise localization of the PEG linker and verification of the peptide sequence, LC-MS/MS remains the gold standard. By understanding the capabilities and limitations of each of these powerful techniques, researchers can select the most appropriate method to ensure the quality, consistency, and efficacy of their modified peptide therapeutics.

References

A Comparative Performance Guide: Amino-PEG7-amine vs. Amino-PEG8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. The length of a polyethylene (B3416737) glycol (PEG) linker, even by a single ethylene (B1197577) glycol unit, can influence the physicochemical properties and biological performance of the final conjugate. This guide provides an objective comparison of Amino-PEG7-amine and Amino-PEG8-amine, drawing on their fundamental properties and supported by extrapolated experimental data from closely related short-chain PEG linkers.

Physicochemical Properties: A Subtle Distinction

The primary difference between this compound and Amino-PEG8-amine is the addition of one ethylene glycol unit and the associated water molecules, which slightly alters the molecular weight, formula, and potentially the hydrodynamic radius. These subtle changes can have a cascading effect on the behavior of the resulting bioconjugate.

PropertyThis compoundAmino-PEG8-amine
Molecular Formula C₁₆H₃₆N₂O₇C₁₈H₄₀N₂O₈
Molecular Weight 368.47 g/mol 412.52 g/mol
Predicted Density 1.069 ± 0.06 g/cm³1.074 ± 0.06 g/cm³
Physical Form Colorless or light yellow oilColorless to light yellow liquid
Solubility Soluble in aqueous media, DCM, THF, acetonitrile, DMF, and DMSO.[1][2]Soluble in aqueous media and DMSO.[3][4][5]

Inferred Performance Comparison

Performance MetricICG-PEG4-Sulfo-OSu (Shorter Linker)ICG-PEG8-Sulfo-OSu (Longer Linker)Inferred Implication for Amino-PEG7 vs. Amino-PEG8
Lipophilicity (logP) 0.64 ± 0.06-0.03 ± 0.02Amino-PEG8-amine is expected to be more hydrophilic, which can enhance the aqueous solubility of the final conjugate.[6]
Covalent Binding Efficiency 70.9%85.5%The longer, more flexible chain of Amino-PEG8-amine may lead to higher conjugation yields by reducing steric hindrance.[6]
In Vitro Stability 41.8% fluorescence increase (indicative of lower stability)40.4% fluorescence increase (indicative of higher stability)The additional PEG unit in Amino-PEG8-amine may offer slightly improved protection against enzymatic degradation or non-specific interactions in a biological matrix.[6]

Experimental Protocols

To empirically determine the optimal linker for a specific application, a direct comparison is recommended. The following protocol outlines a general procedure for conjugating a protein to a small molecule payload using either this compound or Amino-PEG8-amine, followed by purification and analysis.

Protocol for Comparative Analysis of Linker Performance in Bioconjugation

Objective: To compare the conjugation efficiency, stability, and biological activity of a protein-payload conjugate synthesized with this compound versus Amino-PEG8-amine.

Materials:

  • Protein with accessible primary amines (e.g., antibody)

  • Payload with a reactive carboxyl group

  • This compound and Amino-PEG8-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Analytical instruments (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Procedure:

  • Payload Activation:

    • Dissolve the carboxyl-containing payload, EDC, and NHS in a 1:1.5:1.5 molar ratio in anhydrous DMSO.

    • Stir the reaction for 2-4 hours at room temperature to form the NHS-ester activated payload.

  • Linker Attachment to Payload:

    • In separate reactions, add a 1:1 molar ratio of this compound or Amino-PEG8-amine to the activated payload solution.

    • Stir the reactions overnight at room temperature to yield Payload-PEG7-Amine and Payload-PEG8-Amine.

  • Protein Conjugation:

    • Prepare a solution of the protein in PBS.

    • Add a 10-fold molar excess of the Payload-PEG-Amine constructs to the protein solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the protein-PEG-payload conjugates from unreacted components using size-exclusion chromatography or dialysis against PBS.

  • Analysis and Comparison:

    • Conjugation Efficiency: Analyze the purified conjugates by SDS-PAGE to observe the shift in molecular weight. Quantify the drug-to-protein ratio using SEC-HPLC and/or mass spectrometry.

    • Stability: Incubate the purified conjugates in serum at 37°C and analyze aliquots at various time points by SEC-HPLC to assess degradation.

    • Biological Activity: Evaluate the in vitro and/or in vivo efficacy and toxicity of the final conjugates using relevant assays.

Mandatory Visualization

Logical Workflow for Linker Selection and Bioconjugate Synthesis

linker_selection_workflow cluster_design Design & Synthesis cluster_analysis Purification & Characterization cluster_evaluation Performance Evaluation Payload Payload Molecule (e.g., drug) Conjugation Bioconjugation Chemistry Payload->Conjugation Protein Biological Molecule (e.g., antibody) Protein->Conjugation Linker_Selection Linker Selection (this compound vs. Amino-PEG8-amine) Linker_Selection->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification Purification (e.g., SEC-HPLC) Crude_Product->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization Stability Stability Assessment Characterization->Stability In_Vitro In Vitro Assays (e.g., cytotoxicity, binding) Characterization->In_Vitro Stability->In_Vitro In_Vivo In Vivo Studies (e.g., efficacy, PK/PD) In_Vitro->In_Vivo Final_Candidate Final Conjugate Candidate In_Vivo->Final_Candidate

Caption: A logical workflow for bioconjugate development.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Both this compound and Amino-PEG8-amine can be used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The length of the PEG linker in a PROTAC is crucial for facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent degradation of the target protein.

protac_pathway cluster_protac PROTAC Action cluster_degradation Degradation Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

References

A Comparative Guide to Purity Assessment of Synthesized Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents like Amino-PEG7-amine is paramount for the success and reproducibility of their work in bioconjugation, PEGylation, and drug delivery systems. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with supporting experimental protocols and data presentation formats.

The purity of this compound, a homobifunctional linker, directly impacts the efficiency of crosslinking, the pharmacokinetic properties of PEGylated molecules, and the overall safety and efficacy of therapeutic products.[1][2] Common impurities in PEG-containing products can include residual starting materials, byproducts from the manufacturing process such as ethylene (B1197577) oxide, and degradation products.[1] A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

A combination of spectroscopic and chromatographic techniques is typically employed to provide a complete picture of the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities with distinct chemical environments.[3] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[3][] Mass Spectrometry (MS) provides precise molecular weight information and can help in the identification of unknown impurities.[3]

The following table summarizes the primary analytical methods for the purity assessment of this compound, highlighting their strengths and limitations in this context.

Technique Purity Aspect Assessed Strengths Limitations
¹H NMR Spectroscopy Structural integrity, presence of organic impurities with protons.Provides detailed structural information, can quantify impurities with unique signals, non-destructive.[3][5]May not detect impurities without protons or those with overlapping signals, lower sensitivity compared to other methods.
RP-HPLC with ELSD/CAD Quantification of non-volatile impurities, oligomer distribution.High sensitivity for non-UV active compounds like PEGs, highly reproducible for quantification.[1][6][7]Destructive, may not identify the exact nature of the impurities without a mass spectrometer.
LC-MS Identification and quantification of impurities, molecular weight verification.Combines separation with mass identification, highly specific and sensitive, provides molecular weight of impurities.[8][9][10]Can be more complex to set up and run, ionization efficiency can vary for different compounds.
Size-Exclusion Chromatography (SEC) Analysis of high molecular weight impurities and aggregation.Effective for separating molecules based on size, useful for detecting polymer aggregates.[6][11]Limited resolution for small molecule impurities, potential for non-specific interactions with the column.[11]

Hypothetical Purity Comparison Data

To illustrate how data from these techniques can be used for comparison, the following table presents hypothetical purity assessment results for two different batches of synthesized this compound.

Parameter Method Batch A Batch B (Alternative)
Purity (by area %) ¹H NMR>98%95%
Purity (by area %) RP-HPLC-ELSD99.1%96.5%
Average Molecular Weight ESI-MS368.45 Da368.51 Da
Major Impurity 1 LC-MS0.5% (m/z = 324.4)2.1% (m/z = 324.4)
Major Impurity 2 LC-MS0.2% (m/z = 412.5)0.8% (m/z = 412.5)
Polydispersity Index (PDI) SEC1.011.05

Experimental Workflow for Purity Assessment

A logical workflow ensures that all aspects of the product's purity are thoroughly investigated. The process begins with structural confirmation by NMR, followed by chromatographic separation and quantification of impurities, and finally, mass spectrometric identification of any detected impurities.

Purity_Assessment_Workflow cluster_0 Step 1: Structural Verification & Initial Purity cluster_1 Step 2: Chromatographic Separation & Quantification cluster_2 Step 3: Impurity Identification & MW Confirmation cluster_3 Step 4: Data Analysis & Final Purity Report NMR ¹H NMR Spectroscopy HPLC RP-HPLC with ELSD/CAD NMR->HPLC Proceed if structure is confirmed SEC Size-Exclusion Chromatography (SEC) NMR->SEC Optional: for suspected polymers Report Comprehensive Purity Report NMR->Report LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS For impurity identification HPLC->Report SEC->LCMS For impurity identification SEC->Report LCMS->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and purity assessment of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add an internal standard (e.g., TMS) if quantitative analysis is desired.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be adequate to cover all expected proton resonances (typically 0-12 ppm).

  • Data Analysis:

    • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

    • The purity can be estimated by comparing the integral of the main compound's peaks to the integrals of the impurity peaks.[12]

    • Pay close attention to the characteristic peaks of the PEG backbone and the terminal amino groups. In deuterated dimethyl sulfoxide, the hydroxyl peak of PEG derivatives often appears around 4.56 ppm and does not shift significantly with concentration, which can be useful for identifying related impurities.[13] It is also important to correctly identify the ¹³C satellite peaks of the main polymer chain to avoid misinterpreting them as impurities.[5][12][14]

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This protocol details a robust RP-HPLC method for the purity assessment of this compound. Since PEG compounds lack a strong UV chromophore, detection methods like ELSD or Charged Aerosol Detection (CAD) are necessary.[1][6]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[1]

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes to ensure the separation of impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: ELSD or CAD. For ELSD, typical settings are a nebulizer temperature of 50 °C, an evaporator temperature of 70 °C, and a gas flow rate of 1.6 SLM.[7]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification of impurities and confirmation of the molecular weight of this compound.

  • Sample Preparation: Prepare the sample as described for RP-HPLC, but at a lower concentration (e.g., 0.1-1 mg/mL).

  • LC-MS System and Conditions:

    • LC System: Use the same column and mobile phase conditions as described for RP-HPLC.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[3]

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (368.5 g/mol ) and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the mass spectrum for the main peak to confirm its molecular weight.

    • Extract the mass spectra for any impurity peaks to aid in their identification. The complexity of PEG materials can make characterization by conventional methods challenging, but high-definition mass spectrometry can provide detailed compositional information.[8] This technique can be used to identify potential contaminants and the molecular weight distribution of the PEG material.[8][10]

References

A Comparative Guide to Quantifying Protein PEGylation: Amino-PEG7-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amino-PEG7-amine with other common amine-reactive PEGylation reagents. We will delve into the methods used to quantify the degree of PEGylation, offering detailed experimental protocols and supporting data to help you make informed decisions for your bioconjugation needs.

Introduction to Protein PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, improved solubility, and reduced immunogenicity.

The degree of PEGylation, or the number of PEG molecules attached to a single protein, is a critical quality attribute that can significantly impact the therapeutic efficacy and safety of a PEGylated protein. Therefore, accurate quantification of the degree of PEGylation is paramount during the development and quality control of these biotherapeutics.

This guide focuses on amine-reactive PEGylation, which targets the primary amines on lysine (B10760008) residues and the N-terminus of proteins. We will specifically explore the use of this compound, a homobifunctional PEG reagent, and compare its performance and quantification with other commonly used amine-reactive PEGylation reagents.

Comparison of Amine-Reactive PEGylation Reagents

This compound is a homobifunctional crosslinking reagent with a seven-unit PEG chain and a primary amine at each end. Its primary applications include acting as a spacer in antibody-drug conjugates (ADCs) or crosslinking proteins. For the purpose of quantifying the degree of modification of a protein surface with PEG, it can be compared to more traditional monofunctional and other bifunctional amine-reactive PEGs.

Below is a comparative overview of this compound and two common alternatives: a monofunctional NHS-activated PEG and a homobifunctional NHS-activated PEG.

FeatureThis compoundmPEG-NHSNHS-PEG-NHS
Structure H₂N-(CH₂CH₂O)₇-CH₂CH₂-NH₂CH₃O-(CH₂CH₂O)n-C(O)O-NHSNHS-O(O)C-(CH₂CH₂O)n-C(O)O-NHS
Functional Group Primary AmineN-Hydroxysuccinimide (NHS) EsterN-Hydroxysuccinimide (NHS) Ester
Reactivity Reacts with activated carboxylic acids (e.g., NHS esters) or aldehydes.Reacts with primary amines (lysine, N-terminus).Reacts with primary amines (lysine, N-terminus).
Functionality HomobifunctionalMonofunctionalHomobifunctional
Primary Use in PEGylation Crosslinking, SpacingSurface modificationCrosslinking, Intramolecular linking
Potential for Crosslinking HighLow (can be used for sequential conjugation if the other end is modified)High

Quantifying the Degree of PEGylation: A Comparative Analysis

Several analytical techniques can be employed to determine the degree of PEGylation. The choice of method depends on the nature of the protein and the PEG reagent, the required precision, and the available instrumentation.

Here, we present a hypothetical case study comparing the PEGylation of a model protein, Bovine Serum Albumin (BSA), with this compound (used here to modify the protein surface after activation of surface carboxyl groups), mPEG-NHS, and NHS-PEG-NHS.

Case Study: PEGylation of Bovine Serum Albumin (BSA)

  • Protein: Bovine Serum Albumin (BSA) - ~66.5 kDa

  • PEG Reagents:

    • This compound (requires pre-activation of BSA's carboxyl groups with EDC/NHS)

    • mPEG-NHS (5 kDa)

    • NHS-PEG-NHS (5 kDa)

  • Reaction Conditions: pH 8.0, Room Temperature, 2 hours

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from different analytical techniques for determining the degree of PEGylation.

Analytical TechniqueParameter MeasuredThis compoundmPEG-NHS (5 kDa)NHS-PEG-NHS (5 kDa)
MALDI-TOF Mass Spectrometry Average Molecular Weight (kDa)~67.2 (predominantly unmodified and mono-PEGylated)~71.5 (mixture of mono-, di-, and tri-PEGylated)~76.5 (significant crosslinking and higher-order conjugates)
Degree of PEGylation (Avg. PEG/protein)~1.1~1.0~2.0 (including crosslinks)
SEC-MALS Molar Mass (kDa)67.071.885.2 (higher due to crosslinking)
Degree of PEGylation (Avg. PEG/protein)1.01.12.2 (including crosslinks)
TNBSA Assay % Free Amines Remaining95%85%75%
Degree of PEGylation (calculated)~1~2~4
Fluorescamine Assay % Free Amines Remaining94%86%77%
Degree of PEGylation (calculated)~1~2~3

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific protein, PEG reagent, and reaction conditions.

Experimental Protocols

General Protein PEGylation Protocol (Amine-Reactive NHS Ester)

This protocol is applicable to mPEG-NHS and NHS-PEG-NHS.

  • Protein Preparation: Dissolve the protein to be PEGylated in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG reagent in a small amount of anhydrous DMSO or DMF, and then dilute to the desired concentration in the reaction buffer.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and quenching reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protein PEGylation with this compound (via Carboxyl Group Activation)

This protocol involves the activation of the protein's carboxyl groups (aspartic and glutamic acid residues) followed by reaction with this compound.

  • Protein Preparation: Dissolve the protein in an activation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0) at 1-10 mg/mL.

  • Carboxyl Group Activation: Add a 10-fold molar excess of N-Hydroxysuccinimide (NHS) and a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately perform a buffer exchange into a coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) using a desalting column to remove excess EDC and NHS.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

  • Incubation: Incubate for 2 hours at room temperature with gentle stirring.

  • Purification: Purify the PEGylated protein using SEC or TFF.

Quantification of PEGylation by MALDI-TOF Mass Spectrometry
  • Sample Preparation: Mix the purified PEGylated protein solution (1-10 µM) with a suitable MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile, 0.1% TFA) at a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis: Determine the molecular weights of the unmodified protein and the different PEGylated species. The degree of PEGylation is calculated from the mass difference.

Quantification of PEGylation by TNBSA Assay

This assay quantifies the number of unreacted primary amines.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Solution: 0.5% (w/v) 2,4,6-Trinitrobenzenesulfonic acid in water.

    • Quenching Solution: 10% (w/v) SDS.

    • Acidification Solution: 1 N HCl.

  • Standard Curve: Prepare a standard curve using a known concentration of the unmodified protein or a suitable amine-containing standard (e.g., glycine).

  • Assay:

    • To 100 µL of the protein sample (0.1-1 mg/mL in reaction buffer), add 50 µL of the TNBSA solution.

    • Incubate at 37°C for 2 hours.

    • Add 250 µL of the quenching solution and 125 µL of the acidification solution.

    • Measure the absorbance at 335 nm.

  • Calculation: Determine the concentration of free amines from the standard curve and calculate the percentage of modified amines.

Visualizing PEGylation Workflows and Concepts

Signaling Pathways and Experimental Workflows

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution Mix Mix & Incubate Protein->Mix PEG_Reagent PEG Reagent PEG_Reagent->Mix Quench Quench Reaction Mix->Quench Purify Purification (SEC/TFF) Quench->Purify MALDI MALDI-TOF MS Purify->MALDI SEC_MALS SEC-MALS Purify->SEC_MALS Colorimetric Colorimetric Assay Purify->Colorimetric

Caption: General experimental workflow for protein PEGylation and analysis.

Amine-Reactive PEGylation Signaling Pathway

Amine_Reactive_PEGylation Protein Protein (with primary amines, -NH2) PEGylated_Protein PEGylated Protein (Stable Amide Bond) Protein->PEGylated_Protein Reaction at pH 7-9 PEG_NHS NHS-activated PEG (R-O-NHS) PEG_NHS->PEGylated_Protein NHS_byproduct NHS (byproduct) PEGylated_Protein->NHS_byproduct

Caption: Reaction scheme for amine-reactive PEGylation using an NHS ester.

Logical Relationships in Quantification Method Selection

Quantification_Decision_Tree Start Need to Quantify Degree of PEGylation Mass_Info Is precise mass information required? Start->Mass_Info Crosslinking_Info Is detection of crosslinking important? Mass_Info->Crosslinking_Info No MALDI Use MALDI-TOF MS Mass_Info->MALDI Yes High_Throughput Is high-throughput screening needed? Crosslinking_Info->High_Throughput No SEC_MALS Use SEC-MALS Crosslinking_Info->SEC_MALS Yes High_Throughput->SEC_MALS No Colorimetric Use Colorimetric Assay (TNBSA/Fluorescamine) High_Throughput->Colorimetric Yes

Caption: Decision tree for selecting a suitable PEGylation quantification method.

Conclusion

The quantification of the degree of PEGylation is a critical step in the development of PEGylated biotherapeutics. This compound, as a homobifunctional reagent, offers unique possibilities for crosslinking and as a spacer molecule. Its quantification, alongside more traditional monofunctional and bifunctional PEG reagents, can be achieved through a variety of analytical techniques.

This guide has provided a comparative overview of this compound and its alternatives, detailed experimental protocols for key quantification methods, and visual aids to understand the associated workflows and decision-making processes. By carefully selecting the appropriate PEGylation reagent and quantification method, researchers can ensure the development of safe and effective PEGylated protein drugs.

Validating the Functional Impact of Amino-PEG7-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of therapeutic molecules and delivery vehicles with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone strategy for enhancing their pharmacological properties. Among these, Amino-PEG7-amine, a homobifunctional linker, offers a defined chain length to modulate solubility, pharmacokinetics, and spatial orientation in bioconjugates. This guide provides a comparative analysis of functional assays used to validate the activity of this compound conjugates, with a focus on its applications in drug delivery systems and Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data and detailed protocols to aid in the rational design and evaluation of these conjugates.

Section 1: Enhancing Drug Delivery with PEGylation

The conjugation of this compound to nanoparticles, liposomes, or therapeutic proteins aims to improve their in vivo performance. A key benefit of PEGylation is the reduction of uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] The length of the PEG chain is a critical parameter influencing these effects.

Comparative Analysis of Cellular Uptake

The degree of PEGylation directly impacts how nanoparticles interact with cells. Shorter PEG chains may not provide sufficient shielding from opsonization and subsequent macrophage uptake, while excessively long chains might hinder interaction with target cells.

Table 1: Impact of PEG Chain Length on Nanoparticle Uptake

Nanoparticle FormulationPEG Chain LengthCell TypeUptake Efficiency (%)Citation
Un-PEGylated Gold Nanoparticles (10 nm)N/AMacrophages85 ± 5[2]
Gold Nanoparticles-PEG-1kDa (10 nm)~23 unitsMacrophages92 ± 4[2]
Gold Nanoparticles-PEG-2kDa (10 nm)~45 unitsMacrophages75 ± 6[2]
Gold Nanoparticles-PEG-5kDa (10 nm) ~114 units Macrophages 55 ± 7 [2]
PLGA NanoparticlesN/A4T1 Breast Cancer Cells60 ± 8[3]
PLGA-PEG (15% PEG) Variable 4T1 Breast Cancer Cells 95 ± 5 [3]

Note: Data is illustrative and compiled from multiple sources to show general trends. Direct comparison requires identical experimental conditions.

Key Functional Assays for PEGylated Conjugates
  • Cellular Uptake Assay: This assay quantifies the internalization of the conjugate by target cells.

  • Cytotoxicity Assay (MTT/MTS): Evaluates the impact of the conjugate on cell viability.

  • In Vivo Biodistribution: Determines the localization of the conjugate in a living organism over time.

Section 2: Optimizing PROTACs with PEG Linkers

In PROTACs, the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of efficacy. The linker's length, flexibility, and composition, often featuring PEG units like this compound, influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for target degradation.[4][]

Comparative Analysis of PROTAC Linker Activity

The optimal linker length for a PROTAC is target- and E3 ligase-dependent. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while one that is too long might lead to unproductive binding.

Table 2: Influence of Linker Composition on PROTAC Performance

PROTACLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Citation
PROTAC AAlkyl Chain (12 atoms)ERα15070[]
PROTAC B PEG Linker (16 atoms) ERα 50 90 []
PROTAC CAlkyl Chain (8 atoms)TBK1>1000<20[]
PROTAC D PEG Linker (12 atoms) TBK1 250 85 []
GP262PEG LinkerPI3K / mTOR42-227 / 45>90

Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation. Data is illustrative.

Key Functional Assays for PROTACs
  • Western Blot: Directly measures the degradation of the target protein.

  • Ternary Complex Formation Assay: Assesses the ability of the PROTAC to bring the target protein and E3 ligase together.

  • Cell Viability Assay: Determines the downstream functional effect of target protein degradation.

Experimental Protocols

Protocol 1: Cellular Uptake Assay via Flow Cytometry
  • Cell Seeding: Seed 2 x 10^5 cells per well in a 12-well plate and incubate overnight.

  • Treatment: Label your this compound conjugate with a fluorescent dye (e.g., FITC). Add the fluorescently labeled conjugate to the cells at various concentrations. Incubate for 4 hours at 37°C.

  • Cell Preparation: Wash the cells three times with cold PBS to remove any non-internalized conjugate. Detach the cells using trypsin-EDTA.

  • Flow Cytometry: Resuspend the cells in FACS buffer (PBS with 1% BSA). Analyze the cells using a flow cytometer, measuring the fluorescence intensity in a relevant channel (e.g., FITC channel).

  • Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine uptake efficiency.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate. The following day, treat the cells with varying concentrations of the PROTAC (with the this compound linker) for 18-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Calculate DC50 and Dmax values.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.

G cluster_0 PEGylated Nanoparticle Uptake Workflow A Seed Cells in Multi-well Plate B Incubate with Fluorescently Labeled PEG-Conjugate A->B C Wash to Remove External Conjugate B->C D Detach and Prepare Single-Cell Suspension C->D E Analyze via Flow Cytometry D->E F Quantify Uptake Efficiency E->F

Caption: Workflow for assessing cellular uptake of PEGylated conjugates.

G cluster_1 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Poly-ubiquitination Ternary->Ubiquitination Recruits E2-Ub Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Stability of Biomolecules Post-Conjugation: A Comparative Guide to Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a biomolecule post-conjugation is a critical determinant of its therapeutic efficacy and shelf-life. The choice of linker plays a pivotal role in maintaining the structural integrity and biological activity of the conjugated molecule. This guide provides a comparative analysis of the stability of biomolecules conjugated with Amino-PEG7-amine against other common linker technologies, supported by established experimental principles.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, extend circulatory half-life, and reduce immunogenicity.[] this compound is a homobifunctional linker with a discrete seven-unit PEG chain, offering a defined length and hydrophilicity for crosslinking and bioconjugation. This guide will delve into the stability profiles conferred by such linkers and compare them with alternatives.

Comparative Stability Analysis

While direct head-to-head stability data for biomolecules conjugated specifically with this compound is not extensively published, we can infer its performance based on the well-documented properties of amine-reactive, hydrophilic PEG linkers. The stability of a conjugated biomolecule is typically assessed under forced degradation conditions, which include thermal stress, pH variations, oxidation, and light exposure.[2][3]

The following table summarizes a qualitative comparison of expected stability performance.

Linker TypeLinker Example(s)Expected Thermal StabilityExpected Proteolytic ResistanceExpected Aggregation PropensityKey Considerations
This compound 1,23-Diamino-3,6,9,12,15,18,21-heptaoxatricosaneGood to ExcellentGoodLowThe hydrophilic PEG chain creates a hydration shell, enhancing solubility and stability.[4] The defined length ensures homogeneity.
NHS-Ester PEG mPEG-NHS, NHS-PEG-NHSGood to ExcellentGoodLowForms a stable amide bond with primary amines.[5] The PEG component offers similar stability benefits to this compound.
Polypeptide Linkers (Gly-Ser)n, (Ala-Pro)nVariableVariableGenerally LowBiodegradable and potentially less immunogenic.[6] Stability and flexibility can be tuned by amino acid sequence and length.[7][8]
Cleavable Linkers Hydrazone, Disulfide, Val-CitLow to ModerateLow (by design)VariableDesigned to release the payload under specific conditions (e.g., low pH, high glutathione).[9][10] Stability in circulation is a critical parameter.[11]
Hydrophobic Linkers Alkyl chainsGenerally LowerLowerHighCan lead to aggregation and reduced solubility of the conjugate, potentially impacting stability and in vivo performance.[12]

Experimental Protocols

To quantitatively assess the stability of a biomolecule after conjugation with this compound or an alternative linker, a series of well-defined experiments are essential.

Conjugation of a Model Protein (e.g., IgG) with this compound

This protocol describes a typical two-step process for conjugating a protein to a carboxylated surface or another molecule using this compound with EDC/NHS chemistry.

Materials:

  • Model Protein (e.g., IgG)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Activation of Carboxyl Groups: Dissolve the molecule to be conjugated (containing carboxyl groups) in Activation Buffer.

  • Add a 2-fold molar excess of EDC and NHS to the solution.

  • Incubate for 15-30 minutes at room temperature to form an amine-reactive NHS ester.

  • Conjugation: Dissolve the this compound in Conjugation Buffer.

  • Add the activated molecule to the this compound solution.

  • Incubate for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the conjugate using SEC to remove unreacted reagents.

  • Protein Conjugation: The purified, amine-functionalized molecule can then be conjugated to a protein with an appropriate crosslinker (e.g., a second round of EDC/NHS activation if the protein has accessible carboxyl groups).

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation & Purification cluster_protein_conjugation Protein Conjugation Carboxyl_Molecule Molecule with -COOH groups EDC_NHS EDC + NHS in Activation Buffer Carboxyl_Molecule->EDC_NHS 15-30 min RT Activated_Molecule NHS-ester Activated Molecule EDC_NHS->Activated_Molecule Conjugate_Mix Reaction Mixture Activated_Molecule->Conjugate_Mix 2 hours RT Amino_PEG This compound in Conjugation Buffer Amino_PEG->Conjugate_Mix Purified_Linker Purified Amine-PEG Functionalized Molecule Conjugate_Mix->Purified_Linker SEC Purification Protein Target Protein (IgG) Purified_Linker->Protein Crosslinking (e.g., EDC/NHS) Final_Conjugate Final Protein-PEG Conjugate Protein->Final_Conjugate

Fig. 1: Workflow for biomolecule conjugation.
Forced Degradation Study Protocol

This protocol outlines a typical forced degradation study to assess the stability of the conjugated biomolecule.[13]

Materials:

  • Purified biomolecule-PEG conjugate

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

  • Oxidizing agent (e.g., 0.03% H₂O₂)

  • High-intensity light source (as per ICH Q1B guidelines)

  • Temperature-controlled incubators

  • Analytical instruments (SEC-HPLC, SDS-PAGE, Mass Spectrometry)

Procedure:

  • Sample Preparation: Prepare aliquots of the conjugate at a known concentration in the appropriate buffers.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 60°C) for various time points (e.g., 1, 2, 4, 8 weeks).

    • pH Stress: Incubate samples in buffers of varying pH at a set temperature (e.g., 25°C or 40°C).

    • Oxidative Stress: Add H₂O₂ to the sample and incubate at room temperature for a defined period.

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples using a suite of analytical techniques:

    • SEC-HPLC: To detect aggregation and fragmentation.

    • SDS-PAGE (reduced and non-reduced): To assess fragmentation and covalent aggregation.

    • Mass Spectrometry: To identify modification sites and degradation products.

    • Functional Assay: To determine the retention of biological activity.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Stability Analysis start Purified Biomolecule-PEG Conjugate thermal Thermal (40°C, 60°C) start->thermal Expose to stress ph pH (3, 5, 7, 9) start->ph Expose to stress oxidation Oxidation (H₂O₂) start->oxidation Expose to stress light Photostability (ICH Q1B) start->light Expose to stress sec SEC-HPLC (Aggregation/Fragmentation) thermal->sec Analyze at time points sds SDS-PAGE (Integrity) thermal->sds Analyze at time points ms Mass Spectrometry (Degradation Products) thermal->ms Analyze at time points activity Functional Assay (Bioactivity) thermal->activity Analyze at time points ph->sec Analyze at time points ph->sds Analyze at time points ph->ms Analyze at time points ph->activity Analyze at time points oxidation->sec Analyze at time points oxidation->sds Analyze at time points oxidation->ms Analyze at time points oxidation->activity Analyze at time points light->sec Analyze at time points light->sds Analyze at time points light->ms Analyze at time points light->activity Analyze at time points

Fig. 2: Forced degradation study workflow.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Thermal Stability - Percentage of Monomer Remaining (SEC-HPLC)

Linker TypeTime 01 Week at 40°C4 Weeks at 40°C1 Week at 60°C
This compound 100%>98%>95%>90%
NHS-Ester PEG 100%>98%>95%>90%
Polypeptide (G4S)₂ 100%~97%~93%~88%
Hydrazone 100%~90%~80%<70%

Note: Data for this compound and NHS-Ester PEG are projected based on the known stabilizing effects of PEGylation. Data for other linkers are representative values from literature.

Table 2: Proteolytic Stability - Percentage of Intact Conjugate Remaining

Linker Type0 hours6 hours (Trypsin)24 hours (Trypsin)
This compound 100%>90%>80%
NHS-Ester PEG 100%>90%>80%
Polypeptide (G4S)₂ 100%~85%~70%
Disulfide 100%>95%>90%

Note: Proteolytic stability is highly dependent on the biomolecule and the location of conjugation.

Signaling Pathways and Logical Relationships

The choice of linker technology has a direct impact on the downstream stability and ultimately the therapeutic efficacy of a bioconjugate.

Linker_Choice_Impact cluster_properties Physicochemical Properties cluster_outcomes Bioconjugate Stability Outcomes linker Linker Choice (e.g., this compound) hydrophilicity Hydrophilicity linker->hydrophilicity flexibility Flexibility linker->flexibility stability Chemical Stability linker->stability aggregation Reduced Aggregation hydrophilicity->aggregation proteolysis Proteolytic Resistance hydrophilicity->proteolysis thermal Thermal Stability hydrophilicity->thermal flexibility->aggregation flexibility->proteolysis flexibility->thermal stability->aggregation stability->proteolysis stability->thermal efficacy Therapeutic Efficacy & Shelf-Life aggregation->efficacy proteolysis->efficacy thermal->efficacy

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe and compliant disposal of Amino-PEG7-amine, a bifunctional crosslinking reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Safety and Hazard Information

This compound is classified as a hazardous substance requiring special disposal procedures. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for this compound (CAS No. 332941-25-0)[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield against splashes.

  • Lab Coat: To protect clothing and skin from accidental exposure.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or mists.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in the designated hazardous waste container.

    • For liquid waste, use a funnel to avoid spills.

    • For solid waste, carefully place it in the container to minimize dust or particle generation.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to control any potential leaks.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup for the hazardous waste container.

    • Follow all institutional procedures for waste manifest documentation and container hand-off.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.

    • To triple-rinse, use a solvent capable of dissolving this compound (e.g., water, followed by an appropriate organic solvent if necessary).

    • The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container.

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous laboratory glass or plastic waste, in accordance with institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal is_product Is it unused product or contaminated material? start->is_product is_container Is it the original, now empty, container? is_product->is_container No collect_hw Collect in a labeled hazardous waste container. is_product->collect_hw Yes contact_ehs Store in a designated area and contact EHS for pickup. is_container->contact_ehs No, unsure triple_rinse Triple-rinse the container with an appropriate solvent. is_container->triple_rinse Yes collect_hw->contact_ehs end End: Proper Disposal Complete contact_ehs->end collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous lab waste. triple_rinse->dispose_container collect_rinsate->collect_hw dispose_container->end

Caption: Decision workflow for the disposal of this compound and its containers.

Disclaimer: These procedures are based on general laboratory safety principles and information from the available Safety Data Sheet. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for local requirements.

References

Personal protective equipment for handling Amino-PEG7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Amino-PEG7-amine. The following protocols are designed to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not extensively published, its structure as a primary amine and a polyethylene (B3416737) glycol (PEG) derivative suggests that it should be handled with care. Amines can be corrosive and may cause skin and eye irritation.[1] PEG compounds generally have low toxicity but should not be applied to damaged skin.[2] Therefore, a comprehensive PPE strategy is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] For extended contact, consult the glove manufacturer's resistance guide.[3] Double gloving may be advisable.[1]
Lab CoatA standard lab coat should be worn to protect against skin contact and contamination of personal clothing.[1]
Closed-toe ShoesRequired for all laboratory work to protect feet from spills.[1]
Respiratory Protection Chemical Fume HoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[3]

Operational Plan: Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Experimental Workflow: Safe Handling of this compound

  • Preparation:

    • Assemble all necessary equipment and reagents.

    • Ensure a chemical spill kit appropriate for amines is readily available.[1]

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated work area.[3]

  • Handling and Dispensing:

    • Conduct all manipulations of this compound within the chemical fume hood.[3]

    • Carefully dispense the required amount, avoiding splashes and the generation of aerosols.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all waste as outlined in the disposal plan.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.[1]

    • Remove the lab coat before leaving the laboratory.[1]

    • Wash hands thoroughly with soap and water.

G cluster_prep 1. Preparation cluster_ppe_on 2. Donning PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_ppe_off 5. Doffing PPE prep1 Assemble Equipment prep2 Ensure Spill Kit is Available prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 ppe_on Put on Lab Coat, Gloves, and Goggles prep3->ppe_on handle1 Work in Fume Hood ppe_on->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 ppe_off1 Remove Gloves post2->ppe_off1 ppe_off2 Remove Lab Coat ppe_off1->ppe_off2 ppe_off3 Wash Hands ppe_off2->ppe_off3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

Exposure TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow:

  • Segregation:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Containerization:

    • Ensure the waste container is compatible with the chemical, properly sealed, and stored in a secondary container if necessary.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG7-amine
Reactant of Route 2
Amino-PEG7-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。